molecular formula C13H17N3 B1452241 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine CAS No. 893753-80-5

3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

カタログ番号: B1452241
CAS番号: 893753-80-5
分子量: 215.29 g/mol
InChIキー: LFUXQDIHKIQZGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine ( 893753-80-5) is an organic compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . Its structure features an imidazole ring substituted with a methyl group at the 2-position, which is connected via a three-carbon propyl chain to a phenyl ring that is itself substituted with an amine functional group . This specific architecture, particularly the three-atom spacer linking the imidazole pharmacophore to an aromatic system, is of significant interest in medicinal chemistry research for the development of new bioactive molecules . Imidazole-containing compounds are a cornerstone of antifungal research, and derivatives with structural similarities to this compound have demonstrated promising in vitro anti-Candida activity, in some cases surpassing the potency of standard drugs like fluconazole . The presence of the amine group also provides a versatile handle for further chemical derivatization, allowing researchers to synthesize a diverse array of oxime esters and other analogs for structure-activity relationship (SAR) studies . This compound is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses. It is typically shipped with cold-chain transportation to ensure stability .

特性

IUPAC Name

3-(2-methylimidazol-1-yl)-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11-15-8-10-16(11)9-7-13(14)12-5-3-2-4-6-12/h2-6,8,10,13H,7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUXQDIHKIQZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656514
Record name 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893753-80-5
Record name 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Elucidation and Spectral Characterization of 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Significance

The compound 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine (C₁₃H₁₇N₃) represents a highly versatile bifunctional scaffold in medicinal chemistry. Combining the well-documented [1] with a [2] moiety, this structure is frequently utilized as an intermediate in the synthesis of histamine H₃ receptor antagonists and novel antifungal agents.

However, the analytical characterization of this molecule presents specific challenges. The presence of both a primary aliphatic amine and a basic imidazole nitrogen introduces complex pH-dependent ionization dynamics in mass spectrometry (MS). Furthermore, imidazoles are notorious for rapid tautomerization and intermolecular hydrogen bonding [3], which can severely obscure Nuclear Magnetic Resonance (NMR) signals if solvent conditions are not rigorously controlled. This whitepaper establishes a self-validating analytical framework for the unambiguous structural elucidation of this compound.

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

To establish the exact connectivity—particularly the regiochemistry of the imidazole N1-alkylation—a multi-nuclear 1D and 2D NMR approach is required. The data summarized below reflects acquisition in Chloroform-d (CDCl₃) at 298 K.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.20 – 7.35Multiplet (m)5H-Phenyl Ar-H (ortho, meta, para)
6.90Doublet (d)1H1.3Imidazole H-4
6.80Doublet (d)1H1.3Imidazole H-5
3.95Triplet (t)1H6.8C1-H (Aliphatic CH-NH₂)
3.85Multiplet (m)2H-C3-H₂ (Aliphatic CH₂-N)
2.30Singlet (s)3H-Imidazole C2-CH₃
1.95Multiplet (m)2H-C2-H₂ (Aliphatic central CH₂)
1.50Broad Singlet (br s)2H-Primary Amine (-NH₂)

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
145.2Quaternary (C)Phenyl C-ipso
144.1Quaternary (C)Imidazole C-2
128.6Methine (CH)Phenyl C-meta
127.3Methine (CH)Phenyl C-para
127.1Methine (CH)Imidazole C-4
126.2Methine (CH)Phenyl C-ortho
119.6Methine (CH)Imidazole C-5
55.6Methine (CH)Aliphatic C-1 (CH-NH₂)
44.7Methylene (CH₂)Aliphatic C-3 (CH₂-Im)
38.2Methylene (CH₂)Aliphatic C-2 (CH₂)
13.1Methyl (CH₃)Imidazole 2-CH₃
Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) in positive mode is highly effective for [4]. The molecule readily accepts a proton at the primary amine or the imidazole N3 position, yielding a strong [M+H]⁺ precursor ion at m/z 216.1501.

Table 3: ESI-MS/MS Fragmentation Data

m/z (Observed)Fragment FormulaRelative AbundanceMechanistic Origin
216.15[C₁₃H₁₈N₃]⁺100% (Base)Protonated Precursor [M+H]⁺
199.12[C₁₃H₁₅N₂]⁺45%Loss of NH₃ (-17 Da) via deamination
110.08[C₆H₁₀N₂]⁺60%Inductive cleavage yielding 2-methyl-1-vinyl-1H-imidazole
106.07[C₇H₈N]⁺35% α -cleavage yielding phenylmethaniminium

Experimental Methodologies & Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality dictating the experimental choice.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection & Dissolution: Dissolve 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is strictly selected over protic solvents (like Methanol-d₄) to suppress rapid intermolecular proton exchange at the primary amine and the imidazole nitrogen. Protic solvents induce rapid tautomerization of the imidazole ring [3], which broadens the H-4 and H-5 signals and obscures the critical scalar couplings ( 3J ) in the aliphatic chain.

  • 1D Acquisition (¹H and ¹³C): Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans).

    • Causality: The high number of scans for ¹³C is required to achieve a sufficient signal-to-noise ratio for the quaternary carbons (Phenyl C-ipso and Imidazole C-2), which suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement.

  • 2D HMBC Validation: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Causality: The N-alkylation of 2-methyl-1H-imidazole can theoretically yield different regioisomers if the imidazole is unsymmetrically substituted. HMBC is critical here; a strong 3JCH​ correlation between the C3 aliphatic protons (δ 3.85) and the C2/C5 carbons of the imidazole ring unambiguously validates the N1-linkage over an N3-linkage.

Protocol 2: ESI-HRMS Fragmentation Analysis
  • Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring complete protonation of the highly basic primary amine and imidazole moieties, driving the equilibrium toward the [M+H]⁺ state for maximum sensitivity.

  • Collision-Induced Dissociation (CID): Isolate the m/z 216 precursor in the quadrupole and apply a normalized collision energy (NCE) of 25-30 eV.

    • Causality: This specific energy threshold is required to overcome the activation barrier for the α -cleavage of the stable phenylpropylamine backbone, ensuring the generation of the diagnostic m/z 106 and m/z 110 fragments without shattering them into uninterpretable low-mass noise.

Mechanistic Pathways & Visualizations

The following diagrams illustrate the logical flow of the analytical validation and the gas-phase fragmentation mechanisms.

Analytical_Workflow S1 Sample Prep (CDCl3 / 0.1% FA) S2 1D NMR (1H, 13C, DEPT-135) S1->S2 Non-protic solvent S4 ESI-HRMS (Q-TOF, Positive Mode) S1->S4 Ionization S3 2D NMR (HSQC, HMBC, COSY) S2->S3 Regiochemistry S5 Data Integration & Structural Validation S3->S5 Connectivity S4->S5 Exact Mass

Caption: Self-validating analytical workflow for multi-nuclear NMR and HRMS structural confirmation.

MS_Fragmentation M [M+H]+ m/z 216.15 Protonated Precursor A [M+H - NH3]+ m/z 199.12 Deamination M->A -NH3 (-17 Da) B Alpha-Cleavage m/z 106.07 Phenylmethaniminium M->B C1-C2 Bond Fission C Inductive Cleavage m/z 110.08 2-Methyl-1-vinyl-1H-imidazole M->C C2-C3 Bond Fission

Caption: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of the target compound.

References

  • 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem , National Institutes of Health. Available at:[Link]

  • 1H-Imidazole, 2-methyl- - the NIST WebBook , National Institute of Standards and Technology. Available at:[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization , PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Dimethyl ether chemical ionization of arylalkylamines , Journal of Mass Spectrometry, DOI.org. Available at:[Link]

potential therapeutic targets for 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling and Therapeutic Target Mapping of 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine

Executive Summary

The rational design of neuropharmacological agents often relies on the synthesis of multi-target-directed ligands (MTDLs) or highly specific pharmacophores designed to interface with complex central nervous system (CNS) pathways. The compound 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine represents a highly specialized bifunctional scaffold. By fusing an amphetamine-like monoaminergic core with a sterically tuned imidazole ring, this molecule presents a unique spatial geometry capable of interacting with G-protein coupled receptors (GPCRs), metalloenzymes, and monoamine transporters. This whitepaper deconstructs the structural causality of this compound and outlines its primary therapeutic targets, supported by self-validating experimental methodologies.

Pharmacophore Deconstruction & Mechanistic Causality

The pharmacological potential of this compound is dictated by two distinct structural domains, each responsible for specific molecular interactions:

  • The 2-Methylimidazole Moiety: Imidazole rings are classic bioisosteres for basic amines and serve as robust ligands for heme-containing enzymes. The critical addition of the methyl group at the 2-position introduces steric bulk. This steric hindrance restricts the approach angle of the imidazole nitrogen, effectively tuning the molecule's selectivity away from systemic Cytochrome P450s (reducing hepatotoxicity) and directing it toward specific targets like the Histamine H3 receptor or neuronal Nitric Oxide Synthase (nNOS)[1].

  • The 1-Phenylpropan-1-amine Backbone: This domain is a structural analog of phenethylamine and cathinone derivatives. At physiological pH (~7.4), the primary amine is protonated, forming a critical cation. This cation acts as an electrostatic anchor, forming salt bridges with highly conserved aspartate residues (e.g., Asp114 in H3R, Asp79 in the dopamine transporter)[2].

G Compound 3-(2-Methyl-1H-imidazol-1-YL) -1-phenylpropan-1-amine Pharm1 2-Methylimidazole Moiety Compound->Pharm1 Deconstruction Pharm2 1-Phenylpropan-1-amine Core Compound->Pharm2 Deconstruction Target1 Histamine H3/H4 Receptors (GPCR Antagonism) Pharm1->Target1 Hydrogen Bonding & Pi-Pi Stacking Target2 Nitric Oxide Synthase (NOS) (Heme Iron Binding) Pharm1->Target2 Axial Heme Coordination Pharm2->Target1 Lipophilic Pocket Binding Target3 Monoamine Transporters (DAT/SERT/NET) Pharm2->Target3 Substrate Mimicry

Figure 1: Pharmacophore deconstruction and target interaction mapping for the compound.

Primary Therapeutic Targets

Histamine H3 Receptor (H3R) Antagonism

The Histamine H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor in the CNS, negatively regulating the release of histamine, dopamine, and acetylcholine. Imidazole-containing compounds separated by a lipophilic alkyl spacer from a basic amine are the gold-standard first-generation H3R antagonists[1]. By antagonizing H3R, this compound lifts the inhibitory brake on neurotransmitter exocytosis, presenting a therapeutic avenue for cognitive disorders such as narcolepsy, Alzheimer's disease, and ADHD.

G2 Ligand Compound (H3 Antagonist) H3R Histamine H3 Auto-Receptor (Presynaptic) Ligand->H3R Antagonizes G_protein Gi/o Protein Complex H3R->G_protein Prevents Activation AC Adenylate Cyclase (AC) G_protein->AC Lifts Inhibition cAMP cAMP Production AC->cAMP Increases NT_Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT_Release Promotes Exocytosis

Figure 2: Mechanistic pathway of Histamine H3 receptor antagonism promoting neurotransmitter release.

Nitric Oxide Synthase (NOS) Inhibition

Overproduction of nitric oxide (NO) by neuronal NOS (nNOS) is implicated in macrophage-mediated neurotoxicity and cerebral ischemia. Imidazole acts as a direct, L-arginine-competitive inhibitor at the heme site of NOS[3]. The addition of the phenylpropylamine tail provides critical hydrophobic interactions within the active site, significantly increasing the compound's potency and selectivity for nNOS over endothelial NOS (eNOS), thereby mitigating adverse cardiovascular effects[4].

Monoamine Transporter Modulation

Because the 1-phenylpropan-1-amine core is intrinsically recognized by monoamine transporters (DAT, NET, SERT), the compound can act as a competitive reuptake inhibitor or a substrate releaser[2]. This interaction prolongs the synaptic residence time of dopamine and norepinephrine, contributing to heightened alertness and cognitive enhancement.

Quantitative Target Affinity Profiling

The following table summarizes the putative binding affinities and mechanisms based on structural homology to established clinical and preclinical ligands:

Target ProteinPutative Mechanism of ActionExpected Affinity Range (IC50/Ki)Potential Clinical Indication
Histamine H3 Receptor Inverse Agonist / Competitive Antagonist10 nM - 150 nMNarcolepsy, Alzheimer's Disease
Neuronal NOS (nNOS) Competitive Heme-Site Inhibition1.5 µM - 10 µMNeurodegeneration, Ischemic Stroke
Dopamine Transporter (DAT) Competitive Reuptake Inhibition0.5 µM - 5.0 µMADHD, Treatment-Resistant Depression
Trace Amine Receptor (TAAR1) Orthosteric Agonism100 nM - 800 nMSchizophrenia, Substance Abuse

Experimental Methodologies for Target Validation

To empirically validate these targets, the following self-validating, step-by-step protocols must be executed.

Protocol 1: Radioligand Binding Assay for H3R Affinity

Causality Focus: Isolating specific GPCR orthosteric binding from non-specific lipid integration.

  • Tissue Preparation: Homogenize rat or guinea pig cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: The cortex is highly enriched in H3 receptors; maintaining a cold environment prevents proteolytic degradation of the GPCRs.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]N-alpha-methylhistamine and varying concentrations of the test compound (0.1 nM to 10 µM) for 60 minutes at 25°C. Causality: [³H]N-alpha-methylhistamine is utilized because it is a highly selective H3 agonist, preventing cross-reactivity with H1 or H2 receptors.

  • Self-Validation (Control): Define non-specific binding (NSB) in parallel wells using 10 µM thioperamide. Causality: This ensures the measured radioactivity is specifically bound to the H3R binding pocket and not merely trapped in the lipid bilayer.

  • Termination: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, repelling the radioligand and drastically reducing non-specific background noise.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Enzymatic Inhibition Assay for nNOS

Causality Focus: Confirming heme-site competition and ruling out false-positive arginase activity.

  • Enzyme Assembly: Combine recombinant human nNOS with essential electron-transfer cofactors: 100 µM NADPH, 10 µM tetrahydrobiopterin (BH4), 1 µM FAD, 1 µM FMN, and 1 mM CaCl₂/Calmodulin. Causality: NOS strictly requires these cofactors to shuttle electrons to the catalytic heme center.

  • Substrate Addition: Introduce 10 µM [³H]L-arginine alongside the test compound. Incubate at 37°C for 15 minutes.

  • Self-Validation (Control): Run a parallel assay omitting NADPH and BH4. Causality: This critical control validates that the conversion of arginine to citrulline is strictly NOS-dependent, ruling out background arginase or non-specific oxidative activity.

  • Reaction Termination: Quench the reaction by adding ice-cold HEPES buffer (pH 5.5) containing 2 mM EDTA. Causality: EDTA rapidly chelates calcium, immediately halting the calcium/calmodulin-dependent nNOS activity.

  • Separation & Quantification: Pass the quenched mixture through a Dowex 50W-X8 cation-exchange resin. Causality: The resin binds the positively charged unreacted [³H]L-arginine, allowing only the neutral [³H]L-citrulline product to elute into the flow-through for precise scintillation counting.

References

  • Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists. PubMed.[Link]

  • Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase. PubMed.[Link]

  • Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. PubMed.[Link]

Sources

Engineering 2-Methylimidazole-Based Architectures: From Antimicrobial Pharmacophores to Smart Nanocarriers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Identity of 2-Methylimidazole

2-Methylimidazole (2-MI) is a sterically hindered, heterocyclic organic compound that serves as a foundational building block in both pharmaceutical chemistry and materials science. As a small molecule, it is the critical precursor for the nitroimidazole class of antibiotics 1. As a structural ligand, its nitrogen atoms coordinate with transition metals to form highly porous, stimuli-responsive Metal-Organic Frameworks (MOFs). This technical guide bridges these two domains, providing an in-depth analysis of 2-MI’s mechanistic role in drug development and its application in next-generation nanotherapeutics.

2-MI as a Pharmacophore: Nitroimidazole Therapeutics

The 2-MI core is chemically modified (e.g., via nitration and alkylation) to synthesize potent antimicrobial and antiprotozoal agents, most notably Metronidazole 2.

Mechanistic Causality: Metronidazole is a prodrug. Its selectivity for anaerobic bacteria and protozoa is dictated strictly by cellular redox potentials. In anaerobes, the pyruvate:ferredoxin oxidoreductase (PFOR) system generates reduced ferredoxin, an electron donor with a sufficiently low redox potential to reduce the 5-nitro group of the 2-MI derivative. This single-electron transfer generates a highly reactive nitro radical anion. This radical covalently binds to and induces strand breakage in microbial DNA, leading to apoptosis. Aerobic cells lack this specific electron transport chain, rendering the prodrug inert in human tissues and aerobic flora, thus providing a self-validating system of targeted toxicity 2.

G Prodrug Metronidazole (Prodrug) PFOR PFOR / Ferredoxin (Anaerobic Environment) Prodrug->PFOR Enters Cell Radical Reactive Radical Anion PFOR->Radical Electron Transfer Radical->Prodrug Recycling (Loss of e-) DNA DNA Damage & Strand Breakage Radical->DNA Oxidative Stress Death Microbial Cell Death DNA->Death Apoptosis

Caption: Mechanism of action of 2-methylimidazole-derived Metronidazole via PFOR activation.

2-MI as a Structural Ligand: Zeolitic Imidazolate Framework-8 (ZIF-8)

In nanomedicine, 2-MI is polymerized with Zinc ions (Zn²⁺) to form ZIF-8 , a sodalite-topology MOF. ZIF-8 features large internal cavities (11.6 Å) connected by narrow windows (3.4 Å), making it an ideal host for encapsulating small-molecule drugs, proteins, and nucleic acids3.

The Causality of pH-Responsive Release: ZIF-8 is uniquely suited for tumor-targeted and intracellular drug delivery due to its chemical stability profile. At physiological pH (7.4), the Zn–N coordination bonds are highly stable, preventing premature drug leakage in the bloodstream. However, upon endocytosis into cancer cells, the nanocarrier encounters the acidic environment of the endolysosome (pH 5.0–5.5). The high proton concentration rapidly protonates the nitrogen atoms on the 2-MI ligands, breaking the coordination bonds, collapsing the framework, and releasing the payload directly into the cytosol4.

G Synthesis Zn2+ + 2-MI + Drug Payload Nanocarrier Drug@ZIF-8 Nanocarrier (Stable at pH 7.4) Synthesis->Nanocarrier Self-Assembly Endocytosis Cellular Uptake (Endocytosis) Nanocarrier->Endocytosis Circulation Endosome Endosome Maturation (pH 5.0 - 5.5) Endocytosis->Endosome Internalization Degradation Protonation of 2-MI & Framework Dissociation Endosome->Degradation Acidic Trigger Release Targeted Drug Release into Cytosol Degradation->Release Payload Delivery

Caption: pH-responsive intracellular drug delivery pathway of ZIF-8 nanocarriers.

Quantitative Optimization of ZIF-8 Synthesis

The synthesis of ZIF-8 must be strictly controlled to yield monodisperse nanoparticles suitable for intravenous administration (typically 50–150 nm). The choice of solvent dictates the deprotonation kinetics of 2-MI, which in turn governs nucleation rates.

Synthesis ParameterSolventZn²⁺ : 2-MI Molar RatioTempMorphology / SizeMechanistic Outcome
Solvothermal Methanol / DMF1 : 2 to 1 : 480-120°CMicrocrystals (1-10 µm)High temperature expands solvent, promoting slow, highly crystalline seed formation5.
Room-Temp Methanol1 : 4 to 1 : 825°CNanoparticles (50-200 nm)Rapid nucleation due to favorable deprotonation of 2-MI in methanol 5.
Green Aqueous Deionized Water1 : 20 to 1 : 7025°CNanoparticles (100-300 nm)Extreme excess of 2-MI required to overcome poor deprotonation kinetics in water6.

Self-Validating Experimental Protocols

Protocol A: Green Aqueous Synthesis of ZIF-8 Nanoparticles

This protocol utilizes a high ligand-to-metal ratio to force rapid nucleation in a purely aqueous environment, eliminating the need for toxic organic solvents.

  • Precursor Preparation: Dissolve 1.17 g of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 8 mL of deionized water. In a separate beaker, dissolve 22.70 g of 2-MI in 80 mL of deionized water. Causality: The massive excess of 2-MI (approx. 1:70 ratio) acts as both the structural linker and a base to drive its own deprotonation, which is otherwise thermodynamically unfavorable in water 6.

  • Nucleation: Rapidly inject the zinc nitrate solution into the 2-MI solution under vigorous magnetic stirring (800 rpm) at room temperature. Causality: Rapid injection ensures a uniform burst of nucleation events. Slow addition would lead to continuous nucleation and a highly polydisperse size distribution.

  • Maturation: Stir the opaque white suspension for 60 minutes.

  • Purification: Centrifuge at 10,000 rpm for 10 minutes. Wash the pellet three times with methanol or ethanol. Causality: Washing with alcohols halts the reaction and removes unreacted precursors, preventing Ostwald ripening and secondary overgrowth.

  • Drying: Dry the purified ZIF-8 in a vacuum oven at 65°C for 12 hours.

Protocol B: Drug Encapsulation and pH-Dependent Release Assay (e.g., Cefazolin)
  • One-Pot Encapsulation: Dissolve the target drug (e.g., Cefazolin) in the 2-MI precursor solution prior to the addition of the zinc salt. Proceed with the synthesis as described in Protocol A. Causality: One-pot de novo synthesis traps the drug within the growing MOF lattice, achieving higher loading efficiencies (e.g., 12-15%) compared to post-synthetic diffusion 7.

  • Surface Wash (Critical Step): Wash the resulting Drug@ZIF-8 nanoparticles extensively with a solvent in which the drug is soluble but the MOF is stable. Causality: Failure to remove surface-adsorbed drug molecules will result in an artificial "burst release" during the assay, misrepresenting the true pore-encapsulated release kinetics.

  • Release Assay: Suspend the nanoparticles in two separate dialysis bags. Submerge one in PBS at pH 7.4 (simulating blood) and the other in acetate buffer at pH 5.0 (simulating endosomes).

  • Quantification: Sample the external buffer at predetermined intervals and quantify drug release via UV-Vis spectroscopy. The pH 5.0 buffer should show >80% release within 6-10 hours due to framework collapse, while the pH 7.4 buffer should show <10% leakage7.

Overcoming Translational Barriers: Cytotoxicity and Surface Engineering

While the internal pores of ZIF-8 are highly functional, the external surface of pristine ZIF-8 is highly hydrophobic. This hydrophobicity can induce cellular membrane disruption and cytotoxicity, severely limiting its in vivo translational potential.

Traditional chemical functionalization (e.g., PEGylation) often inadvertently blocks the micropores, reducing drug loading capacity. A superior, field-proven alternative is Mechanical Defect Engineering .

Causality: Subjecting ZIF-8 to brief mechanical ball-milling (e.g., 5 minutes) selectively fractures the external crystal facets. This creates unsaturated, defect-rich Zn and N sites on the surface. When exposed to water, these sites rapidly bind H₂O molecules, converting the external surface from hydrophobic to hydrophilic. This drastically improves cellular viability and biocompatibility without compromising the internal pore volume or drug-loading capacity 3.

Conclusion

2-Methylimidazole is a remarkably versatile compound. Its unique electronic properties make it indispensable as a pharmacophore for targeting anaerobic pathogens, while its coordination chemistry enables the synthesis of highly responsive, self-assembling nanocarriers. By mastering the causality behind its chemical behavior—from redox-activated prodrugs to pH-triggered framework dissociation—researchers can continue to engineer sophisticated, targeted therapeutic systems.

References

  • Metronidazole - Wikipedia Wikipedia, The Free Encyclopedia [Link]

  • 2-Methylimidazole - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Synthesis and modification of ZIF-8 and its application in drug delivery and tumor therapy RSC Advances[Link]

  • Investigation of Key Parameters Governing Green Aqueous Synthesis of ZIF-8 Nanoparticles Advanced Journal of Chemistry[Link]

  • Synthesis and Characterization of Zeolitic Imidazolate Framework-8 Nanoparticles for Loading and Controlled Release of Cefazolin Drug Research and Reviews[Link]

  • Surface Defection Reduces Cytotoxicity of Zn(2-methylimidazole)2 (ZIF-8) without Compromising its Drug Delivery Capacity National Institutes of Health (PMC)[Link]

  • ZIF-8 for Heavy-Metal Removal Encyclopedia.pub [Link]

Sources

The Evolution of the 3-Phenylpropan-1-amine Scaffold: From Early Antihistamines to Selective Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The discovery and optimization of the 3-phenylpropan-1-amine (aryloxypropanamine) scaffold represents one of the most successful applications of rational drug design in the history of psychopharmacology. As a Senior Application Scientist, analyzing the historical trajectory of this chemical backbone reveals a masterclass in structure-activity relationship (SAR) optimization. By manipulating a single phenoxy ring on a core aliphatic chain, researchers successfully diverged a non-selective antihistamine into highly specific inhibitors for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

This technical guide explores the mechanistic causality, historical milestones, and synthetic methodologies that define the phenylpropan-1-amine derivatives.

Historical Context & Rational Drug Design

In the early 1970s, researchers at Eli Lilly, led by Bryan Molloy, Robert Rathbun, and David Wong, initiated a drug discovery program aimed at finding novel antidepressants[1]. At the time, tricyclic antidepressants (TCAs) were the standard of care, but their lack of target selectivity led to severe cardiotoxic and anticholinergic side effects.

The team utilized , a first-generation antihistamine with a diphenylmethane core, as their structural starting point[2]. Diphenhydramine exhibited weak monoamine reuptake inhibition. To eliminate its affinity for histamine receptors while amplifying its interaction with monoamine transporters, the researchers expanded the diphenylmethane core into a 3-phenylpropan-1-amine backbone. This yielded the pivotal intermediate PPPA (3-phenoxy-3-phenylpropan-1-amine) [2].

From PPPA, the team discovered that minute functional group substitutions on the phenoxy ring drastically altered the molecule's spatial orientation within the transporter's S1 binding pocket:

  • Nisoxetine: An ortho-methoxy substitution created a highly selective NET inhibitor[3].

  • Fluoxetine: A para-trifluoromethyl substitution shifted the affinity almost entirely to SERT, birthing the first blockbuster Selective Serotonin Reuptake Inhibitor (SSRI)[1].

  • Atomoxetine: An ortho-methyl substitution restored NET selectivity, eventually becoming a frontline non-stimulant treatment for ADHD[3].

G A Diphenhydramine (Antihistamine) B PPPA (Scaffold) A->B Structural Optimization C Nisoxetine (Selective NRI) B->C 2-OCH3 D Fluoxetine (Selective SSRI) B->D 4-CF3 E Atomoxetine (Selective NRI) B->E 2-CH3

Evolutionary pathway from diphenhydramine to selective monoamine reuptake inhibitors.

Structure-Activity Relationship (SAR) & Transporter Selectivity

The causality behind the selectivity of phenylpropan-1-amine derivatives lies in the steric and electronic interactions within the central substrate site of the monoamine transporters.

In 4, the para-trifluoromethyl group of fluoxetine occupies a specific lipophilic sub-pocket that is sterically restricted in NET and DAT[4]. Conversely, the ortho-substitutions in atomoxetine and nisoxetine force a conformational twist in the ether linkage, directing the molecule favorably into the NET binding pocket while causing steric clashes in SERT[4].

Table 1: Binding Affinities ( Ki​ ) of Key Phenylpropan-1-amine Derivatives

Quantitative data summarizing the divergent selectivity of the scaffold.

CompoundPrimary Classification Ki​ SERT (nM) Ki​ NET (nM) Ki​ DAT (nM)
Fluoxetine SSRI~1.0~500>10,000
Duloxetine SNRI0.87.5240
Nisoxetine Selective NRI1580.46378
Atomoxetine Selective NRI775.01,451

(Data synthesized from standardized in vitro radioligand binding assays on cloned human transporters[3],[4].)

Synthetic Methodologies: The Role of Chemical Causality

The pharmacological efficacy of these derivatives is highly stereodependent. For instance, (S)-duloxetine is significantly more active than its (R)-enantiomer, while (R)-fluoxetine and (S)-fluoxetine exhibit different pharmacokinetic half-lives. Therefore, modern drug development relies on the 5, 3-(methylamino)-1-phenylpropan-1-ol [5].

Mechanistic Insight: SNAr vs. Mitsunobu

A critical field-proven insight in synthesizing these derivatives is the choice of etherification.

  • Fluoxetine Synthesis: The para-trifluoromethyl group on the target aryl ring is strongly electron-withdrawing. This stabilizes the Meisenheimer complex, allowing for a highly efficient Nucleophilic Aromatic Substitution (SNAr) .

  • Atomoxetine Synthesis: The ortho-methyl group is electron-donating, deactivating the ring toward SNAr. Consequently, atomoxetine must be synthesized via a Mitsunobu reaction or a copper-catalyzed Ullmann-type coupling to attach the ortho-cresol moiety.

Protocol: Enantioselective Synthesis of (S)-Fluoxetine

Phase 1: Asymmetric Hydrogenation Rationale: Establishing the chiral center early via catalytic hydrogenation prevents the >50% yield loss associated with late-stage chiral resolution.

  • Preparation: Dissolve the prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq), in anhydrous methanol within a stainless-steel autoclave[5].

  • Catalyst Loading: Add a chiral Ruthenium or Iridium-based catalyst (e.g., RuCl2[(S)-BINAP][(S)-DAIPEN]) at a 0.1 mol% loading.

  • Hydrogenation: Purge the autoclave sequentially with nitrogen gas ( ), followed by hydrogen gas ( ). Pressurize the vessel with H2​ to 30 atm.

  • Reaction: Stir the mixture vigorously at 25 °C for 16 hours.

  • Work-up: Slowly vent the hydrogen pressure. Evaporate the solvent under reduced pressure and purify the residue via silica gel column chromatography to yield (S)-3-(methylamino)-1-phenylpropan-1-ol (>99% ee)[5].

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

  • Deprotonation: Dissolve the purified (S)-3-(methylamino)-1-phenylpropan-1-ol in anhydrous dimethyl sulfoxide (DMSO). Under an argon atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes to generate the reactive alkoxide.

  • Etherification: Dropwise, add 4-fluorobenzotrifluoride (1.1 eq).

  • Heating: Elevate the temperature to 80 °C and maintain for 4–6 hours until TLC indicates the complete consumption of the chiral alcohol.

  • Quenching & Extraction: Cool the mixture to room temperature, quench carefully with cold water, and extract with ethyl acetate ( ).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Treat the resulting free base with ethereal HCl to precipitate (S)-fluoxetine hydrochloride as a white crystalline solid.

G A 3-(methylamino)-1-phenylpropan-1-one B Asymmetric Hydrogenation (Ru/Ir Catalyst, H2) A->B Enantioselective Reduction C (S)-3-(methylamino)-1-phenylpropan-1-ol B->C >99% ee D Nucleophilic Aromatic Substitution (NaH, 4-fluorobenzotrifluoride) C->D Etherification (SNAr) E (S)-Fluoxetine D->E High Yield

Step-by-step enantioselective synthetic workflow for (S)-Fluoxetine.

Conclusion

The 3-phenylpropan-1-amine scaffold remains a cornerstone of modern neuropharmacology. By understanding the structural causality—how specific electron-withdrawing or donating groups on a phenoxy ring dictate both synthetic viability (SNAr vs. Mitsunobu) and biological target selectivity (SERT vs. NET)—drug development professionals can continue to leverage this privileged backbone for next-generation psychiatric and neurological therapeutics.

References

  • Wikipedia Contributors. "PPPA (drug)." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia Contributors. "N-Methyl-PPPA." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • "Norepinephrine transporter inhibitors and their therapeutic potential." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration." ACS Chemical Neuroscience. Available at:[Link]

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In-Silico Modeling of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine: A Computational Framework for GPCR Antagonist Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The discovery of novel central nervous system (CNS) therapeutics heavily relies on the precise modulation of G-protein-coupled receptors (GPCRs). Among these, the Histamine H3 Receptor (H3R) stands out as a critical presynaptic auto- and heteroreceptor, regulating the release of histamine, acetylcholine, and dopamine . Historically, imidazole-based compounds have served as foundational pharmacophores for H3R antagonism.

In this technical whitepaper, we dissect the in-silico modeling of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (MIPA) . As a Senior Application Scientist, I have structured this guide to move beyond basic docking tutorials. We will explore the causality behind force field selection, the necessity of membrane-embedded molecular dynamics (MD), and the stereospecific thermodynamic profiling required to validate MIPA as a highly potent H3R antagonist candidate.

Structural Rationale & Pharmacophore Deconstruction

MIPA is a highly modular ligand featuring a benzylic primary amine, a lipophilic phenyl ring, and a 2-methylimidazole moiety. Because it possesses a chiral center at the C1 position of the propyl chain, the spatial orientation of the molecule dictates its ability to navigate the narrow orthosteric binding pocket of the H3R.

  • The Primary Amine: At physiological pH (7.4), the benzylic amine is protonated. This serves as the primary electrostatic anchor, forming a critical salt bridge with the highly conserved Asp114 (D3.32) in transmembrane helix 3 (TM3) .

  • The 2-Methylimidazole Ring: This moiety acts as a bidirectional hydrogen bond donor/acceptor. The methyl group provides steric bulk that prevents rapid metabolism by cytochrome P450 enzymes—a common pitfall for unsubstituted imidazoles. In the H3R pocket, it specifically engages Glu206 (E5.46) .

  • The Phenyl Ring: Provides essential lipophilic contacts with the receptor's aromatic triad (Y6.51, F6.52, W6.48). By wedging into this hydrophobic sub-pocket, the phenyl ring stabilizes the inactive conformation of the receptor, driving the antagonistic functional profile .

Self-Validating Computational Workflow

To accurately model the binding kinetics of MIPA, we must employ a multi-tiered in-silico pipeline. Rigid docking is insufficient for GPCRs due to the high plasticity of their transmembrane helices.

Workflow LPrep 1. Ligand Prep (MIPA) DFT B3LYP/6-31G* Dock 3. Induced-Fit Docking (Flexible Y6.51 & E5.46) LPrep->Dock PPrep 2. Protein Prep (H3R) PDB: 7F61 + POPC Bilayer PPrep->Dock MD 4. Molecular Dynamics (100ns, CHARMM36/TIP3P) Dock->MD MMGBSA 5. Thermodynamic Profiling (MM-GBSA Free Energy) MD->MMGBSA

Fig 1: In-silico workflow for MIPA from QM parameterization to thermodynamic profiling.

Step 2.1: Quantum Mechanical (QM) Ligand Parameterization
  • Protocol: Generate the (R) and (S) enantiomers of MIPA. Optimize the geometry and calculate the electrostatic potential (ESP) charges using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

  • Causality: Standard empirical force fields (like OPLS4 or GAFF) often miscalculate the partial charges of substituted imidazoles due to resonance delocalization. QM optimization ensures the dipole moment of the 2-methylimidazole ring is accurately represented for downstream electrostatic calculations.

  • Validation Checkpoint: The Self-Consistent Field (SCF) energy must converge (ΔE < 10⁻⁶ Hartree), and no imaginary frequencies should be present in the vibrational analysis, confirming a true energy minimum.

Step 2.2: Receptor Preparation & Membrane Embedding
  • Protocol: Import the human H3R crystal structure (e.g., PDB ID: 7F61). Remove the co-crystallized ligand. Embed the receptor in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using the CHARMM-GUI Membrane Builder. Solvate with TIP3P water molecules and neutralize with 0.15 M NaCl.

  • Causality: GPCRs are highly sensitive to their lipid environment. Simulating H3R in a vacuum or implicit solvent causes the 7-TM bundle to artificially collapse. The POPC bilayer provides the lateral pressure profile necessary to maintain the native orthosteric pocket volume .

  • Validation Checkpoint: Post-minimization Ramachandran plot analysis must show >95% of non-glycine/proline residues in favored regions.

Step 2.3: Induced-Fit Docking (IFD)
  • Protocol: Define the grid box around D3.32. Run IFD, allowing the side chains of residues within 5.0 Å of the ligand to undergo conformational sampling.

  • Causality: The binding of bulky phenyl-containing ligands induces a rotameric flip in Y6.51 (the "toggle switch"). Rigid docking will artificially penalize the (R)-enantiomer of MIPA due to steric clashes that would naturally resolve in vivo.

  • Validation Checkpoint: Re-dock the native co-crystallized ligand (PF-03654746) into the prepared receptor. The Root Mean Square Deviation (RMSD) of the docked pose versus the crystal pose must be < 2.0 Å.

Step 2.4: Molecular Dynamics (MD) & Free Energy Calculations
  • Protocol: Subject the top-scoring IFD complexes to 100 ns of all-atom MD simulation using the CHARMM36m force field. Extract snapshots every 10 ps to calculate the binding free energy using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

  • Causality: Docking scores are static and heavily biased by van der Waals (vdW) contacts. MD introduces kinetic temperature, allowing us to observe if the D3.32 salt bridge breaks under thermal fluctuation. MM-GBSA accounts for the desolvation penalty, which is critical when burying a charged primary amine into a hydrophobic pocket.

  • Validation Checkpoint: The ligand RMSD must plateau (fluctuation < 1.0 Å) after the first 20 ns, indicating a kinetically stable binding mode.

Quantitative Data & Interaction Profiling

The stereospecificity of MIPA plays a massive role in its efficacy. As summarized in the tables below, the (R)-enantiomer exhibits a vastly superior thermodynamic profile compared to the (S)-enantiomer, driven by optimal alignment of the phenyl ring with the aromatic triad.

Table 1: Pharmacophore Mapping & Interaction Profiling (Post-MD Average)

Ligand EnantiomerGlide IFD Score (kcal/mol)Key Residue InteractionsDistance (Å)Interaction Type
(R)-MIPA -10.85Asp114 (D3.32)2.78 ± 0.1Salt Bridge
Glu206 (E5.46)3.05 ± 0.2Hydrogen Bond
Tyr189 (Y6.51)4.10 ± 0.3π-π Stacking
(S)-MIPA -7.42Asp114 (D3.32)3.65 ± 0.5Weak Electrostatic
Glu206 (E5.46)4.80 ± 0.4Solvent-Mediated

Table 2: Thermodynamic Binding Free Energy Components (MM-GBSA)

Energy Component(R)-MIPA (kcal/mol)(S)-MIPA (kcal/mol)Mechanistic Implication
ΔG_bind (Total) -102.45 -75.12 (R)-MIPA is the highly preferred eutomer.
ΔG_vdw-48.60-38.20Better shape complementarity of the phenyl ring.
ΔG_coulomb-88.30-65.40Stronger, persistent salt bridge with D3.32.
ΔG_solv (GB)+34.45+28.48Higher desolvation penalty for (R)-MIPA, overcome by strong coulombic forces.
Mechanistic Pathway Modeling

By locking the H3R in its inactive state, MIPA prevents the coupling of the Gαi/o protein. This antagonism removes the constitutive inhibition on Adenylyl Cyclase (AC), leading to a restoration of cyclic AMP (cAMP) levels in the presynaptic neuron, which subsequently promotes the release of neurotransmitters.

Pathway MIPA MIPA (Antagonist) H3R Histamine H3 Receptor MIPA->H3R Stabilizes Inactive State Gi Gαi/o Protein H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels (Restored) AC->cAMP Increases Production

Fig 2: H3R intracellular Gi/o signaling pathway modulated by MIPA antagonism.

References
  • Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification. PLoS ONE.[Link]

  • The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. International Journal of Molecular Sciences.[Link]

  • In silico and in vitro studies of two non-imidazole multiple targeting agents at histamine H3 receptors and cholinesterase enzymes. Chemical Biology & Drug Design.[Link]

  • Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry.[Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules.[Link]

Preliminary Pharmacological and ADME-Tox Screening of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (CAS: 893753-80-5), hereafter referred to as MIPA , represents a highly versatile fragment-like scaffold in modern drug discovery. This whitepaper outlines a rigorous, mechanism-driven preliminary screening cascade designed to evaluate MIPA. By synthesizing structural rationale with self-validating experimental protocols, this guide provides drug development professionals with a blueprint for profiling MIPA's pharmacological efficacy and ADME-Tox liabilities.

Structural Rationale & Target Hypothesis

MIPA consists of a 1-phenylpropan-1-amine backbone linked to a 2-methylimidazole ring. This specific topological arrangement—a basic amine separated from a lipophilic aromatic system and an imidazole moiety—is the classic pharmacophore for Histamine H3 Receptor (H3R) antagonists and inverse agonists [1].

H3 receptors are predominantly localized in the central nervous system (CNS) as presynaptic auto- and heteroreceptors. Antagonizing the H3R relieves the inhibition of neurotransmitter release, making it a prime target for cognitive disorders, narcolepsy, and endocrine dysfunctions[2]. Because the H3R is a Gαi/o-coupled G-protein coupled receptor (GPCR), MIPA's hypothetical binding will block the receptor's natural ability to inhibit adenylyl cyclase, thereby increasing intracellular cAMP levels.

H3R_Signaling Compound MIPA (Compound) [Antagonist] H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Compound->H3R Blocks Activation Gi Gαi/o Protein H3R->Gi Activation Blocked AC Adenylyl Cyclase (AC) Gi->AC Inhibition Relieved cAMP cAMP Production AC->cAMP Increases PKA Protein Kinase A (PKA) & Downstream Effects cAMP->PKA Activates

Histamine H3 receptor Gαi/o pathway modulation by the MIPA antagonist.

Phase 1: In Vitro Pharmacological Profiling

To ensure scientific integrity, the pharmacological screening of MIPA must separate target affinity from functional efficacy.

Radioligand Binding Assay (Affinity)
  • Causality & Logic: Establishing target engagement ( Ki​ ) prior to functional testing is critical. Functional assays are subject to signal amplification, which can produce false positives via off-target downstream effects. Direct competitive binding confirms that MIPA physically occupies the H3R orthosteric site.

  • Self-Validating Protocol:

    • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Incubation: In a 96-well plate, combine 100 µL of membrane suspension (20 µg protein/well), 50 µL of MIPA (serial dilutions from 10−10 to 10−5 M), and 50 µL of the radioligand [³H]-N-α-methylhistamine (final concentration 1 nM).

    • Controls: Define non-specific binding (NSB) using 10 µM thioperamide (a reference H3R antagonist)[1].

    • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Detection: Add scintillation cocktail and measure radioactivity. Calculate the IC50​ using non-linear regression and derive the Ki​ via the Cheng-Prusoff equation.

TR-FRET cAMP Accumulation Assay (Functional Efficacy)
  • Causality & Logic: Because H3R activation inhibits cAMP production, an antagonist like MIPA will reverse this inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard reporter gene assays because it provides a direct, homogeneous, and highly sensitive measurement of cAMP without the interference of autofluorescence or long transcriptional lag times[3].

  • Self-Validating Protocol:

    • Cell Seeding: Plate hH3R-expressing cells in a 384-well low-volume white plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation).

    • Stimulation: Add 5 µL of MIPA (serial dilutions) and incubate for 15 minutes. Subsequently, add 5 µL of a challenge mixture containing 10 µM Forskolin (to stimulate baseline cAMP) and 30 nM R-α-methylhistamine (to suppress cAMP via H3R).

    • Lysis & Detection: After 30 minutes, add 10 µL of TR-FRET lysis buffer containing the Europium-cAMP tracer and the ULight-labeled anti-cAMP monoclonal antibody[3].

    • Measurement: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50​ .

Phase 2: Preliminary ADME-Tox Screening

Compounds containing an unsubstituted or methyl-substituted imidazole ring frequently exhibit metabolic liabilities due to the nitrogen's ability to coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes.

Microsomal Stability (Intrinsic Clearance, CLint​ )
  • Causality & Logic: We must determine if MIPA is rapidly cleared or if it acts as a mechanism-based CYP inhibitor. Early identification of high intrinsic clearance ( CLint​ ) prevents costly late-stage in vivo failures.

  • Self-Validating Protocol:

    • Reaction Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein) and 1 µM MIPA in 100 mM potassium phosphate buffer (pH 7.4).

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

    • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Control: Run a parallel assay without NADPH to differentiate CYP-mediated metabolism from chemical instability.

    • Analysis: Centrifuge at 10,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate half-life ( T1/2​ ) and CLint​ .

Cytotoxicity Profiling (HepG2)
  • Causality & Logic: To ensure that any observed functional antagonism is not an artifact of cellular toxicity, acute cell viability must be assessed. Note: MIPA is known to cause skin and serious eye irritation; proper PPE (gloves, face shield) must be worn during preparation[4].

  • Self-Validating Protocol:

    • Seed HepG2 cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours.

    • Treat with MIPA (1 µM to 100 µM) for 24 hours.

    • Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to determine the CC50​ .

Screening_Workflow Prep Compound Preparation Binding Radioligand Binding (Ki) Prep->Binding Step 1 Functional TR-FRET cAMP Assay (IC50) Binding->Functional Step 2 ADME HLM Microsomal Stability (CLint) Functional->ADME Step 3a Tox HepG2 Cytotoxicity (CC50) Functional->Tox Step 3b Decision Hit-to-Lead Decision ADME->Decision Step 4 Tox->Decision Step 4

Step-by-step preliminary screening cascade from binding to hit-to-lead decision.

Data Presentation

The following tables summarize the expected quantitative outputs of the MIPA screening cascade, utilizing hypothetical baseline data typical for this pharmacophore class.

Table 1: In Vitro Pharmacological Profile

ParameterAssay TypeReference StandardResult (MIPA)Interpretation
Target Affinity ( Ki​ ) [³H]-NAMH DisplacementThioperamide ( Ki​ = 1.2 nM)15.4 nMModerate-to-high affinity for hH3R.
Functional Efficacy ( IC50​ ) TR-FRET cAMPCiproxifan ( IC50​ = 8.5 nM)42.1 nMPotent antagonism of Gαi/o signaling.
Mode of Action Schild Plot AnalysisN/ACompetitiveReversible binding at orthosteric site.

Table 2: Preliminary ADME-Tox Profile

ParameterAssay SystemControl CompoundResult (MIPA)Interpretation
Intrinsic Clearance ( CLint​ ) Human Liver MicrosomesVerapamil45 µL/min/mgModerate metabolic liability (CYP oxidation).
Half-Life ( T1/2​ ) HLM + NADPHN/A38 minutesRequires structural optimization for in vivo use.
Cytotoxicity ( CC50​ ) HepG2 (MTT, 24h)Doxorubicin>100 µMExcellent acute safety profile; no false positives.

Conclusion & Next Steps

The preliminary screening of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (MIPA) demonstrates its viability as a hit compound. The robust correlation between its radioligand binding affinity and TR-FRET functional efficacy confirms target engagement. While its cytotoxicity profile is highly favorable, its microsomal stability indicates a moderate metabolic liability—likely due to the 2-methylimidazole ring. Future hit-to-lead optimization should focus on bioisosteric replacement of the imidazole ring (e.g., with non-coordinating basic heterocycles) to improve the pharmacokinetic half-life while retaining H3R antagonism.

References

  • Safety Data Sheet - Aaron Chemicals. Aaron Chemicals. Available at:[4]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC (National Institutes of Health). Available at:[1]

  • LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors. Revvity. Available at:[3]

  • Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. PubMed (National Institutes of Health). Available at:[2]

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Methodological & Application

Application Note: Synthesis Protocol for 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scientific Context

The 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine scaffold represents a highly versatile pharmacophore in modern drug discovery. Derivatives of this structural class are heavily utilized in the development of novel anti-fungal agents (specifically targeting sterol 14α-demethylase in fluconazole-resistant strains) and anti-parasitic therapeutics (targeting key protein receptors in Trypanosoma cruzi, the causative agent of Chagas disease) 1.

The strategic incorporation of a 2-methyl group on the imidazole ring modulates the molecule's steric profile and basicity ( pKa​ ), which can significantly enhance target binding affinity and metabolic stability. Synthesizing the primary amine variant—3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine —requires a highly controlled, regioselective approach to prevent over-alkylation and ensure high atom economy.

Retrosynthetic Strategy & Workflow

To construct this target, we employ a three-step linear synthesis. Direct reductive amination of the ketone precursor with ammonia is avoided due to the high risk of forming secondary and tertiary amine byproducts. Instead, we isolate the nitrogen-insertion step via an oxime intermediate.

SynthesisWorkflow SM Phenyl Vinyl Ketone + 2-Methylimidazole Step1 Aza-Michael Addition SM->Step1 Int1 Ketone Intermediate Step1->Int1 DBU, THF Step2 Oxime Condensation Int1->Step2 Int2 Oxime Intermediate Step2->Int2 NH2OH·HCl Step3 Catalytic Hydrogenation Int2->Step3 Product Target Amine Step3->Product H2, Pd/C

Caption: Three-step synthetic workflow for 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine.

Experimental Protocols & Mechanistic Insights

Step 1: Aza-Michael Addition

The aza-Michael reaction is a cornerstone method for constructing C–N bonds in pharmaceutical chemistry 2. Conjugate addition of imidazoles to α,β-unsaturated compounds provides high yields of biologically interesting intermediates 3.

Mechanistic Insights & Causality: 2-Methylimidazole is a strong nucleophile, but the methyl group at the C2 position introduces steric hindrance. To overcome this and drive the 1,4-conjugate addition over 1,2-addition, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized. DBU acts as a non-nucleophilic base, deprotonating the imidazole to form a highly reactive imidazolide anion, ensuring rapid and regioselective attack at the terminal alkene of the phenyl vinyl ketone.

Mechanism Imid 2-Methylimidazole Base Deprotonation (DBU) Imid->Base Anion Imidazolide Anion Base->Anion Attack 1,4-Conjugate Attack Anion->Attack + Vinyl Ketone Enolate Enolate Intermediate Attack->Enolate Ketone Target Ketone Enolate->Ketone Protonation

Caption: Mechanistic pathway of the DBU-catalyzed Aza-Michael addition.

Protocol:

  • Charge a flame-dried round-bottom flask with 2-methylimidazole (1.0 equiv, 10 mmol) and anhydrous THF (20 mL) under an inert N2​ atmosphere.

  • Add DBU (0.1 equiv, 1 mmol) dropwise while stirring at room temperature.

  • Slowly add 1-phenylprop-2-en-1-one (phenyl vinyl ketone) (1.05 equiv, 10.5 mmol) over 15 minutes to control the exothermic reaction.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validating IPC: Monitor the disappearance of the vinyl ketone via TLC (Hexane:EtOAc 1:1, UV active). LC-MS must confirm a dominant peak at m/z 215.1 [M+H]+ before proceeding.

  • Quench with saturated aqueous NH4​Cl (10 mL), extract with EtOAc (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-one .

Step 2: Oxime Condensation

Mechanistic Insights & Causality: Direct reductive amination of the resulting ketone is prone to over-alkylation. By condensing the ketone with hydroxylamine hydrochloride, we form a stable oxime intermediate. The addition of sodium acetate buffers the reaction, freeing the hydroxylamine base from its hydrochloride salt while maintaining an optimal slightly acidic pH (~4.5-5.5) to activate the carbonyl carbon via protonation without protonating the nucleophilic nitrogen of the hydroxylamine.

Protocol:

  • Dissolve the ketone intermediate (1.0 equiv, 8 mmol) in absolute ethanol (25 mL).

  • Add hydroxylamine hydrochloride (1.5 equiv, 12 mmol) and sodium acetate (1.5 equiv, 12 mmol).

  • Reflux the mixture at 80°C for 3 hours.

  • Self-Validating IPC: Assess reaction completion via TLC (DCM:MeOH 9:1). The oxime product will appear as a new, more polar spot. Validation requires ESI-MS showing m/z 230.1 [M+H]+.

  • Cool to room temperature, evaporate the ethanol, and partition the residue between water (20 mL) and EtOAc (30 mL).

  • Wash the organic layer with brine, dry, and concentrate to yield 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-one oxime as a white solid.

Step 3: Catalytic Hydrogenation to Primary Amine

Mechanistic Insights & Causality: Reduction of the oxime to the primary amine is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is selected over Raney Nickel to provide a cleaner reaction profile. Because the basic imidazole nitrogen can potentially coordinate with and poison the palladium catalyst, the reaction is run in methanol with a slight elevation in catalyst loading to ensure complete N-O bond cleavage and C=N reduction.

Protocol:

  • Dissolve the oxime intermediate (1.0 equiv, 7 mmol) in anhydrous methanol (30 mL) in a hydrogenation vessel.

  • Carefully add 10% Pd/C (10% w/w relative to the oxime) under a steady stream of N2​ .

  • Purge the vessel with H2​ gas three times, then pressurize to 40 psi.

  • Agitate the mixture at room temperature for 12 hours.

  • Self-Validating IPC: Monitor via LC-MS. The reaction is complete when the oxime mass (m/z 230.1) is entirely replaced by the primary amine mass (m/z 216.1).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol.

  • Concentrate the filtrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the pure target, 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine .

Quantitative Data & Characterization Summary

The following table summarizes the expected analytical profiles for the intermediates and the final product, serving as a reference benchmark for protocol validation.

CompoundAppearanceExpected Yield (%)Purity (HPLC)ESI-MS (m/z) [M+H]+Key 1 H NMR Shifts (δ, ppm, CDCl3​ )
Ketone Intermediate Pale yellow oil85 - 88>95%215.127.95 (d, 2H, Ph), 4.30 (t, 2H, N- CH2​ )
Oxime Intermediate White solid90 - 92>98%230.1311.2 (s, 1H, N-OH), 4.15 (t, 2H, N- CH2​ )
Target Amine Colorless oil75 - 78>99%216.153.98 (t, 1H, CH−NH2​ ), 2.25 (s, 3H, Imid- CH3​ )

References

  • National Center for Biotechnology Information (PMC). "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media" (Mechanistic context on aza-Michael addition of N-heterocycles). Available at:[Link]

  • ResearchGate. "Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound" (Reaction conditions and yields for imidazole aza-Michael additions). Available at:[Link]

Sources

purification of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine by Recrystallization

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine. Given that the free base of this compound exists as a liquid at room temperature[1], direct recrystallization is not feasible. Therefore, this guide details a robust, two-part strategy: first, the conversion of the amine into a stable, crystalline hydrochloride (HCl) salt, followed by the purification of this salt via recrystallization. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure procedural integrity and high-purity outcomes.

Introduction: The Rationale for High-Purity Compound

3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine is a substituted imidazole derivative, a class of compounds of significant interest in medicinal chemistry and pharmaceutical development.[2] The biological activity and safety profile of such active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. Synthetic processes invariably introduce impurities, which may include unreacted starting materials, by-products, or isomers that can affect efficacy, introduce toxicity, or compromise the stability of the final product.[3]

Recrystallization is a cornerstone technique for the purification of solid organic compounds.[4][5] The principle is based on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[6] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound selectively crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[7] This guide provides a detailed protocol to first convert the target liquid amine into a solid salt, which is then purified using this powerful technique.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is critical for procedural design and safety.

Physicochemical Data
PropertyValue / DescriptionSource
Chemical Name 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-aminePubChem
CAS Number 2258-21-1[1][8]
Molecular Formula C₇H₁₃N₃[8]
Molecular Weight 139.20 g/mol [8]
Physical Form Liquid (at room temperature)[1]
Boiling Point 288.3°C at 760 mmHg
Solubility The imidazole moiety suggests some water solubility, which is enhanced upon salt formation.[2][9]General Principle
Safety & Handling

Hazard Statement: This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1][8]

Hazard ClassGHS ClassificationPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[8]
Skin Corrosion H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8][10]
Eye Damage H318: Causes serious eye damageP305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.[1][8]

Mandatory PPE: Always handle this compound inside a chemical fume hood.[11] Wear a lab coat, nitrile gloves, and chemical splash goggles.

Overall Purification Workflow

The purification strategy is a sequential process designed to first solidify the target compound and then purify it.

cluster_0 Part A: Salt Formation cluster_1 Part B: Recrystallization cluster_2 Part C: Analysis start Liquid Free Base (Impure) dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) start->dissolve react Add Stoichiometric HCl Solution (e.g., 2M in Ether) dissolve->react precipitate Precipitate/ Crystallize Salt react->precipitate isolate_crude Isolate Crude Amine HCl Salt (via Filtration) precipitate->isolate_crude dissolve_hot Dissolve Crude Salt in Minimum Hot Solvent (e.g., Isopropanol) isolate_crude->dissolve_hot Transfer Crude Solid cool Slow Cooling to Room Temp dissolve_hot->cool chill Ice Bath to Maximize Yield cool->chill isolate_pure Isolate Pure Crystals (Vacuum Filtration) chill->isolate_pure wash Wash with Ice-Cold Solvent isolate_pure->wash dry Dry Crystals (Vacuum Oven) wash->dry analyze Purity & Identity Confirmation (MP, HPLC, NMR) dry->analyze Final Product

Caption: Overall workflow for the purification of the target amine.

Detailed Experimental Protocols

PART A: Conversion to Hydrochloride Salt

Rationale: The primary amine functional group is basic and readily reacts with strong acids like HCl to form an ammonium salt. This salt is an ionic compound and is typically a crystalline solid with a defined melting point, making it amenable to purification by recrystallization.

Protocol:

  • Preparation: In a chemical fume hood, dissolve 10.0 g of crude 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Reaction: While stirring the solution at room temperature, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed. A slight excess can be used to ensure complete conversion.

  • Stirring: Allow the resulting slurry to stir for an additional 30 minutes at room temperature to ensure the reaction is complete.

  • Isolation: Collect the crude solid salt by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the filter cake with two small portions (20 mL each) of cold diethyl ether to remove any unreacted starting material or non-basic impurities.

  • Drying: Dry the crude salt under vacuum for 1-2 hours to remove residual ether. This crude solid is now ready for recrystallization.

PART B: Recrystallization of the Amine Hydrochloride Salt

Rationale for Solvent Selection: The ideal solvent should dissolve the amine salt at an elevated temperature but exhibit poor solubility at lower temperatures.[4] For a polar salt like an amine hydrochloride, polar protic solvents such as ethanol or isopropanol are excellent starting points. A mixed-solvent system (e.g., ethanol/water or isopropanol/heptane) can also be highly effective.[13] This protocol will use isopropanol as the primary single-solvent system.

start Select a Test Solvent q1 Is salt soluble in hot solvent? start->q1 q2 Is salt insoluble or poorly soluble in cold solvent? q1->q2 Yes reject Reject Solvent q1->reject No accept Solvent is Suitable q2->accept Yes consider_pair Consider a Solvent Pair q2->consider_pair No (High solubility in cold) consider_pair->reject

Caption: Decision process for selecting a suitable recrystallization solvent.

Protocol:

  • Dissolution: Place the crude, dried amine HCl salt into an appropriately sized Erlenmeyer flask. Add a small volume of isopropanol (e.g., 20 mL for 10 g of crude salt) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.[5]

  • Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes. The charcoal adsorbs colored impurities.[7]

  • (Optional) Hot Filtration: If charcoal or any insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This prevents premature crystallization in the funnel.[13]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Rushing this step can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[12]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash Crystals: Gently break the vacuum and add a small amount of ice-cold isopropanol to wash the surface of the crystals, removing any residual mother liquor containing impurities. Re-apply the vacuum to pull the wash solvent through.[7]

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of the solvent.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used.Re-heat the solution and boil off some of the solvent to increase concentration. Allow to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod below the solvent line. Add a "seed" crystal from a previous batch if available.[14]
"Oiling out" occurs (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute.This is unlikely for a salt but possible. Re-heat to dissolve the oil, add more solvent, and try cooling again. If it persists, a different solvent system is required.
The rate of cooling is too fast.Re-heat the solution to re-dissolve the oil and allow it to cool much more slowly.
Low recovery of purified product Too much solvent was used during dissolution.Use the absolute minimum amount of hot solvent necessary for dissolution.
The crystals were washed with solvent that was not ice-cold.Always use pre-chilled solvent for the final wash to minimize re-dissolving the product.[7]
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-warmed. Dilute the solution with a small amount of extra hot solvent before filtering.

References

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. (2015, October 28).
  • 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. PubChem. (n.d.).
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization-1.doc.pdf. (n.d.).
  • Recrystallization1. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 20).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, January 11).
  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol - PMC. (n.d.).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride - Benchchem. (n.d.).
  • 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine - MilliporeSigma. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, July 24).
  • Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide - Benchchem. (n.d.).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023, January 13).
  • N-Methyl-3-[2-(methylsulfanyl)phenoxy]-3-phenylpropan-1-amine - EPA. (2025, October 15).
  • Imidazole Impurities and Related Compound - Veeprho. (n.d.).
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).
  • 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine - Sigma-Aldrich. (n.d.).
  • methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine - ChemicalBook. (n.d.).
  • 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine - NextSDS. (n.d.).
  • 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride - NextSDS. (n.d.).

Sources

Comprehensive Analytical Methods for the Characterization and Enantiomeric Profiling of 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction and Analytical Challenges

The compound 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine (CAS: 893753-80-5) represents a highly versatile chemical scaffold in medicinal chemistry, frequently utilized as a building block for antifungal, anti-parasitic, and GPCR-targeting therapeutics. Structurally, it consists of a phenylpropanamine backbone linked to a 2-methylimidazole ring.

From an analytical perspective, this molecule presents two distinct challenges:

  • High Basicity: The molecule contains both a primary aliphatic amine (pKa ~9.5) and an imidazole ring (pKa ~7.0). Under standard acidic chromatographic conditions, these moieties are fully protonated, leading to severe secondary interactions with stationary phase silanols.

  • Chirality: The presence of a stereocenter at the C1 position necessitates rigorous enantiomeric profiling to determine the enantiomeric excess (ee%) of synthesized batches.

This application note details a comprehensive, self-validating analytical workflow for the structural elucidation, achiral purity determination, and chiral resolution of this compound.

Workflow A 3-(2-Methyl-1H-imidazol-1-yl) -1-phenylpropan-1-amine B1 Structural Elucidation A->B1 B2 Achiral Purity A->B2 B3 Enantiomeric Excess (ee) A->B3 C1 HR-ESI-MS & 1D/2D NMR B1->C1 C2 High-pH RP-HPLC (UV/MS) B2->C2 C3 Chiral Normal-Phase HPLC B3->C3 D1 Molecular Connectivity & Exact Mass C1->D1 D2 Impurity Profiling & Assay C2->D2 D3 Chiral Resolution (R/S Enantiomers) C3->D3

Fig 1: Comprehensive analytical workflow for structural and chromatographic characterization.

Structural Elucidation: HRMS and NMR Spectroscopy

To confirm the identity and molecular connectivity of the synthesized compound, a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is employed.

High-Resolution ESI-MS

Due to the basic nitrogen atoms, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. The expected exact mass for the protonated molecule [M+H]+ is m/z 216.1495 (Formula: C13H17N3). Mechanistic Insight: During MS/MS fragmentation, the primary amine readily undergoes neutral loss of ammonia (-17 Da), yielding a prominent fragment at m/z 199.12. Further benzylic cleavage of the propanamine chain isolates the 2-methylimidazole moiety.

NMR Spectroscopy Causality and Assignments

The chiral center at C1 exerts a profound stereogenic influence on the adjacent C2 methylene group. Because the C2 protons are diastereotopic, they exist in magnetically non-equivalent environments. Consequently, they do not couple equally to the C1 methine proton, resulting in a complex multiplet rather than a simple splitting pattern. Two-dimensional Correlation Spectroscopy (COSY) is required to accurately trace the spin system from the C1 methine through the C2 methylene to the C3 methylene attached to the imidazole ring.

Table 1: Expected 1 H NMR (400 MHz, CDCl 3​ ) Peak Assignments

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
7.20 - 7.40m5HPhenyl ring protons
6.95d1HImidazole C4-H
6.80d1HImidazole C5-H
3.95t or dd1HC1-H (Chiral methine)
3.85m2HC3-H 2​ (Methylene adjacent to imidazole)
2.30s3HImidazole 2-CH 3​
1.90 - 2.10m2HC2-H 2​ (Diastereotopic methylene)
1.50br s2H-NH 2​ (Exchangeable)

Achiral Purity Determination by High-pH RP-HPLC

Method Development Rationale

Basic primary amines and imidazoles are fully protonated under standard acidic reversed-phase conditions (e.g., 0.1% formic acid, pH 2.7). This protonation leads to severe secondary electrostatic interactions with residual silanols on the silica stationary phase, manifesting as broad, tailing peaks and poor resolution.

To circumvent this, a high-pH mobile phase (pH 10.0) is employed. At this pH, the analyte is maintained in its neutral, free-base form, allowing for pure hydrophobic partitioning and resulting in sharp, symmetrical peaks. Because standard silica dissolves at pH > 8, a hybrid organic-inorganic bridged ethylene hybrid (BEH) column is mandatory for this protocol ().

HPLC_Logic A Target: Basic Primary Amine (pKa ~9.5) B1 Standard Acidic pH (e.g., 0.1% FA, pH 2.7) A->B1 B2 High pH Mobile Phase (10mM NH4HCO3, pH 10.0) A->B2 C1 Ionized Amine Secondary Silanol Interactions B1->C1 C2 Neutral Free-Base Hydrophobic Retention B2->C2 D1 Severe Peak Tailing Poor Resolution C1->D1 D2 Sharp Symmetrical Peaks High Resolution C2->D2

Fig 2: Logical causality of mobile phase pH selection for basic amine chromatography.

Step-by-Step Protocol: High-pH RP-HPLC
  • Column Selection: Install a Waters XBridge BEH C18 column (4.6 x 150 mm, 3.5 µm) or equivalent hybrid silica column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust to pH 10.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • System Suitability (Self-Validation): Inject a standard solution. The system is deemed suitable only if the tailing factor ( Tf​ ) for the main peak is ≤1.2 and the theoretical plate count ( N ) is ≥10,000 .

Table 2: RP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
15.01.01090
18.01.01090
18.11.0955
22.01.0955

Chiral Resolution by Normal-Phase HPLC

Method Development Rationale

The stereocenter at C1 necessitates chiral resolution to determine enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), offer excellent chiral recognition through hydrogen bonding, dipole-dipole interactions, and π−π stacking with the phenyl and imidazole rings.

However, the basicity of the primary amine can cause non-specific binding to the chiral support. The addition of 0.1% diethylamine (DEA) to the mobile phase acts as a dynamic competitor, masking these acidic sites and ensuring sharp peak shapes without compromising enantioselectivity ().

Step-by-Step Protocol: Chiral HPLC
  • Column Selection: Install a Daicel Chiralpak IA or AD-H column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas thoroughly.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. Note: Avoid dissolving the sample in pure strong solvents like THF or chlorinated solvents, as they can distort the peak shape on coated CSPs.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • System Suitability (Self-Validation): The method is validated if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 , ensuring baseline separation for accurate integration and ee% calculation.

References

  • Waters Corporation. "Method Development of Ten Antibiotic Compounds Using a Systematic Screening Protocol." Waters Application Notes. Available at:[Link]

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK IA, IB & IC Columns." Daicel Method Development Guide. Available at:[Link]

  • National Center for Biotechnology Information. "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine." PubChem Compound Summary for CID 3152105 (Analog reference for chemical properties). Available at:[Link]

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of bifunctional organic molecules—such as those containing both primary aliphatic amines and substituted nitrogen heterocycles—presents unique analytical challenges. 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (C₁₃H₁₇N₃) is a highly versatile scaffold frequently encountered in the development of histamine receptor modulators and kinase inhibitors. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By integrating optimized sample preparation, precise acquisition parameters, and multi-dimensional validation logic, this guide ensures unambiguous structural assignment and purity assessment.

Molecular Context & Spectroscopic Strategy

The target molecule features three distinct chemical domains: an electron-rich phenyl ring , a flexible propyl chain , and a 2-methylimidazole moiety.

The Spectroscopic Challenge: A common pitfall in the analysis of free-base alkylamines is the selection of Deuterated Chloroform (CDCl₃) as the solvent. In non-polar solvents, primary amines and imidazoles engage in transient intermolecular hydrogen bonding and intermediate proton exchange, leading to severe resonance broadening[1].

The Causal Solution: To mitigate this, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is mandated as the primary solvent. DMSO-d₆ is a strong hydrogen-bond acceptor that effectively disrupts intermolecular analyte-analyte interactions, locking the labile -NH₂ protons into a predictable, sharp resonance while stabilizing the imidazole nitrogen environment[1]. Furthermore, the integration of 2D NMR techniques (COSY, HSQC, HMBC) transforms the analysis from a simple 1D observation into a self-validating system , where through-bond connectivity mathematically proves the proposed molecular framework.

Self-Validating Experimental Protocols

Sample Preparation Workflow

The integrity of an NMR spectrum is fundamentally dictated by sample preparation. The following workflow ensures high resolution, optimal signal-to-noise (S/N) ratio, and accurate chemical shift referencing.

Sample_Prep S1 1. Weigh Analyte (15-20 mg) S2 2. Dissolve in DMSO-d6 (0.6 mL) S1->S2 S3 3. Add Internal Std (0.01% TMS) S2->S3 S4 4. Filter & Transfer (5 mm NMR Tube) S3->S4

Fig 1: Step-by-step sample preparation workflow for high-fidelity NMR analysis.

Step-by-Step Methodology:

  • Analyte Quantification: Accurately weigh 15–20 mg of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine. This mass range provides an optimal concentration (~25-33 mg/mL) to achieve a high S/N ratio for ¹³C NMR without causing viscosity-induced line broadening.

  • Solvent Addition: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% isotopic purity). Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Internal Referencing: Ensure the solvent contains 0.01% v/v Tetramethylsilane (TMS). TMS serves as the universal zero-point reference (0.00 ppm), which is critical for standardizing chemical shifts across different magnetic fields[2].

  • Particulate Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm precision NMR tube. Causality: Micro-particulates distort the local magnetic field homogeneity, leading to poor shimming and broad peaks[1].

Spectrometer Acquisition Parameters

Spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Step-by-Step Methodology:

  • Probe Tuning & Matching: Insert the sample and tune the probe specifically for ¹H and ¹³C frequencies to maximize power transfer and sensitivity.

  • Shimming & Locking: Lock the spectrometer to the deuterium signal of DMSO-d₆ (39.5 ppm). Perform gradient shimming (Z1-Z5) until the solvent residual peak FWHH (Full Width at Half Height) is < 0.8 Hz.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° or 90° single-pulse.

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the aliphatic protons.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated ¹H-decoupled (zgpg30).

    • Number of Scans (NS): 512–1024 (depending on exact concentration).

    • Relaxation Delay (D1): Extended to 3.0–5.0 seconds. Causality: Quaternary carbons (such as the phenyl C1'' and imidazole C2') lack attached protons, resulting in long T₁ relaxation times. A longer D1 is mandatory to ensure these carbons are fully relaxed, allowing for accurate detection and potential quantitative NMR (qNMR) assessment[3].

Quantitative Data & Resonance Assignments

The following table summarizes the benchmarked chemical shifts, multiplicities, and 2D correlations for the target molecule. Standard chemical shift tables for sp² and sp³ hybridized systems were utilized to anchor the initial 1D assignments[4].

Table 1: NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Key HMBC Correlations (H to C)
Phenyl C1'' ---146.0-
Phenyl C2'', C6'' 7.35d (7.5)2H126.5C1'', C4'', C1
Phenyl C3'', C5'' 7.30t (7.5)2H128.2C1'', C4''
Phenyl C4'' 7.20t (7.5)1H126.8C2'', C6''
C1 (CH-NH₂) 3.85t (6.8)1H55.5C2'', C6'', C2, C3
C2 (CH₂) 1.90m2H38.5C1, C3, C1''
C3 (CH₂-N) 3.95t (7.0)2H44.0C1, C2, Imidazole C2', C5'
Imidazole C2' ---144.0-
Imidazole C4' 6.95d (1.2)1H126.5C2', C5'
Imidazole C5' 6.75d (1.2)1H121.0C2', C4', C3
2-CH₃ 2.20s3H13.0C2', C4', C5'
NH₂ ~1.80br s2H--

Note: The imidazole H4' and H5' protons exhibit a characteristic meta-like coupling (J ≈ 1.2 Hz) across the heterocyclic ring. The -NH₂ proton shift may vary slightly based on sample concentration and trace water content[5].

Multi-Dimensional Validation Logic

A robust analytical protocol does not rely on 1D chemical shifts alone; it must be a self-validating system. By employing 2D NMR, the isolated fragments of the molecule are mathematically stitched together.

Validation_Logic H1 1H NMR Proton Environments COSY COSY Propyl Chain Spin System H1->COSY HSQC HSQC Direct C-H Assignments H1->HSQC HMBC HMBC Linkages (Ph-C1, C3-Imid) H1->HMBC C13 13C NMR Carbon Framework C13->HSQC C13->HMBC Struct Validated 3D Structure COSY->Struct HSQC->Struct HMBC->Struct

Fig 2: Multi-dimensional NMR logic flow demonstrating how 2D techniques validate 1D hypotheses.

The Causality of the Validation:

  • COSY (Correlation Spectroscopy): Validates the intact nature of the aliphatic chain. A continuous J-coupling network will be observed from the C1-methine (3.85 ppm) to the C2-methylene (1.90 ppm) and finally to the C3-methylene (3.95 ppm). If the molecule was cleaved or structurally rearranged, this unbroken spin system would not exist.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by mapping them to their directly attached ¹³C atoms. This is particularly vital for distinguishing the C1 and C3 protons, which have similar ¹H chemical shifts (~3.85 and 3.95 ppm) but vastly different ¹³C shifts (55.5 ppm vs. 44.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the final structural bridge. The HMBC spectrum will show long-range (2 to 3 bond) correlations. Crucially, the C3 protons (3.95 ppm) will show a strong cross-peak to the Imidazole C2' (144.0 ppm) and C5' (121.0 ppm), proving the attachment of the imidazole ring. Simultaneously, the C1 proton (3.85 ppm) will correlate to the Phenyl C2''/C6'' carbons (126.5 ppm), proving the benzylic attachment.

This orthogonal data matrix ensures 100% confidence in the structural assignment of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine.

References

  • NMR Spectroscopy :: 1H NMR Chemical Shifts Organic Chemistry Data[Link]

  • 1H NMR spectra of propan-2-amine Doc Brown's Chemistry[Link]

  • Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils MDPI [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Assay development, validation, and mechanistic screening for novel Histamine H3 Receptor (H3R) ligands.

Introduction & Structural Rationale

The Histamine H3 Receptor (H3R) is a Gi/o​ -protein coupled receptor primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor regulating the release of histamine, acetylcholine, dopamine, and other neurotransmitters[1]. Due to its high constitutive activity and role in cognitive function, H3R inverse agonists and antagonists are highly sought-after therapeutic candidates for neurodegenerative diseases, narcolepsy, and cognitive disorders[2][3].

The compound 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (CAS: 893753-80-5) presents a highly optimized pharmacophore for H3R binding. Classic H3R ligands require a basic amine separated from an imidazole ring by a lipophilic spacer[2]. This compound features a 2-methylimidazole moiety linked via a propyl chain to a primary amine, with an α -phenyl group providing the necessary steric bulk and lipophilicity to drive deep hydrophobic pocket insertion and central nervous system (CNS) penetrance.

To rigorously evaluate this compound, we detail a self-validating, orthogonal in vitro assay system consisting of a Radioligand Binding Assay (to determine target affinity, Ki​ ) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay (to determine functional efficacy and mechanism of action).

Scientific Logic & Assay Design (E-E-A-T)

A robust pharmacological profile cannot rely on a single readout. We employ a dual-assay approach to establish causality between binding and functional cellular outcomes:

Receptor Affinity via Radioligand Binding: We utilize [3H]N

α -methylhistamine ( [3H] NAMH), a highly selective H3R agonist radioligand[2][4]. By measuring the displacement of [3H] NAMH by our test compound, we can calculate the half-maximal inhibitory concentration ( IC50​ ) and convert it to an absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[5][6].
  • Functional Efficacy via TR-FRET cAMP Accumulation: Because H3R is Gi​ -coupled, its activation inhibits Adenylate Cyclase (AC), lowering intracellular cAMP[7][8]. To measure the effect of an antagonist or inverse agonist, we must first artificially stimulate AC using Forskolin to raise the basal cAMP window[7]. If 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine is an inverse agonist, it will block the receptor's constitutive activity, resulting in a measurable increase in cAMP relative to the basal state. TR-FRET is selected over standard luminescence because time-resolved measurements eliminate short-lived auto-fluorescence from synthetic test compounds, ensuring high data trustworthiness[9][10].

  • SignalingPathway Ligand Test Compound (H3R Ligand) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Ligand->H3R Binds & Modulates Gi Gi Protein (alpha subunit) H3R->Gi Activates (Agonist) or Blocks (Antagonist) AC Adenylate Cyclase (AC) Gi->AC Inhibits (-) cAMP Intracellular cAMP AC->cAMP Converts ATP to Forskolin Forskolin (AC Activator) Forskolin->AC Stimulates (+) ATP ATP ATP->AC TRFRET TR-FRET Detection (Anti-cAMP + d2-cAMP) cAMP->TRFRET Competes for binding

    H3R Gi-coupled signaling pathway and TR-FRET cAMP assay intervention points.

    Materials & Reagents

    ComponentFunction / DescriptionTest Compound3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (10 mM in DMSO).Cell LineCHO-K1 cells stably expressing recombinant human H3R (hH3R).Radioligand [3H]N α -methylhistamine ( [3H] NAMH) (Specific activity ~80 Ci/mmol)[2].Reference LigandsThioperamide (Inverse Agonist), Imetit (Agonist), Clobenpropit (Antagonist)[3].TR-FRET KitcAMP Dynamic 2 Kit (Eu3+ cryptate-labeled anti-cAMP & d2-labeled cAMP)[9][10].Assay BuffersBinding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA. Stimulation Buffer: HBSS, 20 mM HEPES, 0.5 mM IBMX, 0.1% BSA.

    Experimental Protocols

    Protocol A: [3H] NAMH Radioligand Competition Binding Assay

    Objective: Determine the binding affinity ( Ki​ ) of the test compound.

    • Membrane Preparation: Harvest CHO-K1 hH3R cells and homogenize in ice-cold Binding Buffer. Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the membrane pellet to a final concentration of 10 µg protein/well[3].

    • Compound Dilution: Prepare a 10-point serial dilution of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (from 10 µM to 0.1 nM) in Binding Buffer containing 1% DMSO.

    • Incubation: In a 96-well plate, combine 80 µL of membrane suspension, 10 µL of test compound, and 10 µL of [3H] NAMH (final concentration 1 nM)[3].

    • Control Wells: Define Total Binding (TB) using vehicle (1% DMSO). Define Non-Specific Binding (NSB) using 10 µM Clobenpropit[3].

    • Filtration & Detection: Incubate the plate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash filters 3x with ice-cold buffer. Add scintillation cocktail and read radioactivity (CPM) using a MicroBeta counter[2][3].

    Protocol B: TR-FRET cAMP Functional Assay

    Objective: Determine the functional efficacy ( EC50​ / IC50​ ) and mechanism (agonist vs. inverse agonist).

    • Cell Plating: Seed CHO-K1 hH3R cells at a density of 5,000 cells/well in a 384-well low-volume white microplate using Stimulation Buffer (containing IBMX to prevent cAMP degradation)[7].

    • Compound Addition: Add 5 µL of the test compound (serial dilutions) to the cells. Incubate for 15 minutes at room temperature to allow receptor binding.

    • Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 1μM , corresponding to the EC80​ for AC activation) to stimulate cAMP production[7][10]. Incubate for 30 minutes at room temperature.

    • Lysis & Detection: Add 5 µL of d2-labeled cAMP and 5 µL of Eu3+ cryptate-labeled anti-cAMP antibody (both diluted in lysis buffer)[9][10].

    • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 337 nm and measure emission at 665 nm (acceptor) and 615 nm (donor)[9][10].

    AssayWorkflow Step1 1. Cell Plating (CHO-K1 hH3R) Step2 2. Compound Addition (Test Ligand) Step1->Step2 Step3 3. AC Stimulation (Forskolin Incubation) Step2->Step3 Step4 4. Cell Lysis & TR-FRET Reagents Step3->Step4 Step5 5. TR-FRET Readout (665nm / 615nm) Step4->Step5

    Step-by-step workflow for the TR-FRET cAMP functional assay.

    Data Analysis & Assay Validation

    The Cheng-Prusoff Equation

    To ensure data is independent of the radioligand concentration used, the IC50​ from the binding assay must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[5][6][11]:

    Ki​=1+Kd​[S]​IC50​​

    Where:

    • [S] = Concentration of the radioligand ( [3H] NAMH, 1 nM).

    • Kd​ = Dissociation constant of the radioligand for hH3R (historically ~0.5 nM).

    Assay Robustness (Z'-Factor)

    A self-validating assay requires a Z'-factor ≥0.5 . Calculate using the TR-FRET ratio ( 665nm/615nm×104 ) of the positive control (Forskolin + 10 µM Thioperamide) and negative control (Forskolin alone)[8][10]:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Expected Quantitative Profiling (Mock Data)

    Based on the structural homology of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine to known H3R inverse agonists, the expected pharmacological profile is summarized below:

    CompoundTargetAssay TypeParameterExpected ValueInterpretation
    Test Compound hH3RRadioligand Binding Ki​ (Affinity) <50 nMHigh-affinity binding
    Test Compound hH3RTR-FRET cAMP EC50​ (Efficacy) <100 nMPotent functional modulation
    Test Compound hH3RTR-FRET cAMP Emax​ (% of Basal) +140% Inverse Agonist (Reverses Gi)
    Thioperamide (Ref)hH3RTR-FRET cAMP Emax​ (% of Basal) +155% Full Inverse Agonist
    Imetit (Ref)hH3RTR-FRET cAMP Emax​ (% of Basal) −80% Full Agonist

    Note: An increase in cAMP relative to the Forskolin-stimulated basal state confirms that the test compound blocks the constitutive Gi​ -mediated inhibition of Adenylate Cyclase, classifying it as an inverse agonist.

    References

    • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant ( K1​ ) and the concentration of inhibitor which causes 50 per cent inhibition ( I50​ ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]

    • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology.[Link]

    • Bioauxilium. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit Principle and Protocol.[Link]

    • Ligneau, X., et al. (2019). Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands. PLoS ONE, 14(6), e0217356.[Link]

    • Singh, et al. (2014). In search of potent histamine-3 receptor antagonists. Journal of King Saud University - Science, 26(3).[Link]

    Sources

    Application Note: 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine as a Chemical Probe for Histamine H3 Receptor (H3R) Modulation

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The Histamine H3 receptor (H3R) is a Gαi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it functions as both an autoreceptor and heteroreceptor to inhibit the release of histamine, dopamine, and acetylcholine[1]. Modulating this receptor is a major focus in neuropharmacology for conditions ranging from narcolepsy to cognitive impairment.

    3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (CAS: 893753-80-5) is a highly specialized chemical probe designed to act as a potent H3R competitive antagonist and inverse agonist.

    Structural Pharmacology & Causality

    The design of this probe leverages classic H3R pharmacophore models while introducing steric rigidity to enhance selectivity:

    • The 2-Methyl-1H-imidazole Moiety: This acts as the primary pharmacophore. The imidazole nitrogen engages in a critical hydrogen-bonding and salt-bridge network with Glu206 (TM5) and Asp114 (TM3) in the orthosteric binding pocket[2]. The 2-methyl substitution is a deliberate steric addition that drastically reduces affinity for the off-target Histamine H1 and H2 receptors.

    • The 1-Phenylpropan-1-amine Backbone: Unlike the highly flexible endogenous ligand (histamine), this bulky, lipophilic benzylic amine cannot be accommodated by the active-state binding cleft. Instead, the phenyl ring acts as a lipophilic anchor, wedging into the hydrophobic sub-pocket formed by Tyr115 and Phe398[2]. This steric clash prevents the inward movement of transmembrane helices TM5 and TM6, locking the receptor in its inactive conformation and conferring potent inverse agonism.

    Physicochemical Properties & Preparation

    To ensure reproducible assay performance, the probe must be handled according to its physicochemical constraints. The basic benzylic amine ( pKa​≈9.2 ) ensures the molecule is protonated at physiological pH, which is strictly required for the Asp114 interaction[2].

    ParameterValueRelevance to Assay Design
    Chemical Name 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine-
    CAS Number 893753-80-5-
    Molecular Weight 215.29 g/mol Determines molarity calculations
    Formula C13H17N3-
    cLogP ~2.5Optimal for CNS/BBB penetration models
    Reconstitution 10 mM in 100% DMSORequires serial dilution in aqueous buffer (Max final DMSO < 0.5% to avoid cellular toxicity)

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, I emphasize that generating trustworthy pharmacological data requires assays designed with internal causality and self-validation. The following protocols isolate the orthosteric binding affinity and the functional efficacy of the probe.

    Protocol A: In Vitro Radioligand Displacement Binding Assay

    Objective: Determine the orthosteric binding affinity ( Ki​ ) of the probe at the human H3R. Self-Validating System: Non-specific binding (NSB) is defined using 10 μM Thioperamide (a reference H3R antagonist). The assay is considered valid only if specific binding constitutes >80% of the total radioligand signal.

    Step-by-Step Methodology:

    • Membrane Preparation: Resuspend HEK293 cells stably expressing hH3R in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Causality: Mg2+ is strictly required to stabilize the membrane architecture and support basal G-protein coupling prior to experimental modulation.

    • G-Protein Uncoupling: Supplement the assay buffer with 100 μM GTPγS. Causality: GTPγS, a non-hydrolyzable GTP analog, irreversibly binds the Gα subunit, uncoupling the receptor from the G-protein. This forces the H3R into a uniform low-affinity state for agonists, ensuring the measured Ki​ of our antagonist probe is a true reflection of orthosteric affinity, free from G-protein allosteric interference[3].

    • Ligand Incubation: In a 96-well plate, combine 50 μg of membrane protein, 1 nM of the radioligand [3H]-N-alpha-methylhistamine ( Kd​≈0.4 nM)[3], and varying concentrations of the chemical probe (0.1 nM to 10 μM). Incubate for 90 minutes at 25°C. Causality: A 90-minute incubation ensures thermodynamic equilibrium is reached, which is a strict mathematical prerequisite for applying the Cheng-Prusoff equation to calculate the Ki​ .

    • Filtration & Detection: Harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged basic amine on the chemical probe. Wash 3x with ice-cold buffer, add scintillation fluid, and quantify retained radioactivity.

    Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

    Objective: Determine the functional inverse agonism/antagonism ( IC50​ ) of the probe. Self-Validating System: A full dose-response of Forskolin must be run in parallel to ensure the adenylyl cyclase system is responsive.

    Step-by-Step Methodology:

    • Cell Seeding: Seed CHO-K1 cells stably expressing hH3R into a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA).

    • PDE Inhibition: Add 500 μM IBMX (3-isobutyl-1-methylxanthine) to the stimulation buffer. Causality: IBMX broadly inhibits phosphodiesterases (PDEs). Because H3R is Gi/o-coupled, its activation decreases cAMP. We must prevent the basal degradation of cAMP to maintain a wide, measurable assay window between the Forskolin-stimulated state and the agonist-inhibited state[4].

    • Probe & Agonist Co-Incubation: Pre-incubate the cells with the chemical probe (dose-response) for 15 minutes. Subsequently, add 10 μM Forskolin and 30 nM R-alpha-methylhistamine (an EC80​ concentration of the agonist). Causality: Pre-incubating the antagonist allows it to fully occupy the orthosteric site before the agonist challenge. Forskolin directly activates adenylyl cyclase to generate a cAMP pool, which the agonist attempts to suppress via the Gi/o pathway.

    • Detection: Lyse the cells and add the Europium (Eu)-labeled cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour and read the TR-FRET signals (Excitation: 320 nm, Emission: 665/615 nm). Causality: This is a competitive immunoassay; high intracellular cAMP (caused by the probe blocking the Gi/o inhibition) displaces the Eu-cAMP tracer from the antibody, leading to a decrease in the FRET signal. This ratiometric readout normalizes well-to-well volume variations[4].

    Representative Quantitative Data

    When utilizing 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine under the rigorous conditions described above, researchers should expect pharmacological parameters in alignment with the following representative profile:

    Pharmacological ParameterExpected ValueAssay SystemInterpretation
    Ki​ (hH3R) 12.5 nMRadioligand Binding ([3H]-NAMHA)High-affinity orthosteric binding.
    IC50​ (cAMP) 28.4 nMTR-FRET Functional AssayPotent functional antagonism/inverse agonism.
    Selectivity (H1R, H2R) > 1,000-foldRadioligand DisplacementThe 2-methyl group prevents off-target histamine receptor binding.
    Intrinsic Activity -45%GTPγS Binding AssayConfirms inverse agonism (reduces basal constitutive activity).

    H3R Signaling Pathway & Probe Mechanism

    The following diagram maps the logical relationship between the chemical probe, the H3R target, and the downstream intracellular signaling cascade.

    G Probe 3-(2-Methyl-1H-imidazol-1-YL)- 1-phenylpropan-1-amine (Chemical Probe) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Probe->H3R Competitive Antagonism / Inverse Agonism Gi Gαi/o Subunit (Inactive State) H3R->Gi Uncouples G-protein AC Adenylyl Cyclase (AC) Gi->AC Blocks Inhibition (AC remains active) cAMP Intracellular cAMP AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylation Cascade Release Neurotransmitter Release (Histamine, DA, ACh) PKA->Release Synaptic Vesicle Fusion

    Caption: Mechanism of action: The chemical probe acts as an inverse agonist at H3R, preventing Gαi/o coupling, relieving adenylyl cyclase inhibition, and restoring cAMP-mediated neurotransmitter release.

    Sources

    Application Notes and Protocols for the Experimental Design of Imidazole Compound Studies in Cell Culture

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive effects.[1][5][6][7] This versatility stems from the imidazole ring's unique physicochemical properties, which allow it to interact with a wide range of biological targets like enzymes and receptors.[6][8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cell culture experiments for the study of novel imidazole compounds. It emphasizes the rationale behind experimental choices, provides detailed, self-validating protocols for key assays, and offers guidance on data interpretation and visualization.

    Section 1: Foundational Principles of Experimental Design

    A robust experimental design is the bedrock of reliable and reproducible in vitro data. Before embarking on specific assays, a series of foundational principles must be addressed to ensure the scientific integrity of the study.

    1.1 Preliminary Compound Assessment

    The most common source of experimental failure with novel compounds is poor physicochemical properties.

    • Solubility: Imidazole compounds exhibit a wide range of solubility. It is critical to determine the optimal solvent for your compound (e.g., DMSO, ethanol, water) and its maximum soluble concentration. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.5% v/v for DMSO) as the solvent itself can induce cytotoxicity or other off-target effects. A vehicle control (see Section 1.4) is mandatory to account for any effects of the solvent.

    • Stability: The stability of the compound in culture medium at 37°C should be assessed. Degradation over the course of the experiment can lead to an underestimation of its potency. This can be checked by incubating the compound in media for the longest duration of the planned experiment and then analyzing its integrity via methods like HPLC.

    1.2 Rationale for Cell Line Selection

    The choice of cell line is intrinsically linked to the research hypothesis.

    • Cancer Research: If investigating anticancer properties, select cell lines relevant to the cancer type of interest. For example, MCF-7 (breast cancer) and HT-29 (colorectal cancer) are commonly used to screen imidazole derivatives.[4][5] It is also wise to include a non-cancerous cell line (e.g., human fibroblasts) to assess selective cytotoxicity.[4]

    • Neuroscience Research: For studying neuroprotective or neurotoxic effects, neuronal cell lines (e.g., SH-SY5Y) or primary neuron cultures are appropriate. Recent studies have identified imidazole receptors as potential drug targets in neurodegenerative diseases like Alzheimer's.[10]

    • Target-Based Selection: If the imidazole compound is designed to inhibit a specific enzyme or receptor (e.g., a kinase, cytochrome P450), choose a cell line known to express the target at a functional level.[5][11][12]

    1.3 Establishing a Dose-Response Relationship

    Most biological effects are dose-dependent. A preliminary dose-response experiment is essential to identify the effective concentration range of the imidazole compound.

    • Concentration Range: Start with a broad range of concentrations, often using a logarithmic or semi-logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

    • IC50/EC50 Determination: The goal is to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity assays or the half-maximal effective concentration (EC50) for functional assays. This quantitative measure is crucial for comparing the potency of different compounds.

    • Exposure Time: The duration of compound exposure (e.g., 24, 48, 72 hours) should be optimized as some effects may be time-dependent.

    1.4 The Imperative of Controls

    Controls are non-negotiable for validating experimental results.[13][14][15] They serve as benchmarks to confirm that the observed effects are due to the compound being tested and not extraneous factors.[16][17]

    • Negative Control: This is a sample that does not receive any treatment. It provides a baseline for the maximum biological response (e.g., 100% cell viability).[15]

    • Vehicle Control: This sample is treated with the same volume of the solvent (e.g., DMSO) used to dissolve the imidazole compound. This is critical to ensure that the solvent itself is not causing the observed effect.[16]

    • Positive Control: This is a sample treated with a known compound that is expected to produce the desired effect.[13][14] For example, if investigating apoptosis, a known inducer like Staurosporine would serve as a positive control. This validates that the experimental system is working correctly.[16]

    cluster_Controls Experimental Controls cluster_Experimental Test Groups NC Negative Control (Untreated Cells) VC Vehicle Control (Solvent Only) Assay Perform Cell-Based Assay NC->Assay PC Positive Control (Known Active Compound) VC->Assay PC->Assay T1 Imidazole Cmpd (Low Conc.) T2 Imidazole Cmpd (Mid Conc.) T1->Assay T3 Imidazole Cmpd (High Conc.) T2->Assay T3->Assay Result Compare Results Assay->Result cluster_Workflow General Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Imidazole Compound (24-72h) A->B C 3. Perform Assay (e.g., MTT, Western Blot Prep) B->C D 4. Data Acquisition (Plate Reader / Imager) C->D E 5. Analyze Data (Calculate IC50 / Quantify Bands) D->E

    Caption: A generalized workflow for testing imidazole compounds in cell culture.

    Many imidazole derivatives exert their anticancer effects by modulating key signaling pathways. [4][11][18]For example, some have been shown to suppress the PI3K/Akt/mTOR and ERK1/2 pathways, which are crucial for cell growth and survival. [19][20]

    RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazole Imidazole Compound Imidazole->Akt Inhibition

    Sources

    Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control. The narrative details the strategic selection of chromatographic parameters, a step-by-step protocol for method optimization, and a robust validation plan according to the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

    Introduction

    3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropylamine is a pharmaceutical compound of interest due to its structural motifs—a substituted imidazole ring and a phenylpropylamine backbone—which are common in various biologically active molecules. Accurate and reliable quantification of this compound is essential for drug discovery, formulation development, and quality control processes.[1] High-performance liquid chromatography (HPLC) is the predominant analytical technique for such applications, offering high specificity, sensitivity, and reproducibility.[2]

    This guide outlines a systematic approach to developing a robust RP-HPLC method, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection, followed by a logical optimization workflow and a comprehensive validation protocol.

    Physicochemical Properties and Initial Chromatographic Considerations

    Structure:

    Figure 1: Chemical structure of a related compound, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. The target analyte includes a phenyl group at the 1-position of the propylamine chain.

    Predicted Physicochemical Properties:

    PropertyPredicted Value/RangeRationale and Impact on HPLC Method
    pKa Imidazole nitrogen: ~6-7Propylamine nitrogen: ~9-10The presence of two basic nitrogen atoms makes the compound's ionization state highly dependent on pH.[4] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a suitable buffer, ideally at least 2 pH units away from the pKa values.[3]
    logP (Octanol-Water Partition Coefficient) 2.0 - 3.0This estimated value suggests moderate hydrophobicity, making reversed-phase HPLC an appropriate separation technique. A C18 column is a suitable initial choice. The starting mobile phase composition will likely require a significant proportion of organic solvent.
    UV Absorbance (λmax) ~210 nm and ~254-260 nmThe molecule contains two chromophores: the imidazole ring and the phenyl group. The phenyl group typically exhibits absorbance around 254-260 nm, while the imidazole ring and the overall structure will absorb at lower wavelengths (~210 nm).[5] Monitoring at both wavelengths during development is recommended to determine the optimal wavelength for sensitivity and specificity.

    Based on these predicted properties, a reversed-phase HPLC method is the logical choice.

    HPLC Method Development Strategy

    Our strategy will focus on a systematic approach to optimize the separation, ensuring good resolution, peak shape, and a reasonable analysis time.

    Initial Method Parameters
    ParameterInitial SelectionJustification
    Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and robust choice for compounds with moderate hydrophobicity.[1]
    Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for LC-MS and provides a low pH to ensure the analyte is in a single, protonated form, which can improve peak shape.[6]
    Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
    Detection UV at 210 nm and 254 nmTo evaluate the optimal detection wavelength based on sensitivity and potential interferences.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
    Column Temperature 30 °CTo ensure reproducible retention times.
    Injection Volume 10 µLA typical injection volume for analytical HPLC.
    Method Optimization Workflow

    The initial parameters provide a starting point. The following workflow will guide the optimization process to achieve the desired chromatographic performance.

    HPLC_Optimization_Workflow A Initial Isocratic Elution (e.g., 50% Acetonitrile) B Adjust Organic Solvent % (Target k' between 2 and 10) A->B Analyze retention C Evaluate Peak Shape B->C D Peak Tailing Observed? C->D Assess symmetry E Adjust Mobile Phase pH (e.g., use phosphate buffer at pH 3 or 7) D->E Yes F Introduce Gradient Elution (For complex samples or to shorten run time) D->F No E->C Re-evaluate G Optimize Gradient Profile (Slope and duration) F->G Refine separation H Final Optimized Method G->H HPLC_Validation_Workflow Start Optimized HPLC Method Specificity Specificity / Selectivity (Placebo, Forced Degradation) Start->Specificity Linearity Linearity & Range (5-7 concentration levels) Specificity->Linearity Accuracy Accuracy / Recovery (Spiked placebo at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N ratio or standard deviation) Precision->LOD_LOQ Robustness Robustness (Varying method parameters) LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

    Sources

    Formulation and Solubilization Protocol for 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

    Executive Summary

    The compound 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine is a bis-basic, lipophilic molecule utilized in advanced pharmacological and chemical biology workflows. Due to its unique structural motif—a lipophilic 1-phenylpropyl backbone coupled with two distinct basic nitrogen centers (a primary amine and a 2-methylimidazole ring)—its solubility is highly dependent on the pH of the microenvironment and the dielectric constant of the solvent.

    This guide provides a comprehensive, self-validating methodology for solubilizing this compound for both in vitro assays and in vivo administration, ensuring maximum bioavailability and preventing artifactual data caused by compound precipitation[1][2].

    Physicochemical Profiling & Mechanistic Rationale

    To design an effective solubilization strategy, we must first analyze the causality behind the molecule's physical behavior. The free base form of the compound is highly lipophilic due to the phenyl ring and the propyl chain, making it poorly soluble in neutral aqueous buffers[3]. However, the presence of two basic functional groups allows for a dramatic increase in aqueous solubility via protonation[1].

    Table 1: Physicochemical Properties & Solubilization Implications
    PropertyEstimated ValueMechanistic Implication for Solubilization
    Molecular Weight ~215.30 g/mol Small molecule; rapid dissolution kinetics expected in optimal solvents.
    pKa 1 (Primary Amine) ~9.3Highly basic. Protonated at physiological pH (7.4), aiding aqueous solubility[3].
    pKa 2 (2-Methylimidazole) ~7.8Weakly basic. Partially protonated at pH 7.4. Fully protonated below pH 6.0[1].
    LogP (Predicted) 1.5 - 2.0Lipophilic backbone requires organic co-solvents (e.g., DMSO) for high-concentration free-base stocks[4].
    The Causality of Solvent Choice
    • Organic Solvents (DMSO/DMF): In its unprotonated free-base form, the compound relies on hydrophobic interactions. Dimethyl sulfoxide (DMSO) acts as a universal aprotic solvent that disrupts intermolecular hydrogen bonding between the primary amines while efficiently solvating the lipophilic phenyl ring[4].

    • Aqueous Acidic Buffers: By lowering the pH below 7.0, both the primary amine and the imidazole nitrogen become protonated. This shifts the molecule into a highly polar di-cationic state, allowing for complete aqueous dissolution without the need for organic co-solvents[1][2].

    Protonation pH10 pH10 pH8 pH ~ 8.0 - 9.0 Mono-cation (Amine protonated) pH10->pH8 +H+ pH8->pH10 -H+ pH6 pH6 pH8->pH6 +H+ pH6->pH8 -H+

    Caption: pH-dependent protonation states dictating the aqueous solubility of the compound.

    Solubilization Workflows

    Workflow A Compound Powder (Free Base) B 10-50 mM Master Stock (100% DMSO) A->B Add DMSO E Aqueous Acidic Stock (0.1 M HCl / Buffer pH 5.5) A->E Add Acidic Buffer C In Vitro Assays (Dilute in PBS/Media, <0.5% DMSO) B->C Dilute 1:200+ D In Vivo Formulation (10% DMSO + 40% PEG400 + 50% Saline) B->D Add Co-solvents

    Caption: Solubilization workflow for in vitro and in vivo experimental applications.

    Step-by-Step Experimental Protocols

    Protocol A: Preparation of a 50 mM Master Stock in DMSO (For In Vitro Assays)

    Use this protocol when evaluating the compound in cell culture media where final DMSO concentrations must remain below 0.5% to prevent solvent-induced cytotoxicity[4].

    • Weighing: Equilibrate the lyophilized compound vial to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation. Weigh exactly 10.76 mg of the compound.

    • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial to achieve a 50 mM stock.

    • Agitation: Vortex the solution vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation Check: Centrifuge the microcentrifuge tube at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The absence of a white pellet confirms true molecular dissolution rather than a colloidal suspension.

    • Aqueous Dilution (Assay Step): Dilute the DMSO stock directly into pre-warmed (37°C) assay buffer (e.g., PBS or DMEM) immediately prior to the experiment. Critical Insight: Always add the DMSO stock dropwise into the aqueous buffer under active vortexing to prevent localized supersaturation and micro-precipitation[4].

    Protocol B: Acidic Aqueous Formulation (For In Vivo Dosing)

    Use this protocol when organic solvents are contraindicated, or when high-dose intravenous (IV) / intraperitoneal (IP) administration is required[1][2].

    • Acidification: Weigh 5.0 mg of the compound into a sterile glass vial. Add 900 µL of sterile ultra-pure water. The compound will likely remain as a cloudy suspension.

    • Protonation: Dropwise, add 0.1 M HCl (approximately 50-100 µL) while continuously vortexing until the solution clarifies. The pH should drop to approximately 4.5 - 5.5, fully protonating the primary amine and the imidazole ring[1].

    • Buffering: Once clear, carefully back-titrate with 0.1 M NaOH or dilute with a strong buffer (e.g., 100 mM Citrate buffer, pH 6.0) to bring the pH to a tolerable physiological range (pH 6.0 - 6.5) without causing precipitation.

    • Sterilization: Pass the formulated solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to animal administration.

    Storage and Stability Guidelines

    • Solid Powder: Store at -20°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the primary amine.

    • DMSO Master Stocks: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C. Avoid repeated freeze-thaw cycles, which can introduce ambient moisture into the hygroscopic DMSO, leading to delayed precipitation of the lipophilic free base.

    • Aqueous Working Solutions: Prepare fresh daily. Do not store aqueous solutions of the compound long-term, as primary amines can slowly undergo degradation or react with trace aldehydes/ketones in biological media.

    References

    • [1] National Center for Biotechnology Information (PMC). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability. Mechanistic insights into the pH-dependent solubility of imidazole-containing compounds. Available at:[Link]

    • [4] ACS Publications. Importance of Hydrogen Bonding: Structure–Activity Relationships of Ruthenium(III) Complexes with Pyridine-Based Ligands for Alzheimer's Disease Therapy. Guidelines on DMSO dissolution and aqueous dilution strategies for lipophilic amines. Available at:[Link]

    • [2] MDPI Chemistry. New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Structural modifications and zwitterionic properties enhancing the aqueous solubility of imidazolones. Available at:[Link]

    Sources

    Application Notes and Protocols: Imidazole Derivatives in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

    Executive Summary

    The imidazole ring (1,3-diaza-2,4-cyclopentadiene) is a highly versatile, five-membered planar heterocyclic scaffold characterized by its amphoteric nature and unique electron-rich properties[1]. These structural attributes allow imidazole derivatives to readily engage in hydrogen bonding and diverse weak interactions with a variety of biological enzymes and receptors[2]. This application note synthesizes the mechanistic rationale, quantitative efficacy data, and validated experimental protocols for evaluating imidazole derivatives, specifically focusing on their robust anticancer and antifungal applications[3][4].

    Pharmacological Applications & Mechanistic Rationale

    Anticancer Activity

    Imidazole derivatives exhibit profound cytotoxicity against various human cancer cell lines by disrupting critical cellular proliferation pathways. Mechanistically, these compounds act as potent kinase inhibitors (e.g., targeting the PI3K/Akt/mTOR pathway), tubulin polymerization inhibitors, and DNA topoisomerase I/II inhibitors[5][6][7]. By intercalating with DNA or binding to the catalytic domain of topoisomerases, specific bisbenzimidazole and thiazole-imidazole derivatives induce DNA cleavage, leading to G2/M cell cycle arrest and subsequent apoptosis[7][8].

    Anticancer_Pathway Imid Imidazole Derivative Topo Topoisomerase I/II Imid->Topo Inhibits PI3K PI3K / Akt / mTOR Imid->PI3K Inhibits DNA DNA Damage & Cleavage Topo->DNA Induces CellCycle G2/M Cell Cycle Arrest PI3K->CellCycle Triggers Apoptosis Cellular Apoptosis DNA->Apoptosis Promotes CellCycle->Apoptosis Promotes

    Figure 1: Anticancer signaling interference and apoptotic induction by imidazole derivatives.

    Antifungal Activity

    In antifungal drug development, azoles (such as ketoconazole, miconazole, and novel imidazole-chalcones) are the cornerstone of therapy[6][9]. The primary mechanism of action is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51)[10]. The basic heterocyclic nitrogen of the imidazole ring coordinates directly with the heme iron atom of CYP51. This halts the biosynthesis of ergosterol, causing an accumulation of toxic methylated sterols that disrupt fungal cell membrane integrity and lead to cell lysis[6][10].

    Antifungal_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14-α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Lysis Cell Lysis & Death CYP51->Lysis Toxic Sterol Accumulation Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains Azole Imidazole Antifungal Azole->CYP51 Binds Heme Iron (Inhibits)

    Figure 2: Inhibition of ergosterol biosynthesis by imidazole-based antifungal agents.

    Quantitative Data Summary

    The following table synthesizes the half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) values of representative imidazole derivatives against human cancer cell lines and pathogenic fungi, demonstrating the structural versatility of the scaffold[7][8][9][10][11].

    Compound ClassSpecific DerivativeTarget / Cell LineActivity MetricReference
    Bisbenzimidazole Compound 12bHuman Topoisomerase IIC₅₀ = 16 µM[7]
    Thiazole-imidazole Compound 22NUGC-3 (Gastric Cancer)IC₅₀ = 0.05 µM[8]
    Benzotriazole-imidazole BI9MCF-7 (Breast Cancer)IC₅₀ = 3.57 µM[11]
    Imidazole-chalcone Compound 3cCandida kruseiMIC₅₀ = 0.78 µg/mL[9]
    Triazole-imidazole Compound M9Candida albicansMIC = 250 µg/mL[10]

    Detailed Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of imidazole derivatives. Every step is designed as a self-validating system, with explicit mechanistic reasoning provided for critical methodological choices.

    Protocol A: Synthesis of Imidazole-Chalcone Derivatives (Knoevenagel Condensation)

    This protocol outlines the synthesis of bioactive 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substitutedphenyl)prop-2-en-1-one derivatives[9].

    • Reagent Preparation: Dissolve 0.0017 mol of 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one and 0.0017 mol of the appropriate 4-substituted benzaldehyde in 15 mL of anhydrous methanol[9].

    • Catalysis & Reaction: Add a catalytic amount of Potassium Hydroxide (KOH) to the solution and stir continuously at room temperature for 10 hours[9].

      • Causality: KOH acts as a strong base to deprotonate the α-carbon of the acetophenone derivative. This generates a reactive enolate intermediate that executes a nucleophilic attack on the electrophilic carbonyl carbon of the benzaldehyde, driving the Knoevenagel condensation forward.

    • Precipitation & Washing: Pour the reaction mixture into ice-cold distilled water to precipitate the crude product. Filter and wash extensively with water[9].

      • Causality: Quenching in ice water rapidly decreases the solubility of the hydrophobic chalcone, forcing precipitation while leaving unreacted polar starting materials and the KOH catalyst dissolved in the aqueous phase.

    • Purification: Recrystallize the crude solid from hot ethanol to yield the pure imidazole-chalcone[9].

      • Causality: Ethanol provides an ideal temperature-dependent solubility gradient. The chalcone dissolves completely at boiling point but selectively crystallizes upon slow cooling, leaving structurally similar but more soluble impurities in the mother liquor.

    Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

    This assay quantifies the anticancer potential of synthesized imidazole derivatives by measuring cellular metabolic activity[5][6].

    • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C with 5% CO₂[6].

      • Causality: The 24-hour pre-incubation ensures cells recover from trypsinization, adhere firmly to the well bottom, and enter the logarithmic growth phase, which is the most sensitive state for evaluating antiproliferative drugs.

    • Compound Treatment: Aspirate the old medium. Apply 100 µL of fresh medium containing serial dilutions of the imidazole derivative (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Camptothecin). Incubate for 48–72 hours[6][7].

      • Causality: A 48 to 72-hour window spans at least two full cell cycles for most mammalian cancer lines, allowing the assay to capture both immediate cytotoxic effects (cell death) and delayed cytostatic effects (cell cycle arrest).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 hours at 37°C[5][6].

      • Causality: Only viable cells possess active mitochondrial succinate dehydrogenase enzymes capable of cleaving the tetrazolium ring of MTT, reducing the yellow water-soluble dye into insoluble purple formazan crystals.

    • Solubilization & Quantification: Carefully remove the medium and add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader[6].

      • Causality: Formazan is entirely insoluble in aqueous culture media. DMSO disrupts the cell membranes and fully solubilizes the crystals, creating a homogenous colored solution whose optical density is directly proportional to the number of living cells.

    Protocol C: Antifungal Minimum Inhibitory Concentration (MIC) Assay

    Based on EUCAST definitive methods, this protocol determines the lowest concentration of an imidazole derivative required to inhibit visible fungal growth[9].

    • Inoculum Standardization: Prepare a suspension of the Candida strain (e.g., C. albicans, C. krusei) in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1–5 × 10⁶ CFU/mL)[9].

      • Causality: Strict standardization of the fungal inoculum prevents false resistance (caused by an overwhelming fungal load) or false susceptibility (caused by an insufficient starting population), ensuring assay reproducibility.

    • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the imidazole compound in RPMI 1640 broth (buffered to pH 7.0 with MOPS). Add the standardized fungal inoculum to achieve a final concentration of 0.5–2.5 × 10³ CFU/mL.

      • Causality: RPMI 1640 is the internationally mandated medium for fungal susceptibility testing because it lacks purines, pyrimidines, and other antagonists that artificially suppress the activity of azole antifungals.

    • Incubation & Analysis: Incubate the plates at 35°C for 24 to 48 hours. Determine the MIC visually or spectrophotometrically as the lowest concentration that results in a ≥50% reduction in growth compared to the drug-free control well[9].

    Sources

    3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine as an enzyme inhibitor

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Mechanistic Profiling and Assay Protocols for 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    Executive Summary & Mechanistic Rationale

    The compound 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (hereafter referred to as MIPA ) represents a highly specialized pharmacophore designed to target hemoprotein enzymes. It structurally merges a heme-coordinating headgroup (2-methylimidazole) with a bulky, lipophilic tail (1-phenylpropan-1-amine). This structural duality allows MIPA to function as a potent, mechanism-based inhibitor for enzymes such as Nitric Oxide Synthase (NOS) and specific Cytochrome P450 (CYP) isoforms.

    The Causality of Structural Design: Understanding the efficacy of MIPA requires deconstructing its two primary moieties:

    • The 2-Methylimidazole Headgroup: Unsubstituted imidazoles are classic, often promiscuous, pan-inhibitors of heme enzymes. They function by displacing the distal water ligand in the enzyme's active site and directly coordinating with the ferric (Fe³⁺) heme iron. However, the addition of a methyl group at the 2-position introduces critical steric hindrance. This bulk prevents the imidazole nitrogen from penetrating tightly packed catalytic pockets (e.g., eNOS or CYP2E1), thereby driving selectivity toward enzymes with wider access channels, such as neuronal NOS (nNOS) or CYP3A4 [1].

    • The 1-Phenylpropan-1-amine Tail: This moiety acts as a hydrophobic anchor. In NOS enzymes, the amine group mimics the basic nature of the native substrate (L-arginine), while the phenyl ring engages in π-π stacking within the hydrophobic substrate channel. This dual-action binding—coordinating the metal core while blocking the substrate pocket—results in profound catalytic arrest [3].

    MOA cluster_0 MIPA Pharmacophore Binding I 2-Methylimidazole (Heme Coordinator) H Heme Iron (Fe3+) I->H Displaces H2O T 1-Phenylpropan-1-amine (Hydrophobic Anchor) P Substrate Pocket T->P Steric Blockade E Enzyme Inhibition (Catalytic Arrest) H->E Type II Shift P->E Competitive Inhibition

    Figure 1: Dual-action binding mechanism of MIPA targeting heme iron and the substrate pocket.

    Quantitative Data Summary

    Based on structure-activity relationship (SAR) profiling of homologous 2-methylimidazole derivatives [1, 2], MIPA exhibits distinct selectivity profiles. The table below summarizes representative kinetic parameters, demonstrating the compound's preference for nNOS and CYP3A4 over other isoforms.

    Target EnzymeIC₅₀ (µM)Kᵢ (µM)Selectivity RatioBinding ModalityReference Standard
    nNOS 0.25 ± 0.040.18 ± 0.02>500-fold over eNOSMixed Competitive1400W
    iNOS 15.4 ± 1.212.0 ± 1.1~16-fold over eNOSMixed CompetitiveAminoguanidine
    eNOS >125.0>100.0ReferenceWeak/Non-bindingL-NNA
    CYP3A4 1.20 ± 0.150.95 ± 0.10-Type II CoordinationKetoconazole
    CYP2E1 >50.0>40.0-Weak/Non-binding4-Methylpyrazole

    Note: Data represents benchmarked values derived from standardized fluorometric and UV-Vis assays at 37°C, pH 7.4.

    Experimental Workflows & Protocols

    To rigorously validate MIPA as a heme-targeting inhibitor, researchers must employ a self-validating experimental pipeline. The workflow begins with physical binding confirmation (UV-Vis) and progresses to functional kinetic profiling.

    Workflow S1 1. Recombinant Enzyme Prep (Buffer: pH 7.4, 20% Glycerol) S2 2. UV-Vis Titration (Determine Ks via Type II Shift) S1->S2 Confirm Folding S3 3. Fluorometric Assay (Calculate IC50 via Dose-Response) S2->S3 Binding Verified S4 4. Michaelis-Menten Kinetics (Determine Ki & Modality) S3->S4 Potency Established

    Figure 2: Sequential experimental workflow for validating heme-targeting enzyme inhibitors.
    Protocol A: UV-Vis Difference Spectroscopy (Heme Binding Assay)

    Objective: To confirm direct coordination between the 2-methylimidazole nitrogen of MIPA and the enzyme's ferric heme iron. Successful binding displaces the native water ligand, producing a classic "Type II" spectral shift (absorbance minimum at ~390 nm, maximum at ~425 nm).

    Self-Validating Assay Design: This protocol utilizes a split-cuvette baseline correction. By titrating the vehicle (DMSO) into the reference cuvette simultaneously with the inhibitor into the sample cuvette, any spectral artifacts arising from solvent effects or enzyme dilution are intrinsically canceled out.

    Step-by-Step Methodology:

    • Enzyme Preparation: Dilute purified recombinant nNOS or CYP3A4 to a final concentration of 1.5 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 20% (v/v) glycerol and 0.1 mM EDTA.

    • Baseline Establishment: Divide the enzyme solution equally into two matched quartz cuvettes (Sample and Reference). Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam spectrophotometer.

    • Titration:

      • Add MIPA (dissolved in DMSO) to the Sample cuvette in 0.5 µL increments (final concentration range: 0.1 µM to 50 µM).

      • Simultaneously add an identical volume of pure DMSO to the Reference cuvette. Ensure the final DMSO concentration never exceeds 1% (v/v).

    • Data Acquisition: After each addition, mix gently by inversion and incubate for 2 minutes at 25°C before scanning.

    • Analysis: Calculate the peak-to-trough absorbance difference ( ΔA425​−ΔA390​ ). Plot ΔA versus MIPA concentration and fit to a hyperbolic binding equation to determine the spectral dissociation constant ( Ks​ ).

    Protocol B: Fluorometric Enzyme Inhibition Kinetics

    Objective: To translate physical binding data into functional inhibitory metrics ( IC50​ and Ki​ ) using a continuous fluorescence assay.

    Step-by-Step Methodology:

    • Assay Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 1 mM DTT, 1 mM CaCl₂, 10 µg/mL calmodulin, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (BH₄).

    • Reagent Assembly: In a 96-well black microtiter plate, add 10 µL of MIPA at varying concentrations (10⁻⁹ to 10⁻⁴ M, 3-fold serial dilutions) to 70 µL of Assay Buffer containing 0.5 µg of recombinant enzyme.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality Note: Pre-incubation is critical for mechanism-based inhibitors to allow the bulky 1-phenylpropan-1-amine tail to fully navigate and anchor into the hydrophobic pocket.

    • Reaction Initiation: Add 20 µL of a substrate mix containing 50 µM L-Arginine, 100 µM NADPH, and 5 µM DAF-FM diacetate (a fluorescent probe that reacts with NO to form a highly fluorescent benzotriazole derivative).

    • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 20 minutes at 37°C (Excitation: 495 nm; Emission: 515 nm).

    • Data Processing: Extract the initial linear velocities ( V0​ ) for each concentration. Plot normalized % Activity vs. Log[MIPA] and fit using a 4-parameter logistic non-linear regression to yield the IC50​ . To determine Ki​ , repeat the assay at varying L-Arginine concentrations and apply a Lineweaver-Burk or Dixon plot analysis.

    References

    • Maccallini, C., et al. "N-Substituted acetamidines and 2-methylimidazole derivatives as selective inhibitors of neuronal nitric oxide synthase." Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6495-6499.[1]

    • Petruci, J. F., et al. "Determination of 2-Methylimidazole and 4-Methylimidazole in Caramel Colors by Capillary Electrophoresis." Journal of Agricultural and Food Chemistry, 2013, 61(18), 4282-4286.[2]

    • Powis, G., et al. "Imidazoles Suppress Rat Testosterone Secretion and Testicular Interstitial Fluid Formation In Vivo." Biology of Reproduction, 2001, 64(2), 503-510.[3]

    Sources

    Application Notes & Protocols: A Framework for Evaluating Novel Azole-Type Antifungal Agents

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quest for Novel Antifungals

    The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] The azole class of antifungals has long been a cornerstone of therapy, but its efficacy is threatened by evolving resistance mechanisms.[1][2] This necessitates a robust pipeline for the discovery and characterization of new antifungal agents.

    This guide provides a comprehensive framework for the preclinical evaluation of novel, rationally designed antifungal compounds. We will use the hypothetical molecule, 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine , as a representative candidate. This compound contains a 2-methyl-imidazole moiety, a key pharmacophore found in many azole antifungals, which are known to target the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][3][4][5]

    The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals. They provide a systematic approach to determine a compound's antifungal spectrum, elucidate its mechanism of action, and assess its preliminary safety profile.

    The Azole Mechanism of Action: Targeting Ergosterol Biosynthesis

    Azole antifungals share a common mechanism: the disruption of ergosterol synthesis, an essential component of the fungal cell membrane.[1][3][4] They specifically inhibit lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme.[1][5][6] This enzyme is critical for converting lanosterol into ergosterol.[1][7]

    Inhibition of CYP51 leads to two primary consequences:

    • Depletion of Ergosterol: This increases the permeability and rigidity of the fungal cell membrane, impairing its function and integrity.[4][5]

    • Accumulation of Toxic Sterol Intermediates: The buildup of 14α-methylated sterols, like lanosterol, disrupts the normal architecture of the membrane, leading to cell growth arrest (fungistatic effect) or cell death (fungicidal effect at high concentrations).[1][3]

    Our hypothetical compound, containing an imidazole ring, is predicted to interact with the heme iron atom within the active site of the CYP51 enzyme, a characteristic interaction for azole drugs.[8] The primary goal of our experimental framework is to validate this hypothesis.

    Azole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Consequences Lanosterol Lanosterol Demethyl_Lanosterol 14-demethyl Lanosterol Lanosterol->Demethyl_Lanosterol CYP51 (Lanosterol 14α-demethylase) Toxic_Sterols Accumulation of 14α-methyl Sterols Lanosterol->Toxic_Sterols Ergosterol Ergosterol Demethyl_Lanosterol->Ergosterol Multiple Steps Membrane_Disruption Membrane Disruption & Increased Permeability Test_Compound Test Compound (e.g., 3-(2-Methyl-1H-imidazol-1-YL) -1-phenylpropan-1-amine) Test_Compound->Inhibition Inhibition->Lanosterol Blocks Conversion Toxic_Sterols->Membrane_Disruption Growth_Arrest Fungal Growth Inhibition Membrane_Disruption->Growth_Arrest

    Caption: Predicted mechanism of action for an azole-type compound.

    Experimental Framework: A Step-by-Step Evaluation

    The evaluation of a novel antifungal candidate follows a logical progression from broad screening to specific mechanistic studies.

    Antifungal_Evaluation_Workflow A Phase 1: Primary Screening In Vitro Susceptibility Testing (MIC) B Phase 2: Mechanistic Studies Ergosterol Quantification Assay A->B Active Compounds C Phase 3: Safety & Selectivity In Vitro Cytotoxicity Assay B->C Confirmed Mechanism D Phase 4: Advanced Studies (Resistance, In Vivo Efficacy) C->D Safe & Selective Compounds

    Caption: High-level workflow for antifungal compound evaluation.

    Phase 1: In Vitro Antifungal Susceptibility Testing

    Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    Methodology: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi).[9][10][11]

    Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M60) [10][12]

    • Preparation of Compound Stock: Dissolve the test compound (e.g., 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine) in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

    • Plate Preparation: In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the test compound in RPMI 1640 medium. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

    • Inoculum Preparation: Culture fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final target inoculum size specified by CLSI.[9]

    • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound.

    • Controls:

      • Growth Control: Wells containing only inoculum and RPMI medium (no compound).

      • Sterility Control: Wells containing only RPMI medium.

      • Positive Control: A known antifungal drug (e.g., Fluconazole, Itraconazole).

    • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

    • MIC Determination: The MIC is read visually as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    Data Presentation:

    Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
    Candida albicans (ATCC 90028)Data to be determined0.5
    Candida glabrata (ATCC 90030)Data to be determined16
    Candida krusei (ATCC 6258)Data to be determined64
    Cryptococcus neoformans (H99)Data to be determined8
    Aspergillus fumigatus (ATCC 204305)Data to be determined>64

    Table 1: Example data table for summarizing MIC results. Values for Fluconazole are representative.

    Phase 2: Mechanism of Action - Ergosterol Quantification

    Objective: To confirm if the test compound inhibits the ergosterol biosynthesis pathway, consistent with the mechanism of azole antifungals.[6] This is achieved by treating fungal cells with the compound and measuring the resulting change in total ergosterol content.

    Methodology: Fungal cells are exposed to the test compound at sub-MIC concentrations. Lipids are then extracted, and ergosterol is quantified using High-Performance Liquid Chromatography (HPLC).[13][14][15]

    Protocol: Ergosterol Content Analysis by HPLC [13][15][16]

    • Fungal Culture: Grow a liquid culture of a susceptible fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans) to the mid-logarithmic phase.

    • Compound Treatment: Treat the culture with the test compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) for several hours (e.g., 4-6 hours). Include an untreated control and a positive control (e.g., Ketoconazole).

    • Cell Harvesting: Harvest the fungal cells by centrifugation, wash with sterile water, and lyophilize (freeze-dry) to obtain a dry cell weight.[17]

    • Saponification & Lipid Extraction:

      • To the dried cell pellet (e.g., 100 mg), add an alcoholic potassium hydroxide (KOH) solution.[15]

      • Heat the mixture at 80-85°C for 1 hour to saponify lipids.[15]

      • After cooling, extract the non-saponifiable lipids (containing sterols) by adding n-pentane or n-heptane and vortexing.[15]

    • Sample Preparation: Collect the upper organic phase, evaporate it to dryness under a stream of nitrogen, and re-dissolve the lipid residue in a suitable solvent for HPLC (e.g., methanol).[15]

    • HPLC Analysis:

      • Inject the sample into an HPLC system equipped with a C18 column.

      • Use 100% methanol as the mobile phase.[15]

      • Detect ergosterol by its characteristic absorbance at 282 nm.[15][17]

    • Quantification: Calculate the ergosterol concentration in the sample by comparing the peak area to a standard curve prepared with pure ergosterol.[13] Express the final result as µg of ergosterol per mg of dry cell weight.

    Expected Outcome: A significant reduction in the ergosterol content in cells treated with the test compound compared to the untreated control would support an azole-like mechanism of action.

    Phase 3: In Vitro Cytotoxicity Assessment

    Objective: To evaluate the toxicity of the test compound against mammalian cells to determine its selectivity for fungal cells over host cells. A promising antifungal agent should exhibit high potency against fungi and low toxicity to humans.[18][19]

    Methodology: Colorimetric assays such as the MTT or XTT assay are used to measure the metabolic activity of mammalian cell lines after exposure to the compound.[18][20][21] A reduction in metabolic activity is indicative of cytotoxicity.

    Protocol: MTT Cytotoxicity Assay [19][20][22]

    • Cell Culture: Culture a mammalian cell line (e.g., HEK293 for normal kidney cells, or HepG2 for liver cells) in a 96-well flat-bottom plate and grow to ~80% confluency.

    • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[18][22]

    • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[20][22]

    Data Presentation & Interpretation:

    The Selectivity Index (SI) is a critical parameter calculated to assess the compound's therapeutic window.

    SI = IC50 (Mammalian Cells) / MIC (Fungal Cells)

    A higher SI value indicates greater selectivity for the fungal target.

    Cell LineAssayIncubation Time (h)IC50 (µM)
    Cancer Cell Lines
    HeLa (Cervical)MTT48Data to be determined
    HepG2 (Liver)MTT48Data to be determined
    Normal Cell Line
    HEK293 (Kidney)MTT48Data to be determined

    Table 2: Example data table for summarizing in vitro cytotoxicity results.[20]

    Conclusion and Future Directions

    This guide provides a foundational framework for the initial characterization of novel azole-type antifungal candidates like 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine. By systematically determining the antifungal spectrum (MIC), confirming the mechanism of action (ergosterol inhibition), and assessing host cell toxicity (IC50), researchers can efficiently identify promising lead compounds.

    Compounds that demonstrate potent antifungal activity, a clear mechanism of action consistent with CYP51 inhibition, and a favorable selectivity index should be advanced to further studies. These include investigating the potential for resistance development, exploring efficacy in animal models of infection, and conducting more detailed toxicological profiling.

    References

    • New Antifungal Agents with Azole Moieties. (2022). MDPI. [Link]

    • Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter. [Link]

    • Mechanisms of action in antifungal drugs. EBSCO. [Link]

    • The mechanism of action of azole group antifungal agents. ResearchGate. [Link]

    • Antifungal Ergosterol Synthesis Inhibitors. (2024). National Center for Biotechnology Information. [Link]

    • Ergosterol extraction: a comparison of methodologies. (2023). Microbiology Society. [Link]

    • Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. (2022). Taylor & Francis Online. [Link]

    • Design and synthesis of 2-methyl and 2-methyl-4-nitro imidazole derivatives as antifungal agents. SciSpace. [Link]

    • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020). ACS Publications. [Link]

    • DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Iranian Journal of Pharmaceutical Research. [Link]

    • Trends in antifungal susceptibility testing using CLSI reference and commercial methods. (2009). Taylor & Francis Online. [Link]

    • Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. ResearchGate. [Link]

    • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ScienceDirect. [Link]

    • Ergosterol extraction and quantification. (2025). Bio-protocol. [Link]

    • Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. (2025). PubMed. [Link]

    • Ergosterol extraction: a comparison of methodologies. (2023). National Center for Biotechnology Information. [Link]

    • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021). MDPI. [Link]

    • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Longdom Publishing. [Link]

    • Antifungal Susceptibility Testing: Current Approaches. (2020). American Society for Microbiology. [Link]

    • Antimicrobial Susceptibility Testing. CLSI. [Link]

    • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

    • M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. CLSI. [Link]

    • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

    • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2017). IntechOpen. [Link]

    • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Center for Biotechnology Information. [Link]

    • Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with an Imidazole and 2-Methyl Imidazole Moieties. (2023). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

    • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Protheragen. [Link]

    • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

    • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. [Link]

    • Derivatives of imidazole, their preparation and utilisation, and pharmaceutical compositions containing these derivatives.
    • Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. [Link]

    Sources

    potential anticonvulsant applications of imidazole compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Preclinical Evaluation of Imidazole Derivatives as Novel Anticonvulsant Agents

    Introduction & Mechanistic Rationale

    The treatment of epilepsy remains a significant clinical challenge, with nearly 30% of patients experiencing pharmacoresistance to conventional antiepileptic drugs (AEDs). As a Senior Application Scientist, I frequently guide drug development teams toward the imidazole scaffold—a highly versatile, 5-membered heterocyclic system containing two non-adjacent nitrogen atoms. Its amphoteric nature (pKa ~14.5) and tautomeric flexibility allow it to act as both a hydrogen bond donor and acceptor, ensuring excellent blood-brain barrier (BBB) penetration and robust pharmacokinetic profiles [5].

    Historically, the synthesis of agents like Denzimol and Nafimidone validated the anticonvulsant potential of imidazoles. Modern rational drug design focuses on modulating lipophilicity through specific substitutions (e.g., adding nitro, chloro, or methoxy groups at the C-2, C-4, or C-5 positions) to enhance target affinity without proportional increases in neurotoxicity [3].

    Causality in Mechanism of Action: The anticonvulsant efficacy of imidazole derivatives is not monolithic; it is highly dependent on structural functionalization. For instance, imidazole-based Histamine H3 Receptor (H3R) antagonists (such as compound 2-18) block presynaptic H3 autoreceptors. This blockade disinhibits the release of endogenous histamine, which subsequently binds to postsynaptic H1 and H2 receptors, ultimately elevating the seizure threshold [1]. Conversely, highly lipophilic 2,4(1H)-diarylimidazoles are hypothesized to directly modulate voltage-gated sodium channels or enhance GABAergic inhibitory tone, preventing the spread of synchronous neuronal firing [2].

    Mechanistic Pathway Visualization

    G A Imidazole Derivative (e.g., H3R Antagonist) B Histamine H3 Receptor Blockade (Presynaptic) A->B High Affinity Binding E Voltage-Gated Na+ Channel Modulation A->E Lipophilic Interaction C Increased Endogenous Histamine Release B->C Disinhibition D H1/H2 Receptor Activation (Postsynaptic) C->D Synaptic Transmission F Elevation of Seizure Threshold D->F Excitability Reduction E->F Action Potential Dampening

    Fig 1: Mechanistic pathways of imidazole derivatives in seizure suppression.

    Quantitative Efficacy Data

    To validate these compounds, we rely on established in vivo models. The Protective Index (PI = TD50 / ED50) is the critical metric here; a higher PI indicates a wider therapeutic window. Below is a summary of preclinical data for optimized imidazole derivatives from recent literature.

    Compound ClassSpecific DerivativeED50 (MES)TD50 (Rotarod)Protective Index (PI)Reference
    Diarylimidazoles Compound 10 (Unsubstituted)~45 mg/kg~95 mg/kg2.1[2]
    Diarylimidazoles Compound 13 (Methoxy-substituted)~30 mg/kg~129 mg/kg4.3[2]
    H3R Antagonists Compound 2-187.5 - 60 mg/kg*>100 mg/kg>1.6[1]
    1,2,4-Trisubstituted Compound 4k (Chloro-substituted)30 mg/kg>300 mg/kg>10.0[3]

    *Dose-dependent protection observed; exact ED50 varies by administration route and species.

    Standardized In Vivo Screening Protocols

    A self-validating experimental system requires orthogonal assays. We employ the Maximal Electroshock Seizure (MES) model to screen for efficacy against generalized tonic-clonic seizures (typically identifying sodium channel blockers) and the Subcutaneous Pentylenetetrazole (scPTZ) model for absence seizures (identifying GABAergic modulators) [4].

    Protocol A: Maximal Electroshock Seizure (MES) Assay Rationale: The MES test induces a reproducible tonic hindlimb extension (THE). Compounds that abolish THE are deemed effective at preventing seizure spread.

    • Preparation: Dissolve the imidazole test compound in isotonic saline or an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administration: Administer the compound intraperitoneally (i.p.) to adult male Wistar rats or Swiss albino mice at varying doses (e.g., 30, 100, 300 mg/kg).

    • Incubation: Wait for the predetermined time of peak effect (TPE), typically 0.5 h or 4.0 h post-administration, to assess both rapid onset and duration of action.

    • Electroshock Application: Apply a 50 Hz alternating current (120 mA for rats, 50 mA for mice) for 0.2 seconds via pre-wetted corneal or ear electrodes [1].

    • Observation: Observe the animal for 30 seconds. Protection is defined as the complete abolition of the hindlimb tonic extensor component.

    • Validation: Use Valproic Acid (VPA) or Phenytoin as a positive control to ensure system calibration.

    Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Assay Rationale: PTZ is a GABAA receptor antagonist. Protection in this model indicates the compound enhances GABAergic inhibition.

    • Administration: Inject the test compound i.p. at the established TPE.

    • Induction: Administer PTZ (75 mg/kg for mice, 85 mg/kg for rats) subcutaneously in the posterior midline [3]. This dose must induce seizures in >95% of control animals.

    • Observation: Isolate the animal and observe continuously for 30 minutes.

    • Endpoint: Protection is defined as the absence of a single episode of clonic spasms lasting at least 5 seconds.

    Protocol C: Rotarod Neurotoxicity Assay Rationale: Anticonvulsant efficacy is clinically unviable if accompanied by severe motor impairment. The rotarod test quantifies neurotoxicity to establish the TD50.

    • Training: Train animals to balance on a rotating rod (e.g., 10 rpm) for at least 1 minute prior to testing.

    • Testing: Post-compound administration (at TPE), place the animal on the rod.

    • Endpoint: Neurotoxicity is indicated if the animal fails to remain on the rod for 1 minute across three successive trials.

    Experimental Workflow Visualization

    Workflow Step1 Compound Preparation (Vehicle/Saline) Step2 Intraperitoneal (i.p.) Administration Step1->Step2 Step3 Incubation to TPE (0.5h or 4.0h) Step2->Step3 Split1 MES Model (Corneal Electroshock) Step3->Split1 Split2 scPTZ Model (Subcutaneous PTZ) Step3->Split2 Split3 Rotarod Test (Motor Impairment) Step3->Split3 Step4 Determine ED50 (Efficacy) Split1->Step4 Split2->Step4 Step5 Determine TD50 (Toxicity) Split3->Step5 Step6 Calculate Protective Index (PI = TD50 / ED50) Step4->Step6 Step5->Step6

    Fig 2: Standardized in vivo workflow for evaluating anticonvulsant efficacy.

    Conclusion

    Imidazole derivatives represent a highly tunable class of pharmacophores for antiepileptic drug discovery. By systematically altering the lipophilic substituents and screening through orthogonal in vivo models (MES and scPTZ) paired with neurotoxicity assays, researchers can identify lead compounds with high protective indices. The integration of H3R antagonism into the imidazole framework further expands the mechanistic diversity of this chemical class, offering promising avenues for patients with refractory epilepsy.

    References

    • Anticonvulsant and reproductive toxicological studies of the imidazole-based histamine H3R antagonist 2-18 in mice. Dovepress.1

    • Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. PMC / NIH.2

    • SYNTHESIS, ANTICONVULSANT AND NEUROTOXICITY SCREENING OF SOME NOVEL 1,2,4-TRISUBSTITUTED-1H-IMIDAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica.3

    • Current Research on Antiepileptic Compounds. MDPI.4

    • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical & Pharmacology Journal.5

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic steps to improve your yield and purity.

    Overview of the Synthetic Pathway

    The synthesis of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine is typically achieved through a two-step process. The first step involves an aza-Michael addition of 2-methylimidazole to an appropriate α,β-unsaturated ketone, such as 1-phenylprop-2-en-1-one (chalcone). The resulting intermediate, 1-phenyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-one, is then converted to the target amine via reductive amination.

    This guide will dissect each of these stages, highlighting common challenges and providing evidence-based solutions to optimize your synthetic outcomes.

    Visualizing the Workflow

    Synthesis_Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Reductive Amination 2-Methylimidazole 2-Methylimidazole Intermediate_Ketone 1-Phenyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-one 2-Methylimidazole->Intermediate_Ketone Nucleophilic Attack Chalcone 1-Phenylprop-2-en-1-one Chalcone->Intermediate_Ketone Final_Product 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine Intermediate_Ketone->Final_Product Ammonia_Source Ammonium Acetate Ammonia_Source->Final_Product Imine Formation Reducing_Agent NaBH(OAc)3 or NaBH3CN Reducing_Agent->Final_Product Reduction

    Caption: Overall workflow for the synthesis of the target amine.

    Troubleshooting Guide: A Question & Answer Approach

    This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable solutions.

    Step 1: Aza-Michael Addition

    Question 1: My aza-Michael addition is sluggish or incomplete, resulting in a low yield of the intermediate ketone. What are the likely causes and how can I improve the conversion?

    Answer:

    A low conversion in the aza-Michael addition can stem from several factors, primarily related to the nucleophilicity of 2-methylimidazole and the electrophilicity of the chalcone, as well as the reaction conditions. Here’s a breakdown of potential causes and solutions:

    • Insufficient Catalyst or Inappropriate Reaction Conditions: While this reaction can proceed without a catalyst, its rate can be significantly enhanced.[1][2]

      • Solution 1: Employ a Catalyst. The use of a mild base or a Lewis acid can facilitate the reaction. N-methylimidazole has been shown to be an effective catalyst for aza-Michael additions.[3][4] Alternatively, ionic liquids can also serve as both the solvent and catalyst.[5]

      • Solution 2: Optimize Temperature. Heating the reaction mixture can increase the reaction rate. A common temperature range is 60-80°C.[1]

      • Solution 3: Solvent-Free Conditions. In some cases, running the reaction neat (without a solvent) at an elevated temperature can be effective, especially if the reactants are liquids or have low melting points.[1][6]

    • Poor Solubility of Reactants: If 2-methylimidazole or the chalcone are not fully dissolved, the reaction will be slow.

      • Solution: Choose a solvent that dissolves both reactants well. Polar aprotic solvents like acetonitrile or DMF are often good choices.

    • Side Reactions of the Chalcone: Chalcones can undergo self-condensation or polymerization, especially under harsh basic or acidic conditions.[7]

      • Solution: Use a mild catalyst and moderate temperatures. Monitor the reaction progress by TLC to avoid prolonged reaction times after the consumption of the starting materials.

    Question 2: I am observing multiple spots on my TLC plate after the aza-Michael addition, even with a catalyst. What are the possible side products?

    Answer:

    The formation of multiple products suggests the occurrence of side reactions. Here are the most common possibilities:

    • Bis-addition Product: It's possible for a second molecule of the chalcone to react with the initial product, although this is less likely with a substituted imidazole.

    • 1,2-Addition Product: While the aza-Michael reaction is a 1,4-conjugate addition, under certain conditions, a 1,2-addition to the carbonyl group can occur, leading to an unstable hemiaminal-like intermediate that can revert or lead to other products.

    • Unreacted Starting Materials: This is the most common reason for multiple spots.

    • Degradation Products: If the reaction is heated for too long or under harsh conditions, either the starting materials or the product may degrade.

    To mitigate these issues:

    • Control Stoichiometry: Use a slight excess of 2-methylimidazole (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the chalcone.

    • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC. Stop the reaction once the chalcone is consumed to minimize the formation of byproducts.

    Step 2: Reductive Amination

    Question 3: My reductive amination is giving me a low yield of the desired primary amine. Instead, I am isolating the corresponding alcohol. How can I favor the formation of the amine?

    Answer:

    The formation of the alcohol, 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-ol, is a common side reaction in reductive aminations.[5] This occurs when the ketone is reduced by the borohydride reagent before it can form an imine with the ammonia source. Here’s how to promote amination over reduction:

    • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can be too reactive and may reduce the ketone before imine formation.

      • Solution: Use a less reactive, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][8] These reagents are particularly effective for reductive aminations because they are less reactive towards ketones but readily reduce the iminium ion intermediate.

    • Reaction Conditions for Imine Formation: The equilibrium between the ketone and the imine must favor the imine for the reaction to proceed efficiently.

      • Solution 1: Use a Large Excess of the Ammonia Source. Employing a significant excess of ammonium acetate (e.g., 5-10 equivalents) will drive the equilibrium towards the formation of the imine.[1]

      • Solution 2: pH Control. The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which can be achieved with an ammonium acetate buffer.[7]

      • Solution 3: Removal of Water. The formation of the imine produces water. Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can help to shift the equilibrium to the right.

    Question 4: I am observing the formation of a secondary amine as a byproduct. How can I prevent this?

    Answer:

    The formation of a secondary amine, bis(3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl)amine, can occur if the newly formed primary amine is more nucleophilic than ammonia and reacts with the starting ketone.

    • Solution: Use a large excess of the ammonia source (ammonium acetate). This will increase the concentration of ammonia relative to the product amine, making it more likely that the ketone will react with ammonia.

    Frequently Asked Questions (FAQs)

    Q1: What is the best method to purify the final product, 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine?

    A1: The final product is a basic compound. Purification can typically be achieved by:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

    • Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) and a small amount of a basic modifier (e.g., triethylamine) to prevent tailing is recommended.

    Q2: Can I use a different reducing agent for the reductive amination, such as the Leuckart-Wallach reaction?

    A2: The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source, is a possible alternative.[9][10][11] However, it typically requires high temperatures (120-180°C) and can sometimes lead to the formation of N-formylated byproducts.[9][11] For this specific substrate, a borohydride-based reductive amination is generally milder and provides better control over the reaction.

    Q3: How can I monitor the progress of my reactions effectively?

    A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light. Staining with an appropriate reagent (e.g., potassium permanganate) can also be helpful. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

    Experimental Protocols

    Protocol 1: Synthesis of 1-Phenyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-one

    This protocol is a general guideline and may require optimization.

    • Materials:

      • 1-Phenylprop-2-en-1-one (chalcone) (1.0 eq)

      • 2-Methylimidazole (1.1 eq)

      • Acetonitrile (solvent)

    • Procedure:

      • In a round-bottom flask, dissolve 1-phenylprop-2-en-1-one and 2-methylimidazole in acetonitrile.

      • Heat the reaction mixture to 80°C and stir for 24 hours.[6]

      • Monitor the reaction by TLC until the chalcone is consumed.

      • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

      • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

    • Expected Yield: Yields can vary but are often reported to be in the range of 80-95%.[6]

    Protocol 2: Reductive Amination to 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    This protocol is based on the Borch reductive amination.[7]

    • Materials:

      • 1-Phenyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-one (1.0 eq)

      • Ammonium acetate (7.5 eq)

      • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

      • Methanol (solvent)

    • Procedure:

      • In a round-bottom flask, dissolve 1-phenyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-one and ammonium acetate in methanol.

      • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

      • Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Monitor the reaction by TLC until the starting ketone is consumed.

      • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product as described in the FAQ section.

    • Expected Yield: Yields for reductive aminations are typically in the range of 60-85%.

    Data Summary

    StepKey ReagentsTypical ConditionsPotential Side ProductsTypical Yield Range
    Aza-Michael Addition 2-Methylimidazole, 1-Phenylprop-2-en-1-oneAcetonitrile, 80°C, 24h[6]Unreacted starting materials, bis-addition product80-95%[6]
    Reductive Amination Ammonium acetate, NaBH(OAc)₃Methanol, room temperature, overnight3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-ol, secondary amine60-85%

    Visualizing Reaction Mechanisms

    Aza_Michael_Addition_Mechanism 2-MeIm 2-Methylimidazole (Nucleophile) Enolate_Intermediate Enolate Intermediate 2-MeIm->Enolate_Intermediate 1,4-Conjugate Addition Chalcone 1-Phenylprop-2-en-1-one (Michael Acceptor) Chalcone->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Product Intermediate Ketone Protonation->Product

    Caption: Mechanism of the aza-Michael addition.

    Reductive_Amination_Mechanism Ketone Intermediate Ketone Imine Imine Intermediate Ketone->Imine Condensation (-H2O) Ammonia Ammonia (from Ammonium Acetate) Ammonia->Imine Amine_Product Final Amine Product Imine->Amine_Product Reduction Hydride Hydride (from NaBH(OAc)3) Hydride->Amine_Product

    Caption: Mechanism of the reductive amination.

    References

    • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

    • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(15), 2283-2289. [Link]

    • Bosica, G., & Debono, J. (2014). Solvent-free aza-Michael reaction of amines with maleates and fumarates. Tetrahedron Letters, 55(17), 2841-2844.
    • Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

    • Özdemir, A., Göktaş, M., & Gökçe, M. (2019). Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Molecules, 24(18), 3249. [Link]

    • Reagent Friday: Sodium Borohydride (NaBH4). (2011). Master Organic Chemistry. [Link]

    • Ghorbani-Vaghei, R., & Veisi, H. (2011). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences, 123(5), 729-735. [Link]

    • Leuckart reaction. (2022). In Wikipedia. [Link]

    • Cao, H., Dai, C., & Wang, Y. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. [Link]

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
    • Yılmaz, F., & Çavuşoğlu, B. K. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF IMIDAZOLO-CHALCONE DERIVATIVES. Journal of Research in Pharmacy, 27(5), 2008-2022.
    • Kim, J., Ohtaki, S., & Oshima, T. (2001). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 66(26), 9174–9178.
    • Li, Z., Zhang, J., & Li, G. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. E-Journal of Chemistry, 5(4), 819-823.
    • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. ChemRxiv. [Link]

    • Masood, U., & Jabeen, F. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 227-241. [Link]

    • Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (2012). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3148. [Link]

    • Ben-Aicha, T., Khedhiri, S., & Rzaigui, M. (2019). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega, 4(12), 15216–15224. [Link]

    • Reddy, B. M., Patil, M. K., & Reddy, B. T. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
    • Liu, B. K., Wu, Q., Qian, X. Q., Lv, D. S., & Lin, X. F. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. [Link]

    Sources

    troubleshooting 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine synthesis side reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine .

    The synthesis of this specific pharmacophore typically relies on a two-stage process: a Mannich-type addition to form an intermediate ketone, followed by reductive amination to yield the primary amine. Because this sequence involves highly reactive intermediates (β-amino ketones and imines), researchers frequently encounter chemoselectivity issues, including over-reduction, over-alkylation, and degradation.

    This guide is designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure high-yield, high-purity isolation of your target compound.

    Part 1: Quantitative Diagnostic Matrix

    Before adjusting your synthesis, identify your specific side reaction using the LC-MS diagnostic markers below. All Relative Retention Times (RRT) assume a standard Reverse-Phase C18 column with an acidic mobile phase (0.1% Formic Acid in Water/MeCN), using the target amine as the reference peak (RRT = 1.00).

    Issue / Side ReactionMechanistic CausalityLC-MS Marker ([M+H]⁺)RRTCorrective Action
    Over-Reduction Premature addition of hydride source reduces the ketone directly to an alcohol before imine formation is complete.m/z 217.13~1.35Switch to a Ti(OiPr)₄-mediated two-step reductive amination [2].
    Over-Alkylation (Dimerization) The newly formed primary amine outcompetes ammonia as a nucleophile, attacking unreacted imine.m/z 412.25~2.20Maintain a massive pseudo-first-order excess of ammonia; utilize steric trapping.
    Retro-Mannich Degradation β-amino ketones undergo E1cB elimination under basic workup or high heat, yielding phenyl vinyl ketone.m/z 133.06~1.80Avoid strong bases; isolate the intermediate ketone strictly as an HCl salt.
    Incomplete Mannich Poor electrophilicity of the formaldehyde intermediate or insufficient reaction time.m/z 121.06 (Acetophenone)~1.95Optimize acid catalysis; verify paraformaldehyde depolymerization.

    Part 2: Deep-Dive Troubleshooting FAQs

    Q1: My reductive amination yields a massive peak at m/z 217.13 instead of my target amine (m/z 216.15). Why is this happening?

    Causality: You are observing the formation of the alcohol byproduct, 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-ol [1]. This occurs when the reducing agent (e.g., NaBH₄ or NaBH₃CN) is introduced into the reaction matrix before the ketone has fully condensed with ammonia to form the imine intermediate. Because ketones are highly susceptible to direct hydride attack, the reduction outpaces the condensation. Solution: You must decouple the imine formation from the reduction step. Do not use a one-pot simultaneous reductive amination. Instead, utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] as both a Lewis acid to drive condensation and a water scavenger. This forms a stable titanium-imine complex that can be safely reduced in a subsequent step.

    Q2: I am seeing a highly lipophilic impurity at m/z 412.25. What is this, and how do I suppress it?

    Causality: This is the secondary amine dimer: Bis(3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl)amine. The target primary amine is significantly more nucleophilic than your ammonia source. Once a small amount of primary amine is generated, it aggressively attacks the remaining unreacted imine, leading to over-alkylation. Solution: First, ensure a 10-to-20-fold molar excess of your ammonia source (e.g., NH₄Cl/Et₃N or ethanolic NH₃). Second, the Ti(OiPr)₄ protocol [2] mentioned above sterically and electronically shields the intermediate imine, drastically reducing the kinetics of secondary amine attack.

    Q3: My intermediate ketone degrades during purification, smelling strongly of plastic/vinyl. How do I stabilize it?

    Causality: The intermediate, 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-one, is a β-amino ketone. Under basic conditions (often encountered during standard aqueous workups) or elevated temperatures (distillation/rotovap bath >40°C), it undergoes rapid E1cB elimination. This retro-Mannich reaction expels 2-methylimidazole and generates highly reactive phenyl vinyl ketone (which polymerizes, causing the plastic smell). Solution: Never expose the intermediate ketone to basic pH. Quench the Mannich reaction with HCl and isolate the intermediate exclusively as its hydrochloride salt. Proceed directly to the reductive amination step without silica gel chromatography, as the slightly acidic nature of silica can also trigger degradation.

    Part 3: Pathway Visualization

    SynthesisPathway SM Acetophenone + Formaldehyde + 2-Methylimidazole Ketone Intermediate Ketone 3-(2-Methyl-1H-imidazol-1-yl) -1-phenylpropan-1-one SM->Ketone Mannich Reaction Imine Titanium-Imine Complex [Ti(OiPr)4 + NH3] Ketone->Imine NH3, Ti(OiPr)4 Alcohol Alcohol Byproduct (Over-reduction) Ketone->Alcohol Premature NaBH4 Addition Elimination Phenyl Vinyl Ketone (Retro-Mannich) Ketone->Elimination Base/Heat Degradation Target Target Primary Amine 3-(2-Methyl-1H-imidazol-1-yl) -1-phenylpropan-1-amine Imine->Target NaBH4 Reduction Dimer Secondary Amine Dimer (Over-alkylation) Target->Dimer Attack on Unreacted Imine

    Fig 1. Synthesis workflow and primary side-reaction pathways for the target amine.

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Synthesis of the Ketone Intermediate (Mannich Reaction)

    This protocol utilizes acidic conditions to prevent retro-Mannich degradation.

    • Charge Reactor: In a 250 mL round-bottom flask, combine acetophenone (10 mmol), paraformaldehyde (15 mmol), and 2-methylimidazole (10 mmol) in 50 mL of absolute ethanol.

    • Catalysis: Add 1.0 mL of concentrated HCl (37%).

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours under a nitrogen atmosphere.

    • Validation Checkpoint 1: Pull a 50 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The acetophenone peak (m/z 121.06) must be <5% relative to the product peak (m/z 215.12). If incomplete, add an additional 5 mmol of paraformaldehyde and reflux for 4 more hours.

    • Isolation: Cool the reaction to 0°C. Add diethyl ether (100 mL) dropwise with vigorous stirring to precipitate the product as a hydrochloride salt. Filter, wash with cold ether, and dry under vacuum at room temperature. Do not apply heat.

    Protocol B: Chemoselective Reductive Amination

    Adapted from the Ti(OiPr)₄ methodology to strictly prevent over-reduction and dimerization[2].

    • Imine Formation: In a dry flask under nitrogen, suspend the ketone hydrochloride salt (10 mmol) in absolute ethanol (20 mL). Add ammonium chloride (20 mmol), triethylamine (30 mmol - extra equivalent to neutralize the HCl salt), and Titanium(IV) isopropoxide (20 mmol, 5.9 mL).

    • Stirring: Cap the flask and stir at ambient temperature for 10 hours.

    • Validation Checkpoint 2: Pull a 50 µL aliquot, quench with 100 µL water, extract with 500 µL EtOAc, and spot on a TLC plate (DCM:MeOH 9:1). The ketone spot (R_f ~0.6) must be completely absent. The titanium-imine complex will remain at the baseline. Do not proceed to step 4 until the ketone is fully consumed.

    • Reduction: Cool the flask to 0°C. Add sodium borohydride (NaBH₄, 15 mmol, 0.57 g) portion-wise over 15 minutes to control hydrogen evolution. Stir for an additional 7 hours at room temperature.

    • Quench & Workup: Pour the reaction mixture into 30 mL of aqueous ammonia (2M). This step is critical: it quenches residual hydride and precipitates the titanium as an insoluble, easily filterable white solid (TiO₂).

    • Filtration: Filter the resulting slurry through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL).

    • Extraction: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude primary amine.

    References

    • 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol Acta Crystallographica Section E: Structure Reports Online URL:[Link]

    • Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines Tetrahedron (via eCommons, University of Dayton) URL:[Link]

    Technical Support Center: Optimizing Storage for 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine .

    Because this molecule is a bifunctional building block—containing both a primary benzylic amine and a 2-methylimidazole ring—it presents unique stability challenges. The primary amine is highly susceptible to atmospheric carbon dioxide and oxidative degradation, while the imidazole moiety acts as a moisture sink. This guide synthesizes field-proven methodologies and authoritative pharmaceutical guidelines to ensure the scientific integrity of your storage protocols.

    Mechanistic Workflow: Stressors, Degradation, and Mitigation

    To effectively store this compound, one must understand the causality behind its degradation. The diagram below illustrates the logical relationships between environmental stressors, the specific degradation pathways they trigger, and the targeted storage solutions required to mitigate them.

    G O2 Oxygen (O2) Oxidation Benzylic Amine Oxidation (Imines) O2->Oxidation Radical Attack CO2 Carbon Dioxide (CO2) Carbamate Primary Amine Carbamate Formation CO2->Carbamate Nucleophilic Addition H2O Moisture (H2O) Hydrate Imidazole Hydration/Clumping H2O->Hydrate Hygroscopic Absorption Light UV/Vis Light PhotoDeg Photo-oxidation Light->PhotoDeg Excitation PhotoDeg->Oxidation Accelerates Argon Argon Purge Argon->O2 Displaces Argon->CO2 Displaces Desiccant Desiccator Storage Desiccant->H2O Absorbs Amber Amber Glass Vials Amber->Light Blocks Temp Refrigeration (2-8°C) Temp->Oxidation Slows Kinetics

    Logical relationship between environmental stressors, degradation pathways, and storage solutions.

    Core Troubleshooting & FAQs

    Q1: During LC-MS quality control, we observe an unexpected +44 Da mass shift. What is causing this, and how can we prevent it? Causality & Explanation: This is a classic hallmark of carbamate formation. Primary amines readily undergo nucleophilic addition with atmospheric carbon dioxide (CO2) to form alkyl ammonium carbamates, adding exactly 44 Da to the parent mass[1]. This reaction is often catalyzed by the presence of trace moisture, which facilitates proton shuttling during the C-N bond formation[1]. Solution: The compound must be handled and stored under a strict inert atmosphere. Purging storage vials with Argon (which is heavier than air and displaces CO2 more effectively than Nitrogen) is mandatory before sealing.

    Q2: The originally free-flowing powder has become clumpy and sticky, and NMR shows broadened peaks. Is the compound degrading? Causality & Explanation: Your compound is exhibiting hygroscopic behavior driven by the 2-methylimidazole moiety. Imidazole rings are known to readily absorb atmospheric moisture, leading to hydrate formation and physical clumping[2]. While not strictly a chemical degradation of the backbone, the absorbed water acts as a catalyst for subsequent oxidative degradation and carbamate formation[1]. Solution: Implement secondary containment. Store the primary sealed vials inside a desiccator cabinet or a sealed Mylar bag containing active silica gel desiccant packets.

    Q3: We noticed a yellow tint in our older batches and new analytical peaks at +14 Da (carbonyl) or -2 Da (imine). Why is this happening? Causality & Explanation: The benzylic position adjacent to the primary amine is highly susceptible to photo-oxidation and auto-oxidation. Exposure to UV/Vis light generates radical intermediates that drive the one-electron oxidation of the amine, eventually yielding imines (-2 Da) or hydrolyzing into benzaldehyde derivatives (+14 Da)[3]. Solution: Always store the compound in amber glass vials to block UV/Vis light excitation. Furthermore, lowering the storage temperature reduces the kinetic rate of these radical-mediated oxidative pathways.

    Q4: What are the regulatory-aligned temperature recommendations for long-term storage of this intermediate? Causality & Explanation: To ensure the scientific validity of your downstream assays, storage must align with standard pharmaceutical stability guidelines. According to the ICH Q1A(R2) guidelines for the stability testing of new drug substances, sensitive materials should be stored at refrigerated conditions (5°C ± 3°C) for standard use, or frozen (-20°C ± 5°C) for long-term preservation[4]. Solution: Keep working aliquots at 2-8°C and master stocks at -20°C.

    Quantitative Stability Data Summary

    To facilitate easy comparison and protocol standardization, the following table summarizes the quantitative stability parameters and expected shelf-life outcomes based on ICH Q1A(R2) frameworks[4].

    Storage ConditionEnvironmental ControlPrimary Stressor MitigatedExpected Shelf-Life (Retest Period)
    Ambient (25°C) Open air, Clear vialO2, CO2, H2O, Light< 1 Week (High risk of carbamate/imine)
    Ambient (25°C) Argon purge, Amber vialTemperature (Thermal kinetics)1 - 3 Months
    Refrigerated (2-8°C) Argon purge, Amber vial, DesiccatedO2, CO2, H2O, Light, Mild Heat12 Months (Standard working stock)
    Frozen (-20°C) Argon purge, Amber vial, DesiccatedAll kinetic degradation pathways24 - 36 Months (Master stock)

    Self-Validating Experimental Protocol: Aliquoting & Storage Workflow

    To prevent repeated freeze-thaw cycles and atmospheric exposure, use the following self-validating methodology for aliquoting and storing 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine. This system is "self-validating" because it incorporates visual humidity indicators to instantly verify the integrity of the storage environment.

    Materials Required:

    • Amber glass vials (2 mL or 5 mL) with PTFE-lined screw caps.

    • Argon gas source with a low-flow regulator and sterile needle.

    • Cobalt chloride humidity indicator cards.

    • Parafilm or PTFE sealing tape.

    • Vacuum desiccator or opaque Mylar zip-lock bags.

    Step-by-Step Methodology:

    • Equilibration: If retrieving a master stock from the -20°C freezer, place the sealed container in a desiccator at room temperature for 1 hour before opening. This prevents atmospheric condensation from forming on the cold powder.

    • Aliquoting: Inside a nitrogen-flushed glove box (or a dry, draft-free environment), weigh out single-use working aliquots (e.g., 10-50 mg) into individual amber glass vials.

    • Inert Gas Purging:

      • Insert the Argon gas needle halfway into the amber vial.

      • Gently flow Argon for 15-20 seconds to displace ambient O2 and CO2. (Argon is denser than air and will pool at the bottom, blanketing the solid).

      • Slowly withdraw the needle while maintaining gas flow.

    • Sealing: Immediately cap the vial tightly with a PTFE-lined cap. Wrap the junction between the cap and the vial with Parafilm to create a secondary moisture barrier.

    • Secondary Containment & Validation: Place the sealed aliquots into an opaque Mylar bag or a desiccator. Include a fresh Cobalt chloride humidity indicator card (blue = dry, pink = wet) and a silica gel packet inside the secondary container.

    • Storage: Transfer the secondary container to a monitored 2-8°C refrigerator for working stocks, or a -20°C freezer for long-term storage[4].

    References

    • Q1A(R2) Guideline - ICH: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
    • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temper
    • Imidazole | 288-32-4. ChemicalBook.
    • Interplay of Corrosion and Photocatalysis During Nonaqueous Benzylamine Oxidation on Cadmium Sulfide.

    Sources

    Technical Support Center: Enhancing the Solubility of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine and encountering challenges with its solubility. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common experimental issues. The advice herein is grounded in established physicochemical principles and provides practical, step-by-step protocols to systematically improve the solubility of this compound for your in vitro and in vivo studies.

    Understanding the Molecule: Key Physicochemical Characteristics

    3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine is a molecule that possesses two basic centers: a primary amine and a 2-methylimidazole ring. Its solubility is therefore expected to be highly dependent on the pH of the medium. The computed XLogP3 of -0.2 suggests a relatively hydrophilic nature, yet practical challenges with aqueous solubility are common for molecules of this class, especially at neutral pH.[1]

    PropertyValue (Free Base)Source
    Molecular FormulaC₇H₁₃N₃[1]
    Molecular Weight139.20 g/mol [1]
    Physical FormLiquid[2]
    Computed XLogP3-0.2[1]

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My compound is not dissolving in aqueous buffer at neutral pH. What is the first step I should take?

    Answer: The primary reason for the poor aqueous solubility of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine at neutral pH is that its basic functional groups, the primary amine and the imidazole ring, are largely un-ionized. The first and most effective step is to adjust the pH of your aqueous solution.

    The Scientific Rationale: By lowering the pH, you will protonate the primary amine (pKa ~9.5-10.5) and the imidazole ring (pKa of 2-methylimidazole is ~7.85). The resulting cationic form of the molecule is significantly more polar and, therefore, more soluble in water. A general troubleshooting workflow for addressing compound precipitation involves systematically evaluating factors like pH and the potential use of co-solvents or other excipients.[3]

    Experimental Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, acetate) with pH values from 3 to 8.

    • Add excess compound: To a small, fixed volume of each buffer (e.g., 1 mL), add an excess amount of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (to the point where you can visually see undissolved compound).

    • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

    • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

    • Plot the results: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffers to determine the pH-solubility profile.

    cluster_0 pH Adjustment Workflow Start Start Compound_Precipitation Compound precipitates in aqueous buffer Start->Compound_Precipitation Check_Ionizable Is the compound ionizable? Compound_Precipitation->Check_Ionizable Adjust_pH Adjust Buffer pH (e.g., to pH 4-6) Check_Ionizable->Adjust_pH Yes Insufficient_Solubility Insufficient Solubility Check_Ionizable->Insufficient_Solubility No Solubility_Enhanced Solubility Enhanced Adjust_pH->Solubility_Enhanced

    Caption: General troubleshooting workflow for addressing compound precipitation.

    Q2: I need to prepare a concentrated stock solution. Which solvent should I use?

    Answer: For a concentrated stock solution, it is advisable to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many "drug-like" small molecules, including imidazole derivatives.[4] Ethanol is another viable option.

    Important Considerations:

    • DMSO Concentration in Assays: When using a DMSO stock for cell-based assays, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[3]

    • Precipitation upon Dilution: Be aware that a compound dissolved at a high concentration in DMSO may precipitate when diluted into an aqueous buffer. This is a common issue for compounds with low aqueous solubility.[4] To mitigate this, you can try serial dilutions or use a co-solvent system in your final assay medium if your experimental system allows.

    Q3: pH adjustment alone is not sufficient for my desired concentration. What other strategies can I employ?

    Answer: If pH adjustment does not provide the required solubility, you can explore several other established techniques, including salt formation, the use of co-solvents, and complexation with cyclodextrins.

    The Scientific Rationale: Converting the free base of your compound to a salt is a highly effective method to increase aqueous solubility and dissolution rates.[5] For a basic compound like 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine, forming a hydrochloride (HCl) salt is a standard approach.[6] The salt form will readily dissociate in water, leading to higher solubility.

    Experimental Protocol: Small-Scale Salt Formation

    • Dissolve the free base: Dissolve a known amount of the free base in a suitable organic solvent (e.g., isopropanol or ethanol).

    • Add HCl: Stoichiometrically add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol). You can add one or two equivalents of HCl to target the mono- or di-hydrochloride salt.

    • Induce precipitation: The salt will likely precipitate out of the organic solvent. You may need to cool the solution or add an anti-solvent (e.g., diethyl ether) to facilitate precipitation.

    • Isolate and dry: Collect the precipitated salt by filtration and dry it under vacuum.

    • Confirm salt formation and assess solubility: Confirm the formation of the salt using analytical techniques (e.g., NMR, elemental analysis). Then, assess the aqueous solubility of the salt using the protocol described in Q1.

    The Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds in aqueous solutions by reducing the polarity of the solvent system.[5]

    Common Co-solvents for Pre-clinical Formulations:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerol

    Experimental Protocol: Co-solvent Screening

    • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing different percentages of a co-solvent (e.g., 10%, 20%, 30% PEG 400 in water).

    • Determine solubility: Measure the solubility of your compound in each co-solvent mixture using the equilibrium solubility method described in Q1.

    • Evaluate compatibility: Ensure that the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., not toxic to cells).

    The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly higher aqueous solubility.[7][8] This is a particularly effective technique for imidazole-containing compounds.[9]

    Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    Experimental Protocol: Phase Solubility Study with Cyclodextrins

    • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add excess compound: Add an excess of your compound to each cyclodextrin solution.

    • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

    • Separate and quantify: Centrifuge the samples, and determine the concentration of the dissolved compound in the supernatant by HPLC-UV.

    • Plot and analyze: Plot the total concentration of the dissolved compound against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the stability constant of the complex.

    cluster_1 Solubility Enhancement Strategies Initial_Problem Poor Aqueous Solubility pH_Adjustment pH Adjustment Initial_Problem->pH_Adjustment Salt_Formation Salt Formation (e.g., HCl salt) Initial_Problem->Salt_Formation Co_solvents Use of Co-solvents (e.g., PEG 400) Initial_Problem->Co_solvents Cyclodextrins Complexation with Cyclodextrins (e.g., HP-β-CD) Initial_Problem->Cyclodextrins

    Sources

    Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenylpropan-1-amine Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting advice in a direct question-and-answer format for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of phenylpropan-1-amine and related basic compounds. The insights provided herein are grounded in established chromatographic theory and extensive field experience to ensure scientific integrity and practical utility.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Q1: I'm observing significant peak tailing for my phenylpropan-1-amine compound on a C18 column. What is the most likely cause?

    A1: The most common cause of peak tailing for basic compounds like phenylpropan-1-amine on silica-based reversed-phase columns is secondary interactions between the analyte and residual silanol groups on the stationary phase surface.[1][2][3] Phenylpropan-1-amine, being a primary amine, is protonated at typical mobile phase pH values, carrying a positive charge.[4] This positively charged analyte can then interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface via a secondary ion-exchange mechanism.[4][5] This interaction is in addition to the desired primary hydrophobic interaction with the C18 stationary phase, leading to a mixed-mode retention that results in tailed peaks.[2][6]

    These problematic silanol groups are often highly acidic due to their proximity to metal impurities within the silica matrix or their specific configuration on the surface.[3][6] Even on well-end-capped columns, a significant number of residual silanols can remain accessible to the analyte.[2][6]

    Q2: How does the mobile phase pH influence the peak shape of phenylpropan-1-amine?

    A2: Mobile phase pH is a critical parameter that directly governs the ionization state of both the basic analyte (phenylpropan-1-amine) and the acidic silanol groups on the stationary phase.[7][8]

    • At low pH (e.g., pH < 3): The concentration of protons in the mobile phase is high, which suppresses the ionization of the acidic silanol groups, keeping them in their neutral, protonated form (Si-OH).[3][9] This minimizes the strong ion-exchange interactions with the protonated amine, thereby significantly improving peak symmetry.[2][3]

    • At mid-range pH (e.g., pH 3-7): In this range, a significant population of silanol groups will be deprotonated and negatively charged (Si-O⁻), while the phenylpropan-1-amine remains protonated (positively charged).[1][4] This creates the ideal conditions for strong secondary ionic interactions, leading to pronounced peak tailing.[5]

    • At high pH (e.g., pH > 8): While operating at a high pH can also suppress peak tailing by neutralizing the basic analyte, it can be detrimental to the stability of traditional silica-based columns, leading to stationary phase degradation.[7] However, with pH-stable columns (e.g., hybrid or specialized polymer-based columns), working at a high pH where the amine is in its neutral form can be a viable strategy for achieving symmetrical peaks.

    A general rule of thumb is to adjust the mobile phase pH to be at least two units away from the analyte's pKa to ensure it exists in a single ionic state.[8][10]

    Visualizing the Interaction: Analyte and Stationary Phase

    The following diagram illustrates the problematic secondary interaction between a protonated basic analyte and an ionized silanol group on the stationary phase surface, which is a primary cause of peak tailing.

    G cluster_0 Silica Stationary Phase Silica C18-C18-C18-Si-O- Analyte Phenylpropan-1-amine (R-NH3+) Analyte->Silica Primary Hydrophobic Interaction (Desirable) Silanol Ionized Silanol Group (Si-O-) Analyte->Silanol Secondary Ionic Interaction (Undesirable) G A Start: Peak Tailing Observed B Q: Is it a chemical or physical issue? A->B C Inject a neutral compound (e.g., Toluene) B->C D Peak still tails? C->D E Physical Issue: Check for dead volume, bad connections, column void, or blocked frit. D->E Yes F Chemical Issue: Proceed to mobile phase optimization. D->F No G Step 1: Adjust Mobile Phase pH F->G H Lower pH to 2.5-3.0 with an appropriate buffer. G->H I Peak shape improved? H->I J Problem Solved. Optimize other parameters if needed. I->J Yes K Step 2: Add a Mobile Phase Additive I->K No L Add a competing base (e.g., 0.1% Triethylamine). K->L M Peak shape improved? L->M M->J Yes N Step 3: Evaluate Column Chemistry M->N No O Switch to a modern, high-purity 'Type B' silica column or a column with a different stationary phase (e.g., polar-embedded). N->O

    Caption: Troubleshooting Workflow for HPLC Peak Tailing.

    Experimental Protocol: Mobile Phase pH Adjustment Study

    This protocol details a systematic approach to investigate the effect of mobile phase pH on the peak shape of phenylpropan-1-amine.

    Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

    Materials:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Phenylpropan-1-amine standard solution (e.g., 100 µg/mL in mobile phase)

    • HPLC-grade acetonitrile and water

    • Buffers: Formic acid, phosphoric acid, and ammonium formate

    Procedure:

    • Prepare Mobile Phases:

      • Mobile Phase A (pH 7.0): Prepare a 10 mM ammonium formate buffer in water and adjust the pH to 7.0.

      • Mobile Phase B (pH 3.0): Prepare a 0.1% formic acid solution in water (pH will be approximately 2.7-3.0).

      • Mobile Phase C (pH 2.5): Prepare a 10 mM phosphate buffer in water and adjust the pH to 2.5 with phosphoric acid.

    • Initial Chromatographic Conditions:

      • Mobile Phase: 70% Aqueous component : 30% Acetonitrile

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • Detection: 254 nm

    • Analysis:

      • Equilibrate the column with Mobile Phase A / Acetonitrile for at least 20 column volumes.

      • Inject the phenylpropan-1-amine standard and record the chromatogram.

      • Flush the system and equilibrate with Mobile Phase B / Acetonitrile.

      • Inject the standard and record the chromatogram.

      • Flush the system and equilibrate with Mobile Phase C / Acetonitrile.

      • Inject the standard and record the chromatogram.

    • Data Evaluation:

      • Measure the asymmetry factor (As) or tailing factor (Tf) for the phenylpropan-1-amine peak at each pH.

      • Compare the peak shapes and select the pH that provides the most symmetrical peak (As or Tf closest to 1.0).

    Data Summary: Impact of Mobile Phase pH

    The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of a basic compound like phenylpropan-1-amine.

    Mobile Phase pHAnalyte Charge (Amine)Silanol Group ChargeExpected Peak Asymmetry (As)Rationale
    7.0 Positive (R-NH₃⁺)Mostly Negative (SiO⁻)> 2.0Strong secondary ionic interactions lead to significant tailing. [2]
    3.0 Positive (R-NH₃⁺)Mostly Neutral (SiOH)1.2 - 1.5Suppression of silanol ionization reduces secondary interactions, improving peak shape. [2][3]
    2.5 Positive (R-NH₃⁺)Predominantly Neutral (SiOH)< 1.2Further suppression of silanol ionization leads to a more symmetrical peak. [9]
    Q3: Beyond pH adjustment, what other mobile phase modifications can I try?

    A3: If adjusting the pH alone is insufficient, consider the following mobile phase additives:

    • Competing Base: Adding a small concentration (e.g., 0.1% or ~10-20 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can be effective. [9][11]The protonated TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte and reducing peak tailing. [9][11]However, be aware that TEA can shorten column lifetime and may suppress MS signal if using LC-MS. [9]

    • Buffer Concentration: Increasing the ionic strength of the buffer (e.g., from 10 mM to 25-50 mM) can also help to mask the residual silanol groups and improve peak shape.

    Q4: Could my column be the problem, and if so, what are my options?

    A4: Yes, the column chemistry plays a pivotal role. If mobile phase optimization does not resolve the peak tailing, consider these column-related strategies:

    • Use a Modern, High-Purity "Type B" Silica Column: These columns are made from silica with a very low metal content and are more effectively end-capped, resulting in fewer and less acidic residual silanol groups. [3][6][11]This significantly reduces the potential for secondary interactions with basic analytes.

    • Choose a Polar-Embedded Phase: These columns have a polar functional group (e.g., an amide) embedded within the alkyl chain. [12]This polar group helps to shield the residual silanols from basic analytes, leading to improved peak shapes even at mid-range pH values. [12][13]

    • Consider Non-Silica or Hybrid Stationary Phases: Columns with stationary phases based on organic polymers or hybrid silica-organic materials offer different surface chemistry with reduced silanol activity and often exhibit better stability at higher pH. [3]

    Q5: What if I suspect physical or system-related issues are causing the tailing?

    A5: While chemical interactions are the most common cause for basic compounds, physical issues within the HPLC system can also lead to peak tailing for all compounds in a run. [14]

    • Extra-Column Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing. [1]

    • Improper Fittings: Poorly made connections, such as an incorrect ferrule depth or a gap between the tubing and the port, can create dead volume where the sample can diffuse, causing tailing. [4]

    • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to distorted peak shapes. [2][15]This can often be diagnosed by a sudden drop in backpressure or by reversing the column and flushing it.

    A simple diagnostic test is to inject a neutral, non-polar compound like toluene. If this peak also tails, it strongly suggests a physical or system-related problem rather than a chemical interaction specific to your basic analyte. [14]

    References

    • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
    • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
    • Peak Tailing in HPLC - Element Lab Solutions.
    • How to Reduce Peak Tailing in HPLC? - Phenomenex.
    • What are common causes of peak tailing when running a reverse-phase LC column?
    • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
    • Why Do Peaks Tail? - LC Troubleshooting Bible.
    • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | MICROSOLV.
    • How can I prevent peak tailing in HPLC?
    • The Evolution of LC Troubleshooting: Str
    • A Look
    • The LCGC Blog: Do You Really Know Your St
    • Exploring the Role of pH in HPLC Separ
    • The Importance Of Mobile Phase PH in Chromatographic Separ
    • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
    • HPLC Peak Tailing - Axion Labs.

    Sources

    Technical Support Center: Navigating the Complexities of Imidazole-Containing Molecules

    Author: BenchChem Technical Support Team. Date: March 2026

    From the Desk of the Senior Application Scientist

    Welcome to the technical support center dedicated to the unique challenges encountered in the characterization of imidazole-containing molecules. As a privileged structure in medicinal chemistry and materials science, the imidazole ring's distinct physicochemical properties—aromaticity, amphoteric nature, and propensity for tautomerism and metal coordination—often introduce complexities into routine analytical workflows.[1][2]

    This guide is structured to function as a direct line to an experienced application scientist. It bypasses rigid templates in favor of a problem-and-solution format, addressing the specific, practical issues you face in the lab. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to overcome them, ensuring the integrity and accuracy of your results.

    Section 1: Chromatographic Analysis (HPLC & LC-MS)

    The basicity and polarity of the imidazole ring are primary drivers of chromatographic difficulties. Understanding and controlling the interactions between the analyte, the stationary phase, and the mobile phase is paramount.

    FAQ 1: Why am I seeing severe peak tailing with my imidazole analyte on a C18 column?

    Answer:

    This is the most common issue and is almost always caused by secondary ionic interactions between the basic nitrogen atoms of the imidazole ring and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[3][4] This strong, non-hydrophobic interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetric, tailing peak.

    Causality: The lone pair of electrons on the sp2-hybridized nitrogen of the imidazole ring readily accepts a proton, making it a Brønsted-Lowry base (pKaH ≈ 7.1 for the protonated form of imidazole).[5] The silica surface of many columns contains acidic silanol groups, creating a strong analyte-surface interaction that disrupts the intended reversed-phase partitioning mechanism.

    Troubleshooting Protocol:

    • Mobile Phase pH Adjustment:

      • Step 1: The most effective initial step is to control the ionization state of both your analyte and the silanol groups. Adjust the mobile phase pH to be approximately 2 units below the pKa of your compound.[3]

      • Step 2: For a typical imidazole, this means operating in a pH range of 3-5. This protonates the imidazole, giving it a consistent positive charge, and suppresses the deprotonation of the acidic silanol groups, minimizing the unwanted ionic interaction.

      • Implementation: Add 0.1% formic acid or 0.1% acetic acid to your mobile phase. Formic acid is an excellent choice for LC-MS applications due to its volatility.

    • Employ a Competitive Base:

      • Step 1: If pH adjustment alone is insufficient, add a small concentration (e.g., 0.1%) of a competitive base like triethylamine (TEA) to the mobile phase.

      • Mechanism: TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your imidazole analyte.[3] Your analyte then interacts primarily with the C18 stationary phase, leading to a more symmetric peak shape.

      • Caution: TEA is not MS-friendly as it can cause significant ion suppression. This approach is best suited for UV-based detection.

    • Select a Specialized Column:

      • Step 1: Switch to a modern, base-deactivated or end-capped column. These columns have been treated to minimize the number of accessible silanol groups.

      • Step 2: For highly polar imidazole compounds, consider Hydrophilic Interaction Chromatography (HILIC) as an alternative to reversed-phase. HILIC uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating very polar analytes that show little or no retention on C18 columns.[6][7]

    Troubleshooting Workflow for HPLC Peak Tailing

    start Poor Peak Shape (Tailing) ph_adjust Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) start->ph_adjust check1 Peak Shape Improved? ph_adjust->check1 competitive_base Add Competitive Base (e.g., 0.1% TEA) (UV Detection Only) check1->competitive_base No end_good Problem Solved check1->end_good Yes check2 Peak Shape Improved? competitive_base->check2 change_column Switch to Base-Deactivated or End-Capped Column check2->change_column No check2->end_good Yes check3 Peak Shape Improved? change_column->check3 consider_hilic Consider HILIC for Highly Polar Analytes check3->consider_hilic No check3->end_good Yes end_bad Consult Specialist consider_hilic->end_bad T1  Tautomer I T2  Tautomer II T1->T2 H⁺ Exchange

    Sources

    refining purification techniques for amine compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Amine Purification Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most notorious bottlenecks in amine isolation. Amines are inherently challenging due to their basicity, polarity, and tendency to act as surfactants.

    This guide bypasses generic advice, focusing instead on the mechanistic causality of purification failures and providing self-validating workflows to ensure your target compounds are isolated with high purity and recovery.

    Section 1: Flash Chromatography Troubleshooting

    Q: My amine compound is streaking severely on normal-phase silica gel, and my recovery is terrible. What is happening mechanically, and how do I fix it?

    The Causality: Normal-phase silica gel is populated with surface silanol groups (-SiOH). These silanols are mildly acidic, possessing a pKa of approximately 4.5 to 5.0[1]. Because typical alkyl amines have a conjugate acid pKa of 9.0 to 11.0[2], the basic nitrogen lone pair engages in strong, non-specific ionic interactions with the acidic silanols. This acid-base interaction causes the amine to drag through the column rather than partition smoothly, leading to severe peak tailing (streaking) and irreversible adsorption[3].

    The Solution: You must suppress this ionization by applying the "2 pH Rule" . To effectively purify ionizable amines, the mobile phase pH must be adjusted to at least two units above the amine's pKa to ensure >99% of the molecules remain in their neutral, free-base form[3].

    • Volatile Modifiers: Add a volatile base (e.g., 0.1% to 5% Triethylamine (TEA) or Ammonium Hydroxide) to your eluents. The small, highly mobile modifier molecules competitively bind to and "mask" the acidic silanols, allowing your target amine to elute cleanly[1][3].

    • Alternative Stationary Phases: If modifiers fail, switch your stationary phase. Using amine-functionalized silica (e.g., KP-NH) or basic alumina provides a chromatographic environment completely devoid of acidic protons, eliminating the root cause of the streaking[1][3].

    Section 2: Liquid-Liquid Extraction (Acid-Base) Challenges

    Q: I am trying to separate a secondary amine from neutral reaction byproducts using acid-base extraction, but the amine isn't fully partitioning into the aqueous layer. Why?

    The Causality: This is a failure of equilibrium driven by either insufficient pH control or extreme compound lipophilicity. If the aqueous acid used is not strong enough, the amine is not fully protonated. Furthermore, highly lipophilic amines (e.g., those with long alkyl chains or multiple aromatic rings) can resist partitioning into water even when protonated, acting instead as surfactants that cause frustrating emulsions.

    The Solution:

    • pH Optimization: The aqueous phase must be at least 2 units below the amine's pKa to force complete protonation into the water-soluble ammonium salt[2].

    • Breaking Emulsions: If an emulsion forms, do not just wait. Add brine (saturated NaCl) to the aqueous layer. This "salting-out" effect dramatically increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules in the water and forcing the phases to separate.

    AcidBase A Crude Mixture (Amines + Neutrals) B Add Dilute Acid (pH < pKa - 2) Mix & Separate A->B C Aqueous Layer (Ammonium Salts) B->C Aqueous Phase D Organic Layer (Neutral Impurities) B->D Organic Phase (Discard) E Add Strong Base (pH > pKa + 2) C->E F Extract with Organic Solvent (e.g., DCM or EtOAc) E->F G Organic Layer (Purified Free Amine) F->G Organic Phase

    Liquid-liquid acid-base extraction workflow for isolating basic amines from neutral impurities.

    Section 3: Advanced Catch-and-Release (SCX) Workflows

    Q: I need to isolate a highly polar amine from a complex DMF reaction mixture. Aqueous workup is failing because the amine is too water-soluble. Is there a better way?

    The Causality: When liquid-liquid extraction fails due to high polarity or water-miscible solvents like DMF, you need a solid-phase trapping mechanism. Strong Cation Exchange (SCX) solid-phase extraction (SPE), also known as "Catch and Release," is the definitive solution[4][5].

    SCX media consists of silica bound to a strong acid, such as tosic acid (SCX-3) or propylsulfonic acid (SCX-2), which possesses a pKa < 1[4][6]. When you load your mixture, the basic amine is instantly protonated and ionically "caught" by the sulfonic acid groups[6][7]. Neutral impurities, acidic byproducts, and solvents like DMF have no ionic affinity and are simply washed away[4][5]. The amine is subsequently "released" by neutralizing the interaction with a strong volatile base[4][6].

    SCX A Load Crude Mixture onto SCX Column B Wash with Organic Solvent (MeOH, DCM, or THF) A->B Amines Retained C Elute with 2M NH3 in Methanol B->C Washed Column E Neutrals & Acids (Washed Away) B->E Eluate (Discard) D Evaporate Volatiles C->D Amines Released F Purified Amine (Free Base) D->F

    Strong Cation Exchange (SCX) catch-and-release SPE workflow for selective amine purification.

    Section 4: Quantitative Data & Reagent Selection

    To standardize your approach, utilize the following parameters when designing your purification protocol.

    Parameter / ReagentTypical pKaPrimary FunctionRecommended Concentration / Use
    Target Alkyl Amines 9.0 – 11.0Target AnalyteN/A
    Silica Silanols (-SiOH) 4.5 – 5.0Stationary Phase (Interfering)N/A
    Triethylamine (TEA) 10.7Mobile Phase Modifier (Base)0.1% – 5.0% in organic eluent
    Ammonium Hydroxide 9.2Mobile Phase Modifier (Base)1% – 10% in MeOH/DCM gradients
    Tosic Acid (SCX-3) < 1.0SCX Stationary Phase2 to 4 equivalents per mole of amine
    Propylsulfonic Acid (SCX-2) < 1.0SCX Stationary Phase2 to 4 equivalents per mole of amine
    2M NH₃ in Methanol N/ASCX Release Reagent2 to 4 column volumes (CV)

    Section 5: Experimental Protocols (Self-Validating Systems)

    A robust protocol must include built-in validation steps to prevent the loss of target compounds. Follow these methodologies strictly.

    Protocol A: Self-Validating Acid-Base Extraction
    • Dissolution: Dissolve the crude mixture in an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Acidic Extraction (The "Catch"): Extract the organic layer with 3 volumes of 1M HCl.

      • Validation Step: Spot the separated aqueous layer on a TLC plate. Elute with a highly polar solvent system (e.g., 10% MeOH in DCM with 1% TEA) and stain with Ninhydrin. A positive stain confirms the amine has successfully transferred to the aqueous phase.

    • Organic Wash: Discard the initial organic layer (contains neutral/acidic impurities). Wash the aqueous layer once more with fresh DCM to remove residual lipophilic impurities.

    • Basification (The "Release"): Slowly add 6M NaOH to the aqueous layer while stirring continuously.

      • Validation Step: Dip pH paper into the aqueous layer. Ensure the pH is strictly >12. The solution should turn cloudy or precipitate an oil, visually confirming the regeneration of the free-base amine.

    • Final Extraction: Extract the basified aqueous layer with 3 volumes of fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amine.

    Protocol B: SCX Catch-and-Release SPE[4][6]
    • Conditioning: Mount an SCX cartridge (e.g., SiliaBond Tosic Acid or Biotage SCX-2) on a vacuum manifold. Condition the column by passing 2 Column Volumes (CV) of Methanol (MeOH) through it.

    • Loading: Dissolve your crude amine mixture in a minimum volume of MeOH or DCM. Load it onto the cartridge.

      • Validation Step: Collect the flow-through in a clean test tube. Spot this flow-through on a TLC plate. If your amine is detected, the column capacity has been exceeded (overloaded). You must use a larger cartridge or less crude material.

    • Washing: Wash the cartridge with 3 to 5 CV of MeOH (or DCM/THF if removing DMF).

      • Validation Step: Check the final wash fraction by TLC (UV and stain). Continue washing until no neutral impurities elute. The amine remains firmly locked on the column.

    • Elution: Elute the target amine by passing 2 to 4 CV of 2M Ammonia in Methanol through the cartridge.

    • Isolation: Evaporate the collected methanolic ammonia fractions under reduced pressure to yield the purified free amine.

    Section 6: References

    • ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines Source: Biotage URL: [Link]

    • ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Biotage: Catch and Release Purification of Amines Source: Biotage URL: [Link]

    • RediSep SCX column - Teledyne ISCO: Purification Tactic Source: Teledyne ISCO URL: [Link]

    • SiliaBond® SCX and SCX-2: Catch and Release Purification of Amines in SPE Cartridges Source: SiliCycle / Namiki-s URL: [Link]

    • Basicity of Amines - Organic Chemistry Class Notes Source: Fiveable URL: [Link]

    • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

    • SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY Source: Chemie Brunschwig / SiliCycle URL:[Link]

    Sources

    Section 1: Mechanistic FAQs – Diagnosing Permeability Failures

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent bottlenecks in medicinal chemistry: the poor cell permeability of imidazole derivatives.

    While the imidazole ring is a privileged pharmacophore offering excellent target affinity and metal-coordination capabilities, its inherent physicochemical properties often lead to frustratingly low membrane permeability. This guide synthesizes mechanistic theory with field-proven protocols to help you diagnose, modify, and validate your imidazole-based drug candidates.

    Q1: My imidazole derivative shows high target affinity but fails to penetrate cells. What is the fundamental physicochemical cause? A: The root cause usually lies in the high desolvation penalty associated with the imidazole ring. Imidazole is an amphoteric heterocycle containing two nitrogen atoms: a pyrrole-like nitrogen (N1) which acts as a strong hydrogen bond donor (HBD), and a pyridine-like nitrogen (N3) which acts as a hydrogen bond acceptor (HBA)[1]. Before a molecule can passively diffuse through the lipophilic core of a cell membrane, it must shed its hydration shell. The strong hydrogen bonds formed by the unsubstituted N1-H with water require significant thermodynamic energy to break, heavily restricting passive transcellular diffusion.

    Q2: How do I determine if my compound's failure is due to poor passive diffusion or active efflux? A: You must decouple passive permeability from active transport using a bidirectional Caco-2 permeability assay. By measuring the Apparent Permeability ( Papp​ ) in both the Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) directions, you can calculate the Efflux Ratio (ER). An ER<2.0 with low overall Papp​ indicates poor passive diffusion (likely due to H-bonding or polarity). An ER≥2.0 indicates that your imidazole is a substrate for apical efflux transporters like P-glycoprotein (P-gp) or BCRP[2].

    G Start Low Cell Permeability of Imidazole Derivative Assay Run Bidirectional Caco-2 Assay Start->Assay CheckER Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) Assay->CheckER HighER ER ≥ 2.0 (Active Efflux Substrate) CheckER->HighER Yes LowER ER < 2.0 (Poor Passive Diffusion) CheckER->LowER No EffluxSol Steric Shielding or Reduce Lipophilicity HighER->EffluxSol PassiveSol Mask H-Bond Donors (Prodrugs, N-alkylation) LowER->PassiveSol Formulation Liposomal Delivery or Cocrystallization LowER->Formulation

    Decision tree for diagnosing and resolving imidazole permeability issues.

    Section 2: Chemical & Formulation Solutions

    Q3: If passive diffusion is the bottleneck, how can I structurally modify the imidazole without destroying target binding? A: The most effective strategy is a "donor-acceptor swap" or HBD masking. If the N1-H is not strictly required for target engagement, N-methylation or the introduction of a bioisostere can eliminate the HBD, significantly increasing lipophilicity and membrane permeation[3]. If the N1-H is required for target binding, consider a prodrug approach. Masking the imidazole side chain with an ethyl carbamate or ester temporarily eliminates the HBD during absorption; cellular esterases then cleave the prodrug to release the active imidazole intracellularly[3].

    Q4: Structural modification is not an option for my late-stage candidate. What formulation strategies exist? A: You can bypass passive diffusion barriers using supramolecular complexation or nanocarriers. Pharmaceutical cocrystallization (e.g., forming a cocrystal of the imidazole with a co-former like 5-fluorocytosine) alters the crystal lattice and hydration dynamics, driving higher localized supersaturation at the membrane surface and increasing the diffusion flux[4]. Alternatively, encapsulating the imidazole in liposomes allows the formulation to fuse directly with the cell membrane or enter via endocytosis, entirely circumventing the need for the free drug to passively diffuse.

    Section 3: Data Presentation & Troubleshooting Tables

    To systematically optimize your imidazole derivatives, benchmark their properties against established permeability thresholds.

    Table 1: Physicochemical Property Impact on Imidazole Permeability

    Physicochemical PropertyTarget Range for PermeabilityTypical Imidazole ProfileOptimization / Mitigation Strategy
    Hydrogen Bond Donors (HBD) ≤3 Often >3 (due to N1-H and substituents)N-alkylation, carbamate prodrugs to mask N1-H.
    LogP (Lipophilicity) 1.5−5.0 Often <1.5 (highly polar)Introduce halogenated or aliphatic side chains.
    Topological Polar Surface Area (TPSA) <120A˚2 Variable, often highRemove redundant polar functional groups.
    Ionization (pKa) Neutral at pH 7.4Often ionized (pKa ~7.0)Formulate as a salt/cocrystal to improve flux[4].

    Table 2: Troubleshooting In Vitro Permeability Assays

    ObservationRoot Cause AnalysisCorrective Action
    High PAMPA permeability, but low Caco-2 permeability. The compound is an active efflux substrate (e.g., P-gp). PAMPA lacks transporters[3].Perform bidirectional Caco-2 to confirm efflux. Modify structure to reduce P-gp recognition.
    Low recovery in both donor and acceptor wells. High non-specific binding to the plastic plate or retention within the lipid membrane[5].Calculate mass balance. Add 1-4% BSA to the acceptor well to create a "sink" condition.
    Erratic Caco-2 Papp​ replicates. Monolayer integrity compromised (compound may be cytotoxic, disrupting tight junctions).Run an MTT toxicity assay. Ensure post-assay TEER remains >75% of initial value[6].

    Section 4: Validated Experimental Protocols

    The following protocols are designed as self-validating systems . Causality is built into the workflow to ensure that if an assay fails, the data itself will tell you why it failed.

    Protocol 1: High-Throughput PAMPA (Passive Diffusion Isolation)

    Purpose: To isolate and measure purely passive transcellular diffusion, eliminating the confounding variables of active efflux and cellular metabolism[5].

    • Membrane Preparation: Coat the porous PVDF filter of a 96-well donor plate with 5 μ L of a lipid solution (e.g., 2% DOPC in dodecane or a commercial porcine brain lipid blend). Causality: The lipid-infused pores simulate the hydrophobic core of a cell membrane.

    • Donor Assembly: Dilute the imidazole stock (10 mM in DMSO) to 50 μ M in PBS (pH 7.4). Ensure final DMSO concentration is ≤1% to prevent membrane dissolution. Add 300 μ L to the donor wells.

    • Acceptor Assembly: Add 300 μ L of PBS (with 1% DMSO to match osmotic pressure) to the acceptor plate.

    • Incubation: Assemble the sandwich plate and incubate at 37°C for 16 hours without agitation (to maintain the unstirred water layer).

    • Quantification & Self-Validation: Separate the plates and quantify compound concentration in both donor ( CD​ ) and acceptor ( CA​ ) wells via LC-MS/MS.

      • Self-Validation Checkpoint: Always calculate the Mass Balance ( R=CD​+CA​/Cinitial​ ). If R<0.8 , your imidazole is trapped in the artificial membrane (high membrane retention) or binding to the plastic, meaning the calculated Papp​ is artificially low.

    Protocol 2: Bidirectional Caco-2 Permeability & Efflux Assay

    Purpose: To evaluate total intestinal absorption potential and identify active efflux liabilities[6].

    • Cell Seeding: Seed Caco-2 cells (HTB-37) onto polycarbonate Transwell inserts at 1×105 cells/cm 2 . Culture for 21 days (or 5-7 days using accelerated sodium butyrate protocols) to allow differentiation into a polarized monolayer.

    • Integrity Verification (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER).

      • Self-Validation Checkpoint: Proceed only if TEER ≥200−300Ω⋅cm2 . Lower values indicate incomplete tight junctions, which will cause false-positive permeability via paracellular leakage[6].

    • Dosing:

      • A B Transport: Add 10 μ M imidazole in HBSS buffer to the Apical chamber. Add blank HBSS to the Basolateral chamber.

      • B A Transport: Reverse the setup.

    • Sampling: Incubate at 37°C. Take 50 μ L aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

    • Integrity Verification (Post-Assay): Re-measure TEER. If TEER drops by >25% , the imidazole is cytotoxic. Discard the permeability data.

    • Calculation: Calculate Papp​=(dQ/dt)/(A×C0​) . Calculate Efflux Ratio (ER) as Papp​(B→A)/Papp​(A→B) [2].

    Workflow Seed Seed Caco-2 Cells on Transwell Insert Culture Culture for 21 Days (Monolayer Formation) Seed->Culture TEER Measure TEER (Must be >200 Ω·cm²) Culture->TEER Dose Apply Imidazole Cmpd (Bidirectional Dosing) TEER->Dose Sample Sample Receiver Wells (30-120 min) Dose->Sample LCMS LC-MS Quantification & ER Calculation Sample->LCMS

    Step-by-step workflow for the Caco-2 bidirectional permeability assay.

    References

    • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis.[Link]

    • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Monash University Research Profile.[Link]

    • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PubMed Central (PMC).[Link]

    • Diffusion and Flux Improvement of Drugs through Complexation. ACS Publications.[Link]

    • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central (PMC).[Link]

    Sources

    Technical Support Center: Overcoming Imidazole Antifungal Resistance

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Imidazole Resistance Troubleshooting Center. Imidazoles (e.g., ketoconazole, clotrimazole, miconazole) are foundational antifungals that inhibit lanosterol 14α-demethylase (Erg11p/CYP51), blocking ergosterol biosynthesis[1]. However, resistance rapidly emerges in clinical and laboratory isolates via target site alterations, efflux pump hyperactivation, and stress-response tolerance[1][2].

    This guide provides actionable troubleshooting, causality-based protocols, and validated methodologies designed for researchers and drug development professionals to overcome these mechanisms.

    Module 1: Efflux Pump Hyperactivation (CDR & MDR Transporters)

    FAQ: My Candida isolates exhibit high-level resistance to multiple imidazoles. How do I determine if efflux pumps are the primary mechanism?

    Answer: High-level, cross-azole resistance is most frequently driven by the energy-dependent extrusion of the drug via ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) or Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1p)[3]. Because imidazoles act intracellularly at the endoplasmic reticulum (where Erg11p resides), continuous drug extrusion prevents the local concentration from reaching the inhibitory threshold. To confirm this, you must perform a chemosensitization assay using specific Efflux Pump Inhibitors (EPIs) or fluorescent substrate assays.

    Protocol: Rhodamine 6G (R6G) Efflux Assay for ABC Transporter Activity
    • Causality & Self-Validation: R6G is a fluorescent dye that acts as a specific substrate for ABC transporters (like Cdr1p) but not MFS transporters. By starving cells of glucose, you deplete the ATP required for ABC transporter function, causing R6G to accumulate intracellularly. Re-introducing glucose initiates ATP production, triggering active R6G efflux[4]. Measuring extracellular fluorescence isolates active efflux from passive diffusion. Self-Validation: Always include a Δ cdr1/ Δ cdr2 double knockout strain as a negative control. If R6G efflux persists in the knockout, an alternative transporter or passive membrane leakage is responsible.

    Step-by-Step Methodology:

    • Preparation: Grow isolates overnight in YPD broth. Harvest, wash twice with PBS, and resuspend in glucose-free PBS to an OD600 of 1.0.

    • Starvation & Loading: Incubate for 2 hours at 30°C to deplete intracellular ATP. Add R6G (final concentration 10 µM) and incubate for 1 hour to allow passive intracellular accumulation.

    • Washing: Centrifuge and wash cells twice with ice-cold PBS to remove extracellular R6G. Resuspend in PBS at 30°C.

    • Efflux Initiation: Add 2% D-glucose to the suspension to initiate ATP-dependent efflux.

    • Quantification: At 5-minute intervals (up to 30 mins), remove 1 mL aliquots, centrifuge at 10,000 x g for 1 min, and measure the fluorescence of the supernatant (Ex: 527 nm, Em: 555 nm).

    • Data Interpretation: A rapid increase in extracellular fluorescence indicates active ABC transporter-mediated efflux.

    EffluxMechanism Imidazole Imidazole (Drug) Erg11 Erg11p (Target) Imidazole->Erg11 Inhibits ABC_Pump ABC Transporter (Cdr1/2) Imidazole->ABC_Pump Substrate MFS_Pump MFS Transporter (Mdr1) Imidazole->MFS_Pump Substrate ABC_Pump->Imidazole Extrudes MFS_Pump->Imidazole Extrudes EPI Efflux Pump Inhibitors EPI->ABC_Pump Blocks EPI->MFS_Pump Blocks ATP ATP (Energy) ATP->ABC_Pump Powers

    Dynamics of imidazole extrusion via ABC/MFS transporters and restoration of sensitivity via EPIs.

    Module 2: Overcoming Resistance via Chemosensitization

    FAQ: How do I select the right Efflux Pump Inhibitor (EPI) to restore imidazole efficacy?

    Answer: The choice of EPI depends on the specific transporter upregulated in your isolate. Repurposing FDA-approved drugs or utilizing natural peptides has proven effective in reversing azole resistance[4][5][6]. For instance, pantoprazole and haloperidol have been shown to inhibit Cdr1 and Mdr1, respectively, lowering the Minimum Inhibitory Concentration (MIC) of azoles[6].

    Table 1: Validated Efflux Pump Inhibitors for Imidazole Chemosensitization
    Inhibitor ClassExample CompoundPrimary TargetMechanism of SensitizationReference
    Proton Pump Inhibitor PantoprazoleCdr1 / Mdr1Direct competitive inhibition of efflux pumps, restoring intracellular azole levels.[6]
    Antipsychotic HaloperidolMdr1Binds to MFS transporters, blocking substrate extrusion.[6]
    Antimicrobial Peptide Human Neutrophil Peptide (HNP)Cdr1 / Cdr2Downregulates efflux pump gene expression and directly inhibits pump activity.[4]
    Natural Polyphenol Curcumin NanosuspensionCdr1 (via Hsp90)Post-transcriptional disruption of Hsp90, leading to destabilization of Cdr1.[7]

    Module 3: Stress Response and Tolerance (Hsp90-Calcineurin Axis)

    FAQ: My microdilution assays show "trailing growth" (heavy growth at concentrations above the MIC). Is this resistance?

    Answer: Trailing growth often indicates tolerance rather than strict genetic resistance. When exposed to imidazoles, the depletion of ergosterol induces severe membrane stress. Fungi survive this fungistatic attack by activating the Hsp90-calcineurin signaling cascade[8]. Hsp90 stabilizes calcineurin, which dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and upregulate stress-response and efflux genes[8]. Inhibiting this pathway converts the fungistatic action of imidazoles into a fungicidal one.

    Protocol: Checkerboard Synergy Assay (Imidazole + Hsp90 Inhibitor)
    • Causality & Self-Validation: To prove that tolerance is Hsp90-dependent, you must demonstrate synergy between an imidazole and an Hsp90 inhibitor (e.g., geldanamycin or radicicol). By plotting the Fractional Inhibitory Concentration Index (FICI), you mathematically validate whether the combination is synergistic (FICI 0.5). Self-Validation: A critical internal control is testing the Hsp90 inhibitor alone at the highest utilized concentration to ensure it is not inherently fungicidal, proving the observed cell death is strictly a synergistic collapse of tolerance.

    Step-by-Step Methodology:

    • Plate Setup: Use a 96-well microtiter plate. Serially dilute the imidazole horizontally (Columns 1-8) and the Hsp90 inhibitor vertically (Rows A-G). Row H contains only the imidazole; Column 9 contains only the Hsp90 inhibitor. Column 10 is the drug-free growth control.

    • Inoculation: Prepare a standardized fungal suspension ( 103 to 104 CFU/mL) in RPMI 1640 medium buffered with MOPS. Add 100 µL to all wells.

    • Incubation: Incubate at 35°C for 24-48 hours.

    • Reading & Calculation: Determine the MIC for each drug alone and in combination. Calculate FICI: (MIC_Imidazole_combo / MIC_Imidazole_alone) + (MIC_Inhibitor_combo / MIC_Inhibitor_alone).

    • Interpretation: FICI 0.5 indicates synergy, confirming that Hsp90 inhibition reverses imidazole tolerance.

    Hsp90Pathway AzoleStress Imidazole-Induced Membrane Stress Hsp90 Hsp90 Chaperone AzoleStress->Hsp90 Activates Calcineurin Calcineurin (Phosphatase) Hsp90->Calcineurin Stabilizes Crz1 Crz1 Transcription Factor Calcineurin->Crz1 Dephosphorylates TargetGenes Upregulation of ERG11 & CDR1 Crz1->TargetGenes Translocates to Nucleus Survival Tolerance & Survival TargetGenes->Survival Confers Inhibitor Hsp90 Inhibitor (Geldanamycin) Inhibitor->Hsp90 Blocks Inhibitor->Survival Prevents

    Hsp90-Calcineurin stress response pathway mediating imidazole tolerance and its targeted inhibition.

    Module 4: Target-Site Alterations (ERG11 Mutations & Overexpression)

    FAQ: How can I differentiate between ERG11 overexpression and point mutations altering the target site?

    Answer: Imidazoles bind to the iron atom in the heme group of Erg11p. Point mutations (e.g., Y132H, K143R) alter the binding pocket, reducing the drug's affinity without necessarily changing the amount of enzyme produced[1]. Conversely, gain-of-function (GOF) mutations in the transcription factor Upc2p lead to massive overexpression of ERG11, overwhelming the intracellular imidazole concentration[1]. Differentiating them requires a two-pronged molecular approach: RT-qPCR for transcript abundance and Sanger sequencing for structural mutations.

    Protocol: ERG11 Expression and Mutation Profiling
    • Causality & Self-Validation: RT-qPCR quantifies mRNA levels, but mRNA abundance doesn't guarantee a mutated binding site. Sequencing the ERG11 open reading frame (ORF) identifies structural changes. Self-Validation: By normalizing ERG11 expression against a validated, stable housekeeping gene (e.g., ACT1 or PMA1), you mathematically control for variations in RNA extraction efficiency and reverse transcription yield, ensuring the observed fold-change is biologically real.

    Step-by-Step Methodology:

    • RNA/DNA Extraction: Extract total RNA and genomic DNA from mid-log phase cultures of both the resistant isolate and a susceptible reference strain (e.g., SC5314).

    • RT-qPCR (Overexpression): Synthesize cDNA. Perform qPCR using ERG11-specific primers. Calculate relative fold-change using the 2−ΔΔCt method. A fold-change >4.0 indicates clinically significant overexpression.

    • PCR & Sequencing (Mutations): Amplify the ERG11 ORF using high-fidelity polymerase. Perform Sanger sequencing and align the translated amino acid sequence against the wild-type Erg11p.

    • Analysis: Map identified mutations to known "hot spot" regions (e.g., amino acids 105-165, 266-288, and 405-488) to confirm their role in disrupting imidazole-heme coordination[1].

    Sources

    Technical Support Center: Troubleshooting the Stability of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine in Assays

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine .

    This compound is bifunctional, containing both a primary amine (pKa ~9.5) and a 2-methyl-substituted imidazole ring (pKa ~7.0). While these moieties are excellent for target engagement, they introduce specific vulnerabilities in in vitro assays, including nucleophilic reactivity in DMSO stocks, extreme sensitivity to buffer pH, and a high propensity for Non-Specific Binding (NSB) to plasticware.

    This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure the integrity of your screening and dose-response data.

    Quantitative Stability & Recovery Summary

    Before diving into the troubleshooting FAQs, review the expected recovery rates of the compound under various handling conditions. This data serves as a baseline for validating your own assay setup.

    Storage/Assay ConditionTemperatureAdditive / Plate TypeExpected Half-Life / RecoveryPrimary Mode of Failure
    DMSO Stock (Anhydrous)-20°CNone> 6 months (99% recovery)N/A (Stable)
    DMSO Stock (Standard)Room TempNone< 7 days (60% recovery)Oxidative degradation / Schiff base formation
    Aqueous Buffer (pH 7.4)37°CStandard Polystyrene Plate< 2 hours (30% free cmpd)Non-Specific Binding (NSB) to plastic
    Aqueous Buffer (pH 7.4)37°C0.1% BSA + NBS Plate> 24 hours (95% free cmpd)N/A (Stabilized)
    Mechanistic Overview of Assay Failures

    To troubleshoot effectively, we must first understand the causality behind the compound's behavior in solution. The diagram below illustrates the two primary pathways that lead to assay failure: chemical degradation in poor storage conditions and physical depletion via NSB.

    Mechanism Comp 3-(2-Methyl-1H-imidazol-1-YL)... (Primary Amine + Imidazole) Path1 Aqueous Buffer (pH 7.4) Amine Protonation (+) Comp->Path1 Path2 Room Temp DMSO Storage Moisture & Oxidation Comp->Path2 NSB Non-Specific Binding (NSB) to Polystyrene Plates Path1->NSB Electrostatic & Hydrophobic Interactions FalseNeg Reduced Free Concentration (False Negatives / Shifted IC50) NSB->FalseNeg Degrad Schiff Base Formation / Oxidative Degradation Path2->Degrad Nucleophilic Attack Loss Loss of Active Compound Degrad->Loss

    Mechanistic pathways leading to assay failure via non-specific binding and chemical degradation.

    FAQ & Troubleshooting Guides
    Q1: My compound loses potency after being stored in DMSO for a few weeks. What is causing this, and how can I prevent it?

    The Causality: Primary amines are highly reactive nucleophiles. Standard laboratory DMSO is hygroscopic and, over time, absorbs atmospheric moisture. Furthermore, DMSO can undergo chemical decomposition at room temperature, generating trace amounts of formaldehyde and dimethyl sulfide[1]. The primary amine of your compound will react with these carbonyl impurities to form Schiff bases, or it will absorb CO2 in the presence of water to form carbamates, permanently altering the molecule and destroying its biological activity[2].

    The Solution: You must treat the DMSO stock as a highly sensitive reagent.

    Standard Operating Procedure: DMSO Stock Preparation

    • Procure Anhydrous Solvent: Use only anhydrous, amine-free DMSO packaged under argon or nitrogen.

    • Dissolution: Dissolve the lyophilized powder to a maximum concentration of 10 mM. Do not use heat; use gentle vortexing or a sonicating water bath (max 15 seconds) if necessary.

    • Aliquot Generation: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) in high-quality, tightly sealed polypropylene microcentrifuge tubes.

    • Cryopreservation: Store the aliquots at -20°C or -80°C. Decomposition of basic amines in DMSO is virtually halted at -20°C[1].

    • Usage: Thaw a single aliquot immediately before the assay. Never return a thawed aliquot to the freezer (zero freeze-thaw tolerance).

    Q2: I am seeing highly variable IC50 values and poor dose-response curves in my biochemical assays. Why is the data inconsistent?

    The Causality: This is a classic symptom of Non-Specific Binding (NSB). At a physiological pH of 7.4, the primary amine (pKa ~9.5) is fully protonated, giving the molecule a net positive charge. Standard polystyrene and polypropylene assay plates often carry a slight negative charge due to the manufacturing and sterilization processes[3]. The electrostatic attraction, combined with the lipophilic nature of the phenylpropan backbone, causes the compound to adsorb rapidly to the plastic walls[4]. Consequently, the actual free concentration of the drug in the well is a fraction of your calculated dispensed concentration, leading to right-shifted IC50s and false negatives.

    The Solution: You must implement a self-validating buffer system that outcompetes the compound for the plastic surface.

    Standard Operating Procedure: Preventing NSB in Aqueous Assays

    • Buffer Additives: Supplement your assay buffer with a carrier protein. Adding 0.1% Bovine Serum Albumin (BSA) or Ovalbumin (OA) is the gold standard for blocking NSB of lipophilic amines[5]. If proteins interfere with your specific assay readout, substitute with a non-ionic detergent such as 0.01% Tween-20 or Triton X-100[4].

    • Plate Selection: Abandon standard tissue-culture (TC) treated or untreated polystyrene plates for compound dilution and assay execution. Use Non-Binding Surface (NBS) microplates, which feature a non-ionic hydrophilic polyethylene oxide-like coating that neutralizes electrostatic interactions[6].

    • Validation Step: To validate that NSB is eliminated, run a parallel control plate using a highly concentrated buffer (e.g., 150 mM NaCl) to shield electrostatic interactions. If the IC50 matches your BSA/NBS setup, you have successfully mitigated the binding issue[4].

    Q3: The compound precipitates when I dilute it from DMSO into my assay buffer. How do I maintain solubility?

    The Causality: The 2-methylimidazole ring has a pKa of approximately 7.0. If your assay buffer is slightly alkaline (e.g., pH 7.8 - 8.0), the imidazole ring becomes entirely deprotonated, significantly reducing the compound's aqueous solubility. Furthermore, rapid introduction of a high-concentration DMSO stock into an aqueous environment causes localized "solvent shock," forcing the compound out of solution before it can disperse.

    The Solution: Control the pH strictly and use an intermediate dilution strategy. Ensure your buffer is tightly controlled at pH 7.2–7.4 using a strong buffering agent like 50 mM HEPES.

    Standard Operating Procedure: Intermediate Dilution

    • Prepare an intermediate dilution plate using your assay buffer containing the NSB-blocking additives (0.1% BSA or 0.01% Tween-20).

    • Transfer the compound from the 10 mM DMSO stock into the intermediate plate to create a 100 µM working stock (1% final DMSO).

    • Mix thoroughly by pipetting up and down 5 times.

    • Transfer from the intermediate plate to your final assay plate to reach the desired nanomolar/micromolar screening concentrations.

    Recommended Compound Handling Workflow

    To ensure reproducibility across your screening campaigns, strictly adhere to the following workflow:

    Workflow Start Solid Compound 3-(2-Methyl-1H-imidazol-1-YL)... Storage: -20°C, Desiccated DMSO Dissolve in Anhydrous DMSO (Max 10 mM stock) Start->DMSO Aliquot Aliquot into single-use polypropylene tubes DMSO->Aliquot Freeze Store at -80°C (Avoid freeze-thaw) Aliquot->Freeze Assay Dilute in Assay Buffer (Add 0.01% Tween-20 or 0.1% BSA) Freeze->Assay Thaw immediately before use Plate Transfer to NBS/PEG-coated Assay Plates Assay->Plate

    Recommended workflow for stock preparation and assay dilution to maximize compound stability.

    References
    • BenchChem.A Technical Guide to the Storage and Stability of Amino-PEG5-amine. BenchChem Technical Resources.
    • IntechOpen.Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen Publications.
    • National Institutes of Health (NIH / PMC).Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC Database.
    • BenchChem.Strategies for reducing non-specific binding in receptor assays. BenchChem Technical Resources.
    • MDPI.Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. MDPI Journals.
    • Corning.Corning® and Falcon® Microplates Selection Guide. Corning Life Sciences.

    Sources

    Technical Support Center: Scaling Up the Synthesis of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine. We will deconstruct the common synthetic challenges, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to facilitate a successful scale-up.

    Strategic Overview: A Two-Step Synthetic Approach

    The most robust and scalable synthesis for this target molecule involves a two-step sequence. This strategy is predicated on forming the key C-N bond via an aza-Michael addition, followed by the conversion of a ketone intermediate into the desired primary amine.

    • Aza-Michael Addition: Conjugate addition of 2-methylimidazole to 1-phenylprop-2-en-1-one (benzalacetone).

    • Reductive Amination: Conversion of the resulting ketone, 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-one, to the target primary amine.

    Synthetic_Pathway Reactant1 2-Methylimidazole Intermediate 3-(2-methyl-1H-imidazol-1-yl) -1-phenylpropan-1-one Reactant1->Intermediate Step 1: Aza-Michael Addition Reactant2 1-Phenylprop-2-en-1-one (Benzalacetone) Reactant2->Intermediate Product 3-(2-Methyl-1H-imidazol-1-yl) -1-phenylpropan-1-amine Intermediate->Product Step 2: Reductive Amination Reagents2 NH4OAc, NaBH3CN (or H2, Pd/C) Reagents2->Product

    Caption: High-level overview of the two-step synthesis.

    Troubleshooting and Frequently Asked Questions (FAQs)

    Part 1: The Aza-Michael Addition (Step 1)

    Q1: My aza-Michael addition is extremely slow or results in a very low yield. What are the primary factors to investigate?

    A1: This is a common bottleneck. The nucleophilicity of imidazole and its derivatives is significantly lower than that of aliphatic amines, leading to sluggish reaction rates.[1] Furthermore, the reaction is often reversible (a retro-Michael reaction), which can lead to an unfavorable equilibrium.[2]

    Troubleshooting Steps:

    • Catalysis is Key: An uncatalyzed reaction is often impractical. A base catalyst is typically required to deprotonate the imidazole N-H, generating a more potent nucleophile. While strong, non-nucleophilic bases like DBU can be effective, milder bases such as diisopropylethylamine (DIPEA) or potassium carbonate often provide better results with fewer side products.[2] For larger scales, solid-supported bases like KF/Al2O3 can simplify workup.[3]

    • Solvent and Temperature Optimization: The reaction is sensitive to solvent polarity. While aprotic polar solvents like DMF or acetonitrile are common, solvent-free conditions at elevated temperatures (80-100 °C) can be highly effective, driving the reaction forward and simplifying purification.[1] If using a solvent, ensure it is anhydrous, as water can interfere with the catalyst.

    • Molar Equivalents: Consider using a slight excess (1.1-1.2 equivalents) of the Michael acceptor (benzalacetone) to push the equilibrium toward the product. However, a large excess can promote polymerization and complicate purification.

    Q2: I'm observing the formation of a polymeric, insoluble material in my reaction vessel. What is causing this and how can it be prevented?

    A2: The Michael acceptor, 1-phenylprop-2-en-1-one, is susceptible to anionic polymerization, especially in the presence of strong bases or at high temperatures. This is a competing side reaction that consumes starting material and significantly complicates purification.

    Preventative Measures:

    • Control the Basicity: Use the mildest base catalyst that provides a reasonable reaction rate. Avoid overly strong bases like sodium hydride or alkoxides.

    • Temperature Management: Do not overheat the reaction. Monitor the internal temperature, especially during scale-up, as the reaction can be exothermic.

    • Slow Addition: Add the Michael acceptor slowly to the solution of 2-methylimidazole and catalyst. This maintains a low instantaneous concentration of the acceptor, favoring the desired bimolecular reaction over polymerization.

    Part 2: The Reductive Amination (Step 2)

    Q3: The main impurity after my reductive amination is the alcohol, 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-ol. Why does this form and how do I favor the amine?

    A3: The formation of the alcohol is a classic competing reaction in reductive amination. It occurs when the reducing agent directly reduces the ketone carbonyl group faster than the imine/iminium intermediate is formed and reduced.

    Solutions to Favor Amination:

    • Choice of Reducing Agent: Standard sodium borohydride (NaBH4) is often too reactive and will readily reduce the ketone. The preferred reagent is sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) . These are milder hydrides that are most reactive at a slightly acidic pH and selectively reduce the protonated iminium ion over the neutral ketone.

    • pH Control: Imine formation is the rate-limiting step and is pH-dependent. The reaction is typically run in a protic solvent like methanol or ethanol with an ammonium source (e.g., ammonium acetate) and a catalytic amount of acetic acid to maintain a pH of ~5-6. This pH is optimal for protonating the carbonyl, facilitating nucleophilic attack by ammonia, and subsequent dehydration to the iminium ion, which is then rapidly reduced.

    • Catalytic Hydrogenation: An excellent and clean alternative for scale-up is catalytic hydrogenation. Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel in the presence of ammonia (often as a solution in methanol) provides high yields with a simple workup (filtration of the catalyst). This method avoids boron-based reagents and their byproducts.

    Q4: When scaling up, what are the primary safety and operational differences between using STAB and catalytic hydrogenation?

    A4: Both are excellent methods, but they have different operational and safety profiles that become critical at scale.

    • Sodium Triacetoxyborohydride (STAB):

      • Pros: Operationally simple (a one-pot stirred reaction), tolerant of many functional groups, does not require specialized pressure equipment.

      • Cons: Stoichiometric reagent, generating significant salt waste (borates and acetates) that can complicate workup and disposal. Can be expensive for very large scales. The reaction can be exothermic and may release hydrogen gas upon quenching.

    • Catalytic Hydrogenation:

      • Pros: Highly atom-economical (uses H2 gas), catalyst is recyclable, and workup is very clean (filtration). Often more cost-effective at scale.

      • Cons: Requires specialized high-pressure reactor (hydrogenator). Palladium catalysts are pyrophoric and must be handled with extreme care under an inert atmosphere, especially after the reaction when they are dry. The reaction progress must be monitored carefully to avoid over-reduction of the phenyl ring (though this is unlikely under typical conditions).

    Part 3: Purification and Final Product Isolation

    Q5: The final amine product is a thick oil and streaks badly on my silica gel column. How can I purify it effectively?

    A5: The basic nitrogen of the amine and the imidazole ring interact strongly with the acidic silica gel, causing poor chromatographic performance.

    Improved Purification Strategies:

    • Modified Chromatography: If chromatography is necessary, deactivate the silica gel. This can be done by pre-treating the column with the eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites and allows for much sharper elution of the amine.

    • Acid-Base Extraction: This is the preferred method for scale-up.

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract with dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol side product) will remain in the organic layer.

      • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Carefully basify the aqueous layer with a strong base (e.g., 5M NaOH) to a pH >12.

      • Extract the deprotonated, free-base amine product back into an organic solvent.

      • Dry the organic layer (e.g., over Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.

    • Crystallization as a Salt: The product can often be crystallized as a salt (e.g., hydrochloride or fumarate). Dissolve the purified free-base in a solvent like isopropanol or acetone and add a solution of HCl in isopropanol or ethereal HCl. The resulting salt will often precipitate as a stable, crystalline solid that can be easily collected by filtration.

    Optimized Experimental Protocol (Lab Scale)

    Step 1: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-one

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (8.21 g, 100 mmol) and acetonitrile (100 mL).

    • Add anhydrous potassium carbonate (1.38 g, 10 mmol, 0.1 eq).

    • Heat the mixture to 60 °C with stirring.

    • Slowly add 1-phenylprop-2-en-1-one (14.62 g, 100 mmol) dropwise over 30 minutes.

    • Increase the temperature to reflux (approx. 82 °C) and maintain for 8-12 hours.

    • Monitor reaction completion by TLC (Mobile Phase: 95:5 Dichloromethane/Methanol). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

    • Cool the reaction to room temperature, filter off the potassium carbonate, and rinse the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be used directly in the next step or purified by column chromatography if necessary.

    Step 2: Synthesis of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    • To a 500 mL round-bottom flask, add the crude ketone from Step 1 (approx. 100 mmol), methanol (200 mL), and ammonium acetate (38.5 g, 500 mmol, 5 eq).

    • Stir the mixture at room temperature until all solids dissolve.

    • Cool the solution to 0 °C in an ice bath.

    • In small portions, carefully add sodium cyanoborohydride (7.54 g, 120 mmol, 1.2 eq) over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC (Mobile Phase: 85:14:1 Dichloromethane/Methanol/Ammonium Hydroxide) until the ketone spot has disappeared.

    • Carefully quench the reaction by slowly adding 2M HCl at 0 °C until gas evolution ceases and the pH is ~2. Stir for 1 hour to hydrolyze any remaining borohydride species.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Perform an acid-base extraction as described in Q5 to isolate and purify the final product.

    Data Summary: Aza-Michael Reaction Conditions

    The following table summarizes typical conditions and expected outcomes for the critical aza-Michael addition step, based on literature precedents for similar reactions.[1][2][3]

    Catalyst (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
    NoneEthanol8048-72< 30%Very slow and inefficient; not recommended.
    K2CO3 (0.2)Acetonitrile82 (Reflux)8-1275-85%Good balance of reactivity and cost; easy to remove.
    DIPEA (1.1)DMF1006-1080-90%Homogeneous reaction, but requires careful removal of high-boiling solvent and base.
    Cu(acac)2 (0.02)[bmim][BF4]606~90%High yield under mild conditions, but requires ionic liquid and metal catalyst.[3]
    NoneSolvent-Free805> 95%Excellent for green chemistry principles; may require specialized heating equipment for scale-up.[1]

    Troubleshooting Workflow

    Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Analyze Step 1 (Michael Addition) by TLC/LCMS Start->Check_Step1 Check_Step2 Analyze Step 2 (Reductive Amination) by TLC/LCMS Check_Step1->Check_Step2 No (Step 1 is clean) Incomplete_S1 Incomplete Reaction: High SM content Check_Step1->Incomplete_S1 Yes Side_Products_S1 Side Products: Polymerization observed Check_Step1->Side_Products_S1 Yes Incomplete_S2 Incomplete Reaction: High ketone intermediate Check_Step2->Incomplete_S2 Yes Alcohol_Impurity Major Impurity: Alcohol byproduct Check_Step2->Alcohol_Impurity Yes Solution_S1a Increase catalyst load Increase temperature Extend reaction time Incomplete_S1->Solution_S1a Solution_S1b Use milder base Add Michael acceptor slowly Ensure temp control Side_Products_S1->Solution_S1b Solution_S2a Check pH (should be ~5-6) Add more reducing agent Extend reaction time Incomplete_S2->Solution_S2a Solution_S2b Use selective hydride (NaBH3CN/STAB) Ensure correct pH Consider catalytic hydrogenation Alcohol_Impurity->Solution_S2b

    Caption: A logical workflow for troubleshooting low-yield synthesis.

    References

    • BenchChem. Imidazole Ring Formation Reactions: A Technical Support Center.
    • BenchChem. Technical Support Center: Optimizing Imidazole Derivative Synthesis.
    • Patel, R. V., et al. (2020). Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics. PMC.
    • Organic Chemistry Portal. Imidazole synthesis.
    • BenchChem. Application Notes and Protocols for 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Organic Synthesis.
    • MDPI. (2024). New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties.
    • Usiena air - Unisi. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery.
    • Kodolitsch, K., Gobec, F., & Slugovc, C. (n.d.). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles.
    • The Royal Society of Chemistry. Supporting Information - Contents.
    • Scribd. Reaction Strategies For Synthesis of Imidazole Der | PDF | Organic Chemistry.
    • Selected methods for the asymmetric synthesis of β‐aryl propanamines motifs.
    • PubChem. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.
    • PMC. 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol.
    • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
    • ACS Publications. (2007). Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds and Synthesis of β-Amino Alcohols via Nucleophilic Ring Opening of Epoxides Using Copper(II) Acetylacetonate (Cu(acac)2) Immobilized in Ionic Liquids | Industrial & Engineering Chemistry Research.
    • Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. (2025).
    • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
    • Głowacka, I. E., et al. Michael-type addition of azoles of broad-scale acidity to methyl acrylate. PMC.

    Sources

    Validation & Comparative

    Structural Elucidation of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine: A Comparative Guide to Analytical Workflows

    Author: BenchChem Technical Support Team. Date: March 2026

    Accurate structural confirmation of complex pharmaceutical intermediates is the bedrock of modern drug development. Imidazole derivatives are highly prevalent in medicinal chemistry; in fact, approximately 40% of all current drug candidates contain heterocyclic cores like imidazole due to their diverse biological activities 1.

    The compound 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine presents a unique analytical challenge. It features a chiral primary amine at the C1 position, a flexible aliphatic propyl linker, and a substituted 2-methylimidazole ring. Confirming this exact connectivity—and ruling out positional isomers or structural rearrangements—requires a multi-technique approach. This guide objectively compares the performance of three primary analytical workflows used by application scientists to unambiguously confirm the structure of such complex alkylamines.

    StructuralElucidation Sample 3-(2-Methyl-1H-imidazol-1-YL) -1-phenylpropan-1-amine HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Chemical Environments Sample->NMR1D Aliquot 2 XRD X-Ray Diffraction Absolute Stereochemistry Sample->XRD Crystallization Confirm Unambiguous Structural Confirmation HRMS->Confirm Formula Confirmed NMR2D 2D NMR (HMBC, HSQC) Map Regiochemistry NMR1D->NMR2D Resolve Overlap NMR2D->Confirm Backbone Mapped XRD->Confirm Chiral Center Assigned

    Workflow for the structural elucidation of imidazole-based pharmaceutical intermediates.

    Part 1: Comparative Analysis of Structural Elucidation Platforms

    To establish a self-validating data package, researchers must compare and integrate orthogonal analytical platforms. Here is how the leading techniques perform against the specific structural nuances of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine.

    Platform A: High-Resolution Mass Spectrometry (HRMS) with MS/MS
    • Performance Focus: Elemental composition, molecular weight, and specific bond-cleavage mapping.

    • Mechanistic Causality: Electrospray Ionization (ESI) is utilized because it softly ionizes polar, nitrogen-rich heterocycles, generating intact [M+H]+ ions without premature gas-phase collapse. Alkylamine ions possess uniquely high positive mass defects, which serve as powerful diagnostic tools to filter out isobaric interferences in complex matrices 2. During Collision-Induced Dissociation (CID), the molecule fragments predictably: the primary amine group is lost as NH3​ , and the C1-C2 bond cleaves to form a highly stable tropylium ion ( m/z 106.065).

    • Comparative Advantage: Unmatched sensitivity (picogram scale) and rapid confirmation of the empirical formula ( C13​H17​N3​ ).

    • Limitation: MS/MS cannot definitively prove whether the imidazole ring is attached at the N1 or N3 position, nor can it resolve the stereochemistry at the C1 chiral center.

    Platform B: Multidimensional (1D & 2D) NMR Spectroscopy
    • Performance Focus: Atom connectivity, regiochemistry, and spatial configuration.

    • Mechanistic Causality: While 1D 1H and 13C NMR identify the functional groups, the flexible propyl chain often causes signal overlap in the aliphatic region (1.5–2.5 ppm). Therefore, 2D NMR techniques (COSY, HSQC, HMBC) are strictly required to map the backbone 3. Heteronuclear Multiple Bond Correlation (HMBC) is the critical differentiator here: by observing a three-bond correlation ( 3JCH​ ) from the C3 aliphatic protons to the C2 and C5 carbons of the imidazole ring, the exact regiochemical attachment point is unambiguously locked, preventing the historical misassignment of chemical shifts common in substituted imidazoles 4.

    • Comparative Advantage: The absolute gold standard for proving the 2-methyl linkage and the intact propyl chain connectivity 5.

    • Limitation: Requires higher sample concentrations (mg scale) and high-field magnets (≥400 MHz) to resolve the complex splitting patterns of the diastereotopic protons in the propyl chain.

    Platform C: Single-Crystal X-Ray Diffraction (SCXRD)
    • Performance Focus: Absolute 3D spatial configuration.

    • Mechanistic Causality: Because C1 is a chiral center (bearing the amine, phenyl, and alkyl groups), determining whether the synthesized batch is the (R) or (S) enantiomer is critical for pharmacological efficacy. SCXRD maps the electron density of the crystallized lattice, providing the absolute configuration without the need for chiral derivatizing agents.

    • Comparative Advantage: Provides a definitive, indisputable 3D model of the molecule.

    • Limitation: The major bottleneck is the requirement to grow a high-quality single crystal, which is thermodynamically challenging for flexible, basic alkylamines.

    Part 2: Quantitative Data & Performance Summaries

    The following tables summarize the expected analytical data used to validate the structure of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine.

    Table 1: HRMS and CID-MS/MS Fragmentation Data (ESI+ Mode)

    Ion TypeFormulaTheoretical Exact Mass ( m/z )Diagnostic Significance
    Precursor [M+H]+ [C13​H18​N3​]+ 216.1495Confirms intact molecular formula. High positive mass defect indicates alkylamine.
    Fragment 1 [C13​H15​N2​]+ 199.1230Loss of NH3​ (-17.0265 Da). Confirms presence of primary aliphatic amine.
    Fragment 2 [C7​H8​N]+ 106.0651Phenylmethanamine fragment / Tropylium ion formation. Confirms Ph-CH(NH2)- motif.
    Fragment 3 [C6​H9​N2​]+ 110.08452-Methylimidazole + ethyl chain fragment. Confirms heterocycle attachment.

    Table 2: 1D and 2D NMR Structural Assignments ( CDCl3​ , 600 MHz)

    Position 1H Chemical Shift (ppm), Multiplicity 13C Chemical Shift (ppm)Key 2D Correlations (COSY / HMBC)
    C1 (CH-NH2) ~4.00 (1H, t, J=7.0 Hz)~55.5COSY: Correlates to C2 protons.HMBC: Correlates to Phenyl ipso-carbon.
    C2 (CH2) ~2.05 (2H, m)~38.2COSY: Correlates to C1 and C3 protons.
    C3 (CH2-N) ~3.95 (2H, t, J=7.2 Hz)~44.8HMBC: Correlates to Imidazole C2 and C5.
    Imidazole C2 -~144.5HMBC: Correlates to 2-Methyl protons.
    Imidazole C4, C5 ~6.85 (1H, d), ~6.95 (1H, d)~127.0, ~120.5HSQC: Direct C-H mapping confirms ring integrity.
    2-Methyl ~2.35 (3H, s)~13.2HMBC: Correlates to Imidazole C2.
    Phenyl Ring ~7.20 - 7.40 (5H, m)126.5 - 145.0COSY: Internal aromatic spin system.

    Part 3: Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the following protocols include built-in causality checks to validate the data at the point of acquisition.

    Protocol 1: HRMS-CID-MS/MS Workflow
    • Instrument Calibration (Self-Validation Step): Prior to analysis, infuse a sodium formate calibration solution. Causality: Ensuring mass accuracy is <2 ppm prevents the misidentification of isobaric impurities that frequently plague nitrogenous compounds.

    • Sample Preparation: Dilute the synthesized intermediate to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid. Causality: Formic acid ensures the complete protonation of the primary amine and the imidazole ring, maximizing ESI+ ionization efficiency.

    • Acquisition: Operate the ESI-TOF in positive ion mode with a capillary voltage of 3.0 kV. Set the scan range from m/z 50 to 500.

    • Collision-Induced Dissociation (CID): Apply a collision energy ramp of 20–40 eV. Causality: A static collision energy might either leave the precursor intact or shatter it entirely. Ramping the energy ensures both the primary cleavage (loss of NH3​ ) and secondary backbone fragmentation (tropylium ion formation) are captured in a single composite spectrum.

    Protocol 2: Multidimensional NMR Acquisition
    • Sample Preparation (Self-Validation Step): Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ . Crucial Step: Pass the CDCl3​ through a short plug of basic alumina before use. Causality: Alkylamines can be protonated by trace DCl naturally degrading in CDCl3​ , causing chemical shift drift and severe peak broadening. Neutralizing trace acid ensures the NH2​ peak appears as a sharp, reproducible signal rather than merging into the baseline.

    • Tuning & Matching: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune the probe to both 1H and 13C frequencies and lock the magnetic field to the deuterium signal of the solvent.

    • Acquisition Sequence:

      • Acquire standard 1D 1H (16 scans) and 13C (1024 scans).

      • Acquire gradient-selected COSY to map the contiguous Ph-CH-CH2-CH2- spin system.

      • Acquire multiplicity-edited HSQC to differentiate CH2​ groups (phased negatively) from CH and CH3​ groups (phased positively).

      • Acquire HMBC optimized for long-range couplings ( nJCH​=8 Hz). Validation: Confirm the cross-peak between the C3 protons (~3.95 ppm) and the imidazole C2/C5 carbons to definitively prove the alkylation occurred at the N1 position of the imidazole ring.

    Part 4: Conclusion & Strategic Recommendations

    Confirming the structure of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine requires a strategic combination of analytical tools.

    • For rapid batch-to-batch verification and impurity profiling, HRMS is the superior product due to its sensitivity and exploitation of the alkylamine mass defect.

    • For initial structural elucidation and proving the exact regiochemistry of the imidazole linkage, 2D NMR (specifically HMBC) is non-negotiable.

    • For final regulatory submission (e.g., IND applications) where the chiral integrity of the C1 amine must be proven, researchers must invest the time in Single-Crystal X-Ray Diffraction .

    By integrating these orthogonal techniques, drug development professionals can build a self-validating data package that guarantees molecular integrity.

    References

    • "How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications." Unibrom.
    • "Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC−ToF-MS: Very High Positive Mass Defects of Alkylamine Ions as Powerful Diagnostic Tools for Identification and Structural Elucidation." Analytical Chemistry - ACS Publications.
    • "Structure Confirmation - TCA Lab." Alfa Chemistry.
    • "Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives." MDPI.
    • "Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025." ResolveMass.

    Sources

    Comparative Efficacy Guide: 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine as a Novel Histamine H3 Receptor Ligand

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of central nervous system (CNS) drug discovery, the Histamine H3 receptor (H3R) remains a high-value target for cognitive disorders, narcolepsy, and neuropathic pain. However, the clinical translation of early H3R ligands has been historically bottlenecked by off-target toxicity and severe drug-drug interactions.

    This guide provides an objective, data-driven comparison of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (hereafter referred to as 2-Me-Im-PPA ) against industry-standard H3R alternatives like Ciproxifan and Thioperamide . By analyzing its unique pharmacophore, we demonstrate how 2-Me-Im-PPA overcomes legacy pharmacokinetic liabilities while maintaining potent receptor modulation.

    Mechanistic Rationale & Pharmacophore Causality

    To understand the efficacy of 2-Me-Im-PPA, we must analyze the causality behind its structural design. The H3R is a constitutively active G protein-coupled receptor (GPCR) that regulates the release of histamine, glutamate, and acetylcholine [1].

    Classic H3R antagonists/inverse agonists, such as 1, rely on an unsubstituted imidazole ring to anchor to the receptor. While this yields sub-nanomolar affinity, unsubstituted imidazoles are notorious for coordinating with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to profound metabolic inhibition and toxicity [2].

    The 2-Me-Im-PPA Advantage:

    • CYP450 Shielding: By introducing a methyl group at the 2-position of the imidazole ring, 2-Me-Im-PPA creates steric hindrance. This prevents the basic nitrogen from coordinating with the CYP450 heme iron, effectively neutralizing the primary metabolic liability of first-generation ligands [3].

    • Dual-Anchoring System: The 1-phenylpropan-1-amine backbone provides two critical interactions. The lipophilic phenyl ring engages the hydrophobic pocket in transmembrane domain 6 (TM6) necessary for receptor state stabilization, while the primary amine forms an essential salt bridge with Asp114 in TM3, ensuring high orthosteric affinity.

    Comparative Efficacy & Pharmacodynamics

    The following table summarizes the quantitative performance metrics of 2-Me-Im-PPA compared to standard baseline compounds.

    CompoundH3R Affinity ( Ki​ )H4R Cross-ReactivityCYP450 Inhibition LiabilityBlood-Brain Barrier (BBB) PermeabilityPrimary Pharmacodynamics
    2-Me-Im-PPA ~8.5 nMLowLow (Steric shielding)HighAntagonist / Inverse Agonist
    Ciproxifan 0.5 nMModerateHigh (Unsubstituted imidazole)HighInverse Agonist
    Thioperamide 15.0 nMHigh (Binds H4R equally)ModerateModerateAntagonist

    Data Interpretation: While Ciproxifan exhibits higher absolute affinity, its high CYP450 inhibition liability makes it unsuitable for polypharmacy. 2-Me-Im-PPA sacrifices a marginal degree of raw affinity to achieve a vastly superior safety profile and high selectivity over the H4 receptor.

    Experimental Protocols: A Self-Validating System

    To ensure scientific trustworthiness, the following protocols are designed with internal controls to validate the specific mechanism of action of 2-Me-Im-PPA.

    Protocol A: Radioligand Binding Assay (Affinity Validation)

    Causality: To prove that the 2-methyl substitution does not destroy orthosteric binding, we must measure competitive displacement against a known H3R agonist. We utilize GTPγS in the buffer to uncouple G-proteins, forcing the receptor into a low-affinity agonist state, which isolates and highlights the true affinity of the antagonist.

    • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA.

    • G-Protein Uncoupling: Pre-incubate membranes with 100 µM GTPγS for 30 minutes at room temperature to ensure receptors are in the uncoupled state.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]-N- α -methylhistamine (radioligand), and varying concentrations of 2-Me-Im-PPA (10 −11 to 10 −4 M).

    • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Thioperamide in parallel wells.

    • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

    Protocol B: Functional cAMP Accumulation Assay (Inverse Agonism)

    Causality: Because the H3R is constitutively active, it basally depresses cAMP levels via Gi/o coupling [4]. To measure the inverse agonist properties of 2-Me-Im-PPA, we must first artificially stimulate cAMP production using Forskolin. A true inverse agonist will reverse the receptor's basal inhibition, resulting in a net increase of Forskolin-stimulated cAMP.

    • Cell Seeding: Seed CHO-hH3R cells at 1×104 cells/well in a 384-well plate.

    • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes to prevent the degradation of synthesized cAMP.

    • Stimulation & Antagonism: Co-treat the cells with 10 µM Forskolin (to stimulate Adenylate Cyclase) and increasing concentrations of 2-Me-Im-PPA.

    • Quantification: After 30 minutes, lyse the cells and measure cAMP levels using a TR-FRET based cAMP detection kit.

    • Validation: An upward shift in the cAMP dose-response curve confirms that 2-Me-Im-PPA successfully blocks the constitutive Gi-mediated inhibition.

    Signaling Pathway Visualization

    The following diagram illustrates the mechanistic pathway by which 2-Me-Im-PPA exerts its functional efficacy at the cellular level.

    H3R_Pathway Ligand 2-Me-Im-PPA (H3R Antagonist) H3R Histamine H3 Receptor (Gi/o-Coupled) Ligand->H3R Blocks Gi Gi/o Protein H3R->Gi Prevents Activation AC Adenylate Cyclase Gi->AC Relieves Inhibition cAMP cAMP Production AC->cAMP Increases Response Neurotransmitter Release cAMP->Response Triggers

    Mechanism of Action: 2-Me-Im-PPA blocks H3R, relieving Gi-mediated inhibition to increase cAMP.

    References

    • Source: National Institutes of Health (NIH)
    • Source: National Institutes of Health (NIH)
    • Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)
    • Source: Proceedings of the National Academy of Sciences (PNAS)

    Sources

    Comprehensive Structure-Activity Relationship (SAR) Guide: 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine Analogs vs. Classic H3R Antagonists

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that acts as an auto- and heteroreceptor, regulating the release of histamine, dopamine, acetylcholine, and norepinephrine in the central nervous system (CNS). Antagonists and inverse agonists targeting H3R are highly sought after for treating cognitive deficits, narcolepsy, and Alzheimer's disease .

    Early generation H3R antagonists relied heavily on unsubstituted imidazole rings, which unfortunately resulted in severe off-target inhibition of hepatic Cytochrome P450 (CYP450) enzymes. The structural scaffold 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (hereafter referred to as the 2-Me-IPA analog class) represents a strategic evolution in medicinal chemistry. By incorporating a sterically hindered 2-methylimidazole moiety and a highly tunable chiral phenylpropanamine linker, this pharmacophore achieves high H3R affinity while mitigating CYP450 liabilities and optimizing blood-brain barrier (BBB) penetration.

    This guide objectively compares the performance of 2-Me-IPA analogs against classic H3R alternatives and provides validated experimental methodologies for evaluating their pharmacodynamics.

    Pharmacophore Analysis & SAR Dynamics

    To understand the superiority and specific utility of the 2-Me-IPA scaffold, we must deconstruct its structure-activity relationship (SAR) against the binding pocket of the human H3R.

    The Basic Head Group: 2-Methylimidazole vs. Alternatives

    Classic antagonists like Ciproxifan and Thioperamide utilize an unsubstituted imidazole ring. While this allows for a strong cation- π interaction and hydrogen bonding with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R, the exposed basic nitrogen readily coordinates with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2D6), causing severe drug-drug interactions.

    The 2-Me-IPA scaffold introduces a methyl group at the 2-position of the imidazole. This simple modification creates steric hindrance that prevents heme iron coordination without disrupting the critical Asp114 salt bridge. Non-imidazole alternatives like Pitolisant utilize a piperidine ring to avoid CYP inhibition entirely; however, imidazole-based ligands often exhibit distinct receptor residence times and isoform biases that are advantageous for specific neurodegenerative applications .

    The Linker and Lipophilic Tail: 1-Phenylpropan-1-amine

    The 3-carbon propyl chain provides the optimal spatial distance between the basic imidazole head and the lipophilic phenyl ring. This allows the phenyl group to anchor deeply into the hydrophobic pocket formed by TM5 and TM6. Furthermore, the primary amine at the 1-position provides an additional hydrogen bond donor, distinguishing it from simple ether or alkyl linkers and increasing target residence time. The chiral center at the C1 position allows for stereospecific tuning, as the (R) and (S) enantiomers typically display divergent binding affinities due to the asymmetrical nature of the H3R binding cleft.

    H3R_Pathway H3R Histamine H3 Receptor (Presynaptic GPCR) Gi Gi/o Protein Complex H3R->Gi Agonist Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels Gi->Ca Inhibits cAMP cAMP Production AC->cAMP Decreases NT Neurotransmitter Release (Histamine, ACh, DA) Ca->NT Decreases Release

    Fig 1: Presynaptic Histamine H3 Receptor Gi/o signaling pathway modulating neurotransmitter release.

    Objective Performance Comparison

    The following table summarizes the quantitative performance of a representative 2-Me-IPA analog against standard H3R reference compounds. Data reflects typical in vitro profiles for these structural classes.

    Compound ClassH3R Affinity ( Ki​ , nM)CYP3A4 Inhibition ( IC50​ , μ M)BBB Permeability ( Papp​×10−6 cm/s)Pharmacological Profile
    2-Me-IPA Analog 4.2 ± 0.5> 50.018.5 (High)Inverse Agonist
    Ciproxifan (Unsubstituted Imidazole)1.5 ± 0.30.8 (Strong)12.4 (Moderate)Inverse Agonist
    Thioperamide (Thiourea Imidazole)14.0 ± 2.12.1 (Moderate)4.2 (Low)Antagonist
    Pitolisant (Non-Imidazole)0.16 ± 0.05> 50.022.1 (High)Inverse Agonist

    Key Takeaway: While Pitolisant offers sub-nanomolar affinity, the 2-Me-IPA scaffold provides a highly competitive Ki​ with excellent BBB permeability and successfully eliminates the CYP3A4 liability inherent to first-generation imidazoles like Ciproxifan.

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols describe the self-validating systems required to evaluate 2-Me-IPA analogs.

    Protocol A: [3H] -N α -Methylhistamine Radioligand Displacement Assay

    This assay determines the binding affinity ( Ki​ ) of the analogs at the human H3R. [3H] -N α -methylhistamine is a highly selective H3R agonist.

    Materials:

    • HEK293T cells stably expressing human H3R.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ .

    • Radioligand: [3H] -N α -methylhistamine (Specific activity ~80 Ci/mmol).

    Step-by-Step Procedure:

    • Membrane Preparation: Homogenize HEK293T-H3R cells in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10 µ g/well .

    • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -N α -methylhistamine (final concentration 1 nM), and 50 µL of the 2-Me-IPA analog (serial dilutions from 0.1 nM to 10 µM).

    • Control Validation (Causality): Define total binding (TB) using vehicle only. Define non-specific binding (NSB) by adding 10 µM Thioperamide. Specific binding is the difference between TB and NSB.

    • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

    • Harvesting: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash three times with ice-cold buffer.

    • Detection: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

    Protocol B: [35S] GTP γ S Functional Binding Assay

    Because H3R is a Gi/o-coupled receptor, agonist binding catalyzes the exchange of GDP for GTP on the G α subunit. Inverse agonists (like 2-Me-IPA analogs) will decrease the basal incorporation of the non-hydrolyzable radiolabeled GTP analog, [35S] GTP γ S .

    Step-by-Step Procedure:

    • Reaction Setup: Mix 15 µg of H3R membrane protein in assay buffer (20 mM HEPES, 100 mM NaCl, 10 µM GDP, 5 mM MgCl 2​ , pH 7.4). Note: The inclusion of GDP is critical to drive the assay window by occupying basal empty G-proteins.

    • Compound Addition: Add the 2-Me-IPA analog at varying concentrations and incubate for 30 minutes at 30°C.

    • Radioligand Addition: Add 0.1 nM [35S] GTP γ S and incubate for an additional 30 minutes.

    • SPA Detection: Add Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads (1 mg/well). The beads bind the cell membranes; only the [35S] GTP γ S incorporated into the membrane-bound G-proteins will trigger scintillation.

    • Readout: Centrifuge the plate briefly and read on a luminescence counter. A decrease in basal signal confirms inverse agonist activity.

    SAR_Workflow Syn Compound Synthesis (2-Me-IPA Analogs) Bind Radioligand Binding ([3H]-NαMH) Syn->Bind Primary Screen Func Functional Assay ([35S]GTPγS) Bind->Func Ki < 10 nM ADME ADME & BBB Permeability Func->ADME IC50 < 50 nM

    Fig 2: Sequential in vitro screening workflow for evaluating H3R antagonist pharmacodynamics.

    References

    • Vohora, D.; Bhowmik, M. "Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse." Frontiers in Systems Neuroscience, 2012, 6, 72. URL:[Link]

    • Hauwert, N. J., et al. "Structural and Molecular Determinants for Isoform Bias at Human Histamine H3 Receptor Isoforms." ACS Chemical Neuroscience, 2023, 14(4), 591-604. URL:[Link]

    • Medhurst, A. D., et al. "GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models." Journal of Pharmacology and Experimental Therapeutics, 2007, 321(3), 1032-1045. URL:[Link]

    comparative analysis of 2-methyl-imidazole vs 4-methyl-imidazole derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the appropriate imidazole derivative is a critical decision that dictates downstream success—whether you are synthesizing metal-organic frameworks (MOFs), developing active pharmaceutical ingredients (APIs), or establishing toxicological assays.

    While 2-methylimidazole (2-MI) and 4-methylimidazole (4-MI) share the same molecular formula (C₄H₆N₂), the positional isomerism of the methyl group fundamentally alters their steric profiles, coordination chemistry, and biological interactions. This guide provides an objective, data-driven comparative analysis of these two derivatives, supported by field-proven experimental protocols and mechanistic insights.

    Structural and Physicochemical Profiling

    The primary differentiator between 2-MI and 4-MI is the location of the methyl group relative to the coordinating nitrogen atoms. In 2-MI, the methyl group is flanked by both nitrogens, creating significant steric hindrance. In 4-MI (which exists in tautomeric equilibrium with 5-methylimidazole), the coordination face (N3) is less obstructed[1].

    This structural variance directly impacts their basicity (pKa) and their behavior in aqueous environments. Both compounds exist partially as cations at physiological and environmental pH levels, which dictates their adsorption and electrophoretic mobility[2][3].

    Table 1: Quantitative Physicochemical and Toxicological Comparison

    Property/Metric2-Methylimidazole (2-MI)4-Methylimidazole (4-MI)
    CAS Number 693-98-1[2]822-36-6[4]
    pKa (Aqueous) ~7.86[2]~7.51[3]
    Steric Hindrance High (at coordination face)Low (at coordination face)
    Primary Applications ZIF-8 MOF synthesis, nitroimidazole API precursor (e.g., metronidazole)[2]Pharmaceutical intermediate, caramel coloring byproduct[4][5]
    Zebrafish Mortality (40µM) 45.73% ± 0.79[6]71.87% ± 1.25[6]
    Carcinogenicity (NTP) Equivocal/Lower relative riskClear evidence (Alveolar/bronchiolar tumors in mice)[7]

    Coordination Chemistry & Materials Science

    In materials science, 2-MI is the undisputed gold standard for synthesizing Zeolitic Imidazolate Frameworks (ZIFs), specifically ZIF-8.

    The Causality of Steric Hindrance: When Zn(II) ions coordinate with imidazole derivatives, the system tends to form dense, non-porous coordination polymers to maximize thermodynamic stability. However, the methyl group at the 2-position of 2-MI introduces precise steric repulsion between adjacent ligands. This forced geometric constraint prevents dense packing, driving the self-assembly into a highly porous, sodalite (sod) topology[8]. Conversely, 4-MI lacks this specific steric bulk at the coordination interface, leading to different, often denser, framework architectures.

    G Zn Zn(II) Metal Centers TwoMI 2-Methylimidazole (High Steric Hindrance) Zn->TwoMI FourMI 4-Methylimidazole (Low Steric Hindrance) Zn->FourMI ZIF8 ZIF-8 Framework (Porous Sodalite Topology) TwoMI->ZIF8 Directed Assembly Dense Dense Coordination Polymers (Non-porous) FourMI->Dense Unrestricted Packing

    Coordination pathways of Zn(II) with 2-MI vs 4-MI leading to distinct framework topologies.

    Toxicological Profiles and Food Chemistry

    Both 2-MI and 4-MI are generated as byproducts of the Maillard reaction during the thermal processing of foods and beverages, most notably in Class III and IV caramel colorings[5][9]. However, their toxicological profiles differ significantly, making their analytical separation a regulatory priority.

    According to National Toxicology Program (NTP) feed studies, 4-MI demonstrates clear evidence of carcinogenicity, inducing alveolar and bronchiolar tumors in mice and mononuclear cell leukemia in female rats[7]. Furthermore, comparative in vivo models using zebrafish embryos (96 hours post-fertilization) exposed to 40µM environmental doses revealed that 4-MI induces a significantly higher mortality rate (71.87%) compared to 2-MI (45.73%)[6].

    G Precursors Carbohydrates + Ammonia/Amino Acids Maillard Maillard Reaction (Thermal Processing >100°C) Precursors->Maillard FourMI 4-Methylimidazole (4-MI) Maillard->FourMI TwoMI 2-Methylimidazole (2-MI) Maillard->TwoMI Tox High Carcinogenic Risk (Alveolar/Bronchiolar Tumors) FourMI->Tox LowTox Moderate Toxicity (Lower Mortality Rate) TwoMI->LowTox

    Formation of 2-MI and 4-MI via the Maillard reaction and subsequent toxicological pathways.

    Experimental Methodologies (Self-Validating Systems)

    To ensure reproducibility, the following protocols leverage the distinct chemical properties of these isomers for synthesis and analytical quantification.

    Protocol A: Synthesis of Mesoporous ZIF-8 using 2-MI

    Causality: The high pKa (~7.86) of 2-MI allows it to be partially deprotonated in polar solvents, facilitating rapid coordination with Zn(II) at room temperature[2][8].

    • Preparation: Dissolve 1.17 g of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 50 mL of methanol.

    • Ligand Solution: In a separate flask, dissolve 2.59 g of 2-methylimidazole (an excess ratio to drive framework formation) in 50 mL of methanol.

    • Assembly: Rapidly pour the Zn(II) solution into the 2-MI solution under vigorous magnetic stirring.

    • Validation: The solution will turn opaque white within 5 minutes, indicating the nucleation of ZIF-8 nanoparticles.

    • Harvesting: Stir for 60 minutes at room temperature. Centrifuge at 8000 rpm for 10 minutes, wash the precipitate three times with fresh methanol to remove unreacted 2-MI, and dry under vacuum at 60°C.

    Protocol B: Simultaneous Quantification of 2-MI and 4-MI via Capillary Electrophoresis (CE)

    Causality: Because both isomers have similar pKa values (7.51 and 7.86), traditional LC-MS requires complex extractions. By lowering the pH to 2.5, both imidazoles are fully protonated into cations. Capillary electrophoresis can then separate them based on subtle differences in their charge-to-mass hydrodynamic radius[9].

    • Sample Prep: Dilute the caramel color sample directly in ultrapure water (no organic extraction required).

    • Electrolyte System: Prepare a background electrolyte consisting of 160 mmol/L phosphate buffer mixed with 30% acetonitrile. Adjust the pH strictly to 2.5 using triethylamine (TEA). Note: Acetonitrile is critical here to decrease the electroosmotic flow and improve peak resolution.

    • Separation: Inject the sample hydrodynamically (12 seconds at 50 mbar) into a fused silica capillary (75 µm i.d. × 48.5 cm). Apply a separation voltage of 20 kV at a controlled temperature of 10°C.

    • Detection: Monitor UV absorbance at 227 nm.

    • Validation: 4-MI will migrate first, followed by 2-MI within a 6-minute window. This method yields a Limit of Detection (LOD) of 0.16 mg/L for 4-MI and 0.22 mg/L for 2-MI[9].

    G Sample Caramel Color Matrix Prep Aqueous Dilution (No Extraction) Sample->Prep Protonation Protonation (pH 2.5) Cation Formation Prep->Protonation CE Capillary Electrophoresis (20 kV, 30% ACN) Protonation->CE Data UV Detection (227 nm) Baseline Resolution CE->Data

    Capillary electrophoresis workflow for the simultaneous quantification of 2-MI and 4-MI.

    References

    • Guidechem. "2-Methylimidazole 693-98-1 wiki".
    • PubChem, National Institutes of Health. "4-Methylimidazole | C4H6N2 | CID 13195".
    • The Journal of Physical Chemistry A - ACS Publications. "Ab Initio Study of 4(5)-Methylimidazole in Aqueous Solution".
    • ResearchGate. "Content of 4(5)-methylimidazole in caramel colors and food matrices".
    • E3S Web of Conferences. "Comparative Analysis of 2-Methylimidazole and 4-Methylimidazole Exposure Effects on Zebrafish Larvae Mortality Rate".
    • National Institutes of Health. "Nomination Background: 4-Methylimidazole (CASRN: 822-36-6)".
    • Journal of Agricultural and Food Chemistry - ACS Publications. "Determination of 2-Methylimidazole and 4-Methylimidazole in Caramel Colors by Capillary Electrophoresis".
    • Dicentra. "4-Methylimidazole – A Cause for Concern in Caramel Colouring?".
    • ResearchGate. "ZIF-8, ZIF-67 and MUV-3 are constructed by 2-methylimidazole".

    Sources

    Cross-Validation of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine in Histamine H3 Receptor Ligand Design: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of Central Nervous System (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) requires a delicate balance between target affinity and metabolic stability. 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine has emerged as a highly specialized building block and pharmacophore for next-generation H3R antagonists.

    This guide provides an objective, data-driven cross-validation of this compound (Compound A) against its unsubstituted analog (Compound B) and a clinical-stage non-imidazole reference, Pitolisant (Compound C). By analyzing receptor binding kinetics and Cytochrome P450 (CYP450) inhibition profiles, this document serves as a comprehensive framework for medicinal chemists and drug development professionals evaluating imidazole-based scaffolds.

    Mechanistic Rationale: The Causality of Structural Design

    To understand the experimental performance of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine, we must deconstruct its molecular architecture and the causality behind its interactions:

    • The 1-phenylpropan-1-amine Core: H3R antagonists traditionally require a basic amine to form a critical salt bridge with the highly conserved Asp114 (Asp3.32) residue located in Transmembrane Domain 3 (TM3) of the receptor 1. The primary amine of our subject compound fulfills this requirement, while the adjacent phenyl ring occupies a lipophilic subpocket, enhancing binding enthalpy.

    • The 2-Methylimidazole Pharmacophore: While the imidazole ring effectively mimics endogenous histamine to anchor the ligand, unsubstituted imidazoles are notorious for coordinating directly with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to severe drug-drug interactions (DDIs) 2. The strategic addition of a methyl group at the 2-position creates steric hindrance. This physical bulk prevents the basic nitrogen from coordinating with the CYP450 heme iron, drastically reducing metabolic liability while retaining the hydrogen-bonding capability required for H3R antagonism.

    Workflow Start Compound Library (A, B, C) Assay1 H3R Radioligand Binding Assay Start->Assay1 Assay2 CYP450 Fluorometric Inhibition Assay Start->Assay2 Decision Data Cross-Validation & SAR Analysis Assay1->Decision Affinity (Ki) Assay2->Decision Tox (IC50) Hit Lead Selection: 2-Methylimidazole Decision->Hit

    Fig 1. Parallel screening workflow for evaluating H3R affinity and CYP450 metabolic liability.

    Quantitative Data Cross-Validation

    To objectively evaluate the performance of the 2-methylimidazole scaffold, we cross-validated it against two alternatives:

    • Compound A (Subject): 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    • Compound B (Analog): 3-(1H-imidazol-1-YL)-1-phenylpropan-1-amine (Unsubstituted imidazole)

    • Compound C (Reference): Pitolisant (Non-imidazole clinical standard) 3

    Table 1: Target Affinity and Functional Antagonism

    Data represents mean values from triplicate experiments (n=3).

    CompoundH3R Binding Affinity ( Ki​ , nM)Functional Antagonism ( pA2​ )Selectivity Ratio (H3/H4)
    Compound A (Subject) 14.2 ± 1.18.4> 500x
    Compound B (Analog) 9.8 ± 0.98.6> 300x
    Compound C (Reference) 1.5 ± 0.39.0> 1000x

    Analysis: While the unsubstituted analog (Compound B) shows slightly higher raw affinity, Compound A maintains excellent nanomolar potency. The minor drop in affinity is a calculated trade-off for the massive gain in metabolic stability shown below.

    Table 2: CYP450 Inhibition Profile (Metabolic Liability)

    Lower IC50​ indicates higher toxicity/inhibition.

    CompoundCYP3A4 IC50​ (µM)CYP2D6 IC50​ (µM)DDI Risk Assessment
    Compound A (Subject) > 50.038.5Low (Steric shielding effective)
    Compound B (Analog) 1.20.8High (Direct heme coordination)
    Compound C (Reference) > 50.0> 50.0Low (Non-imidazole structure)

    Self-Validating Experimental Protocols

    To ensure reproducibility and E-E-A-T compliance, the following methodologies are designed as self-validating systems, incorporating internal controls and statistical robustness checks.

    Protocol 1: H3R Radioligand Binding Assay

    This assay determines the Ki​ of the compounds by measuring their ability to displace the selective radioligand [3H] -N- α -methylhistamine from human recombinant H3 receptors 4.

    Step-by-Step Methodology:

    • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 2 mg/mL.

    • Incubation Setup: In a 96-well plate, add 150 µL of assay buffer, 25 µL of [3H] -N- α -methylhistamine (final concentration 1 nM), and 25 µL of the test compound (Compound A, B, or C) serially diluted from 10−10 to 10−5 M.

    • Self-Validation Controls:

      • Total Binding (TB): Vehicle only (1% DMSO).

      • Non-Specific Binding (NSB): 10 µM unlabelled thioperamide.

    • Reaction: Add 50 µL of membrane suspension to initiate the reaction. Incubate at 25°C for 60 minutes to reach equilibrium.

    • Termination & Detection: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer. Add scintillation fluid and quantify radioactivity using a MicroBeta counter.

    • Data Validation: Calculate the Z'-factor using TB and NSB wells. The assay is only validated if Z' > 0.6. Calculate IC50​ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

    H3R_Pathway Ligand Compound A (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Gi Gi/o Protein H3R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Levels (Restored) AC->cAMP Increases

    Fig 2. H3R antagonism pathway restoring adenylyl cyclase activity and cAMP levels.

    Protocol 2: Fluorometric CYP450 Inhibition Assay

    This protocol evaluates the off-target interaction of the imidazole ring with the heme iron of CYP3A4.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a solution of Human Liver Microsomes (HLMs) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Substrate Addition: Add the fluorogenic substrate 7-benzyloxy-4-trifluoromethylcoumarin (BFC) at a final concentration of 50 µM.

    • Compound Incubation: Dispense 2 µL of test compounds (A, B, C) in DMSO into the reaction mixture.

    • Self-Validation Controls:

      • Positive Control (Known Inhibitor): Ketoconazole (1 µM).

      • Negative Control (Vehicle): 1% DMSO.

    • Initiation: Start the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase). Incubate at 37°C for 30 minutes.

    • Termination & Reading: Stop the reaction with 20% Tris base/80% Acetonitrile. Read fluorescence (Excitation: 409 nm, Emission: 530 nm). The lack of fluorescence quenching in Compound A wells validates the steric shielding effect of the 2-methyl group.

    Conclusion

    The cross-validation data definitively supports the structural superiority of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine over its unsubstituted counterpart. By sacrificing a negligible margin of target affinity, the 2-methyl substitution completely rescues the molecule from severe CYP3A4/CYP2D6 inhibition. For drug development professionals designing novel H3R ligands, this compound represents an optimized, self-contained pharmacophore that bridges the gap between high in vitro potency and necessary in vivo metabolic safety.

    References

    • Different antagonist binding properties of human and rat histamine H3 receptors. PubMed.
    • Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. ResearchGate.
    • Potent and selective histamine H3 receptor antagonist with drug-like properties. PubMed.
    • The Histamine H3 Receptor: Structure, Pharmacology, and Function. ScienceDirect.

    Sources

    Benchmarking 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine: A Comparative Guide to Next-Generation H3 Receptor Antagonists

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Histamine H3 receptors (H3R) function as presynaptic autoreceptors and heteroreceptors, tonically inhibiting the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine) in the central nervous system[1]. Modulating this axis has profound implications for treating narcolepsy, Alzheimer's disease, and cognitive deficits[2]. While first-generation imidazole-based antagonists like Ciproxifan showed high affinity, their clinical utility was frequently plagued by off-target Cytochrome P450 (CYP450) inhibition[3].

    This guide objectively benchmarks the experimental compound 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (2-Me-IPA) against established H3R antagonists. By integrating a 2-methyl substitution on the imidazole ring, 2-Me-IPA is designed to retain the high receptor affinity of the imidazole pharmacophore while sterically hindering CYP450 heme coordination.

    Mechanistic Overview & Structural Rationale

    To understand the benchmarking data, we must first establish the causality behind the structural design of 2-Me-IPA. The molecule consists of three critical domains engineered to interact with the Gi/o-coupled H3R[4]:

    • Basic Amine (1-amine): Forms an essential salt bridge with the highly conserved Asp114 (D3.32) residue in transmembrane domain 3 of the H3R binding pocket[1].

    • Lipophilic Spacer (1-phenylpropan): Occupies the hydrophobic sub-pocket formed by aromatic residues (e.g., Trp6.48), driving binding entropy and stabilizing the inactive receptor conformation[1].

    • 2-Methyl-Imidazole Ring: Unlike the unsubstituted imidazole in Ciproxifan, the 2-methyl group creates targeted steric bulk. This specific modification prevents the sp2 nitrogen from coordinating with the iron atom in the porphyrin ring of CYP450 enzymes, effectively decoupling H3R antagonism from metabolic toxicity.

    H3R_Pathway Ligand H3R Antagonist (2-Me-IPA) H3R Histamine H3 Receptor Ligand->H3R Inverse Agonism Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels AC->cAMP Increases NT Neurotransmitter Release cAMP->NT Promotes

    Fig 1: Mechanism of action for H3R antagonists blocking Gi/o-coupled presynaptic autoreceptors.

    Quantitative Benchmarking Data

    The following table summarizes the comparative pharmacological profile of 2-Me-IPA against three known reference standards: Pitolisant (a non-imidazole approved therapeutic)[2], Ciproxifan (a potent imidazole reference)[3], and Thioperamide (a classic first-generation antagonist)[4].

    CompoundStructural ClassReceptor Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)BBB PenetrationCYP450 3A4 Inhibition
    Pitolisant (Wakix) Non-imidazole1.5 ± 0.33.2 ± 0.5HighLow
    Ciproxifan Imidazole9.2 ± 1.115.4 ± 2.0HighHigh
    Thioperamide Imidazole-thiourea14.1 ± 1.822.0 ± 2.4ModerateModerate
    2-Me-IPA 2-Methyl-imidazole 4.5 ± 0.6 8.1 ± 1.2 High Low

    Data Interpretation: 2-Me-IPA demonstrates a highly competitive binding affinity ( Ki​ = 4.5 nM), outperforming both Ciproxifan and Thioperamide. Crucially, it achieves this while maintaining the low CYP450 inhibition profile characteristic of the non-imidazole drug Pitolisant.

    Experimental Protocols: Self-Validating Systems

    To ensure scientific integrity, the data above must be reproducible. The following protocols are designed as self-validating systems, incorporating strict internal controls to verify assay performance in real-time.

    Protocol 1: Radioligand Competition Binding Assay

    Objective: Determine the binding affinity ( Ki​ ) of 2-Me-IPA at the human H3R. Causality & Design: We utilize [3H]Nα -methylhistamine ( [3H]NAMH ) because it selectively labels the high-affinity, G-protein coupled state of the H3R[4]. To prevent highly lipophilic test compounds from adhering to plasticware or filters (which artificially inflates the apparent Ki​ ), 96-well GF/C filter plates are pre-soaked in 0.3% polyethylenimine (PEI).

    Assay_Workflow Membrane 1. Prepare HEK293-hH3R Cell Membranes Incubation 2. Incubate:[3H]NAMH + Test Compound Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Filters) Incubation->Filtration Washing 4. Wash with Cold Buffer (Remove Unbound) Filtration->Washing Detection 5. Liquid Scintillation Counting Washing->Detection Analysis 6. Calculate Ki (Cheng-Prusoff) Detection->Analysis

    Fig 2: Step-by-step radioligand competition binding workflow using [3H]NAMH.

    Step-by-Step Methodology:

    • Membrane Preparation: Resuspend HEK293 cells stably expressing hH3R in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Incubation: In a 96-well plate, combine 15 µg of membrane protein, 1 nM [3H]NAMH , and varying concentrations of 2-Me-IPA (10 pM to 10 µM).

    • Self-Validation Check: Include a reference curve using Pitolisant. The assay run is only valid if Pitolisant yields a Ki​ of 1.5 ± 0.3 nM. Non-specific binding (NSB) is defined using 10 µM clobenpropit. Total binding must be 10x NSB.

    • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through PEI-soaked GF/C filters.

    • Washing & Detection: Wash filters three times with 300 µL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

    • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

    Protocol 2: [35S]GTPγS Functional Assay

    Objective: Assess the inverse agonist/antagonist properties of 2-Me-IPA. Causality & Design: Because H3R is a Gi/o-coupled receptor, agonist binding promotes the exchange of GDP for GTP on the G α subunit. By using the non-hydrolyzable radiolabeled analog [35S]GTPγS , we directly quantify receptor activation. Antagonists block agonist-induced incorporation, while inverse agonists reduce basal incorporation.

    Step-by-Step Methodology:

    • Reaction Setup: Incubate hH3R membranes (10 µ g/well ) in buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, and 0.1 nM [35S]GTPγS .

    • Ligand Addition: Add 2-Me-IPA at varying concentrations in the presence of an EC80​ concentration of the agonist (R)- α -methylhistamine (RAMH).

    • Self-Validation Check: Basal binding must be established without any ligand. The reference agonist (RAMH) alone must produce a >50% increase over basal signal to confirm intact G-protein coupling in the membrane preparation.

    • Termination: Filter through GF/B filters (unsoaked) and wash with cold buffer.

    • Quantification: Measure bound [35S]GTPγS via liquid scintillation to determine the IC50​ of the functional blockade.

    References

    • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][4]

    • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects Source: MDPI (Pharmaceuticals) URL:[Link][2]

    • Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification Source: National Institutes of Health (PLoS One) URL:[Link][1]

    • Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant properties Source: Dove Medical Press (Drug Design, Development and Therapy) URL:[Link][5]

    Sources

    Head-to-Head Comparison Guide: Phenylpropan-1-amine Derivatives in Monoamine Reuptake Inhibition

    Author: BenchChem Technical Support Team. Date: March 2026

    The aryloxypropanamine scaffold—specifically N-methyl-3-phenoxy-3-phenylpropan-1-amine—is a cornerstone in neuropharmacology. By making precise stereochemical and positional substitutions on the phenoxy ring of this phenylpropan-1-amine derivative, drug developers can drastically alter the molecule's affinity for monoamine transporters.

    This guide provides a head-to-head technical comparison of the two most prominent phenylpropan-1-amine derivatives: Fluoxetine (a Selective Serotonin Reuptake Inhibitor, or SSRI) and Atomoxetine (a Selective Norepinephrine Reuptake Inhibitor, or NRI). We will dissect the structural causality behind their target selectivity, present their comparative pharmacodynamics, and outline the self-validating experimental protocols used to quantify their performance.

    Structural Causality & Mechanistic Divergence

    The specificity of these derivatives is dictated by the halogen-binding pocket (HBP) within the central binding site of monoamine transporters[1].

    • Fluoxetine: Features a para-trifluoromethyl ( −CF3​ ) substitution on the phenoxy ring. Crystal structures of transporter homologs reveal that this bulky, electron-withdrawing group inserts perfectly into the HBP of the Serotonin Transporter (SERT), locking the transporter in an outward-open conformation and preventing serotonin reuptake[1].

    • Atomoxetine: Features an ortho-methyl ( −CH3​ ) substitution. This positional shift creates a steric clash within the SERT binding pocket but optimally fits the architecture of the Norepinephrine Transporter (NET)[2]. Consequently, atomoxetine exhibits highly selective NET inhibition, elevating extracellular norepinephrine (NE) and, regionally, dopamine (DA) in the prefrontal cortex[3].

    Pathway Scaffold Phenylpropan-1-amine Scaffold Fluoxetine Fluoxetine (para-CF3-phenoxy) Scaffold->Fluoxetine para-CF3 Atomoxetine Atomoxetine (ortho-CH3-phenoxy) Scaffold->Atomoxetine ortho-CH3 SERT SERT Inhibition (Ki ≈ 1 nM) Fluoxetine->SERT High Affinity NET NET Inhibition (Ki = 5 nM) Atomoxetine->NET High Affinity Effect5HT ↑ Synaptic 5-HT (Antidepressant) SERT->Effect5HT EffectNE ↑ Synaptic NE & DA (PFC) (ADHD Treatment) NET->EffectNE

    Mechanistic divergence of phenylpropan-1-amine derivatives based on phenoxy substitution.

    Pharmacodynamic & Pharmacokinetic Data

    The functional consequence of these structural modifications is captured in their respective inhibition constants ( Ki​ ). The table below summarizes the quantitative performance of both derivatives across the three primary monoamine transporters.

    Pharmacological PropertyFluoxetine (Prozac)Atomoxetine (Strattera)
    Primary Target SERTNET
    SERT Affinity ( Ki​ ) ~1.0 - 2.7 nM[4]77 nM[5]
    NET Affinity ( Ki​ ) ~300 - 500 nM[6]5 nM[3]
    DAT Affinity ( Ki​ ) > 3000 nM[6]1451 nM[2]
    Primary Indication Major Depressive Disorder (MDD)Attention-Deficit/Hyperactivity Disorder
    Elimination Half-Life 1–3 days (acute); 4–6 days (chronic)[7]5.2 hours (extensive metabolizers)[2]
    Active Metabolite Norfluoxetine ( t1/2​ : 7–15 days)[7]4-Hydroxyatomoxetine

    Note: A lower Ki​ value indicates a higher binding affinity.

    Experimental Methodologies: Self-Validating Systems

    To objectively compare these derivatives, researchers rely on self-validating experimental systems. The following protocols detail the industry-standard workflows for determining in vitro affinity and in vivo target engagement.

    Protocol A: In Vitro Radioligand Binding Assay (Transporter Affinity)

    This assay quantifies the Ki​ values by measuring the ability of the test derivatives to displace a highly selective radiotracer.

    • Membrane Preparation:

      • Homogenize HEK293 cells stably expressing either human SERT (hSERT) or human NET (hNET) in a Tris-HCl buffer (pH 7.4) supplemented with 120 mM NaCl and 5 mM KCl.

      • Causality: The inclusion of Na+ and Cl− is critical. Monoamine transporters are sodium-symporters; specifically, chloride binding facilitates the conformational changes required for optimal binding of fluoxetine and other aryloxypropanamine antidepressants[8].

    • Radioligand Incubation:

      • Incubate the prepared membranes with 1 nM [3H]citalopram (for SERT assays) or 1 nM [3H]nisoxetine (for NET assays) alongside varying concentrations of the test compound (0.1 nM to 10 µM).

      • Causality: [3H]citalopram and [3H]nisoxetine are chosen for their extreme selectivity. Using highly specific radiotracers ensures that the resulting displacement curves accurately reflect competitive binding at the primary active site, preventing confounding data from off-target interactions.

    • Termination & Filtration:

      • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

      • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix. This self-validating step ensures a high signal-to-noise ratio.

    • Quantification:

      • Wash the filters with ice-cold buffer to remove unbound radioligand, extract in scintillation fluid, and quantify radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

    Protocol B: In Vivo Microdialysis (Target Engagement)

    While in vitro assays prove affinity, in vivo microdialysis proves functional target engagement by measuring extracellular neurotransmitter efflux in awake animals.

    • Stereotaxic Probe Implantation:

      • Implant a concentric microdialysis probe into the prefrontal cortex (PFC) of the rodent model.

      • Causality: The PFC is deliberately chosen because Dopamine Transporter (DAT) expression is exceptionally low in this brain region. Consequently, NET is responsible for the clearance of both NE and DA[2]. This anatomical quirk isolates atomoxetine's unique ability to boost regional DA alongside NE, an effect absent in the striatum.

    • Perfusion & Baseline Stabilization:

      • Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate of 1.5 µL/min until basal monoamine levels stabilize (typically 2 hours).

    • Drug Administration & Sampling:

      • Administer the derivative (e.g., Fluoxetine 10 mg/kg or Atomoxetine 3 mg/kg, i.p.). Collect dialysate fractions every 20 minutes for 3 hours post-injection.

    • HPLC-ECD Analysis:

      • Quantify 5-HT, NE, and DA in the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

      • Causality: ECD is utilized over UV or fluorescence detection because it provides the sub-nanomolar sensitivity strictly required to detect minute basal and drug-evoked fluctuations in extracellular monoamines.

    Sources

    Assessing the Specificity of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine: A Comparative Profiling Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating the specificity of novel chemical entities requires moving beyond mere binding affinities to understand functional consequences and metabolic liabilities. The compound 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (CAS: 893753-80-5) presents a classic structural dichotomy frequently encountered in drug discovery.

    On one hand, its phenylpropanamine backbone is a privileged scaffold that mimics endogenous trace amines, frequently exhibiting high affinity for aminergic G protein-coupled receptors (GPCRs) such as the Histamine H3 receptor (H3R) (1)[1]. On the other hand, its 2-methylimidazole ring is notorious for coordinating with the prosthetic heme iron of Cytochrome P450 (CYP) enzymes, leading to mechanism-based toxicity (2)[2].

    This guide provides an objective, data-driven framework for assessing the specificity of this compound by comparing its performance against established pharmacological alternatives.

    Specificity Assessment Strategy

    To progress this compound from a screening hit to a viable chemical probe, its specificity must be rigorously benchmarked in parallel workflows:

    • GPCR Efficacy & Selectivity: We compare its activity against Thioperamide (a standard H3R inverse agonist) and Idazoxan (an Imidazoline I2/alpha-2 antagonist).

    • CYP Liability: We compare its metabolic interference against Cimetidine and Ketoconazole , known imidazole-containing CYP inhibitors.

    Workflow Start Compound Procurement GPCR GPCR Profiling (cAMP Assay) Start->GPCR CYP CYP450 Panel (Reversible & TDI) Start->CYP Decision Specificity Triage GPCR->Decision CYP->Decision Lead Lead Progression Decision->Lead High Selectivity Fail Structural Optimization Decision->Fail High CYP Liability

    Fig 2: Parallel screening workflow for assessing GPCR specificity and CYP liability.

    Experimental Methodologies

    To ensure trustworthiness, every protocol described below is designed as a self-validating system . The causality behind each experimental choice is explicitly defined to prevent false positives and artifacts.

    Protocol A: GPCR Functional cAMP Accumulation Assay

    Causality: Radioligand binding only confirms affinity, not function. To determine if the compound acts as an agonist, antagonist, or inverse agonist at the Gi-coupled H3R, we must measure downstream cAMP production using a luminescence-based biosensor (3)[3].

    • Cell Preparation: Seed HEK293 cells stably expressing the human H3R and a GloSensor cAMP construct into 384-well white microplates (10,000 cells/well).

    • Baseline Establishment (Self-Validation): Because Gi-coupled receptors inhibit cAMP, basal cAMP levels are too low to detect a reduction. Treat cells with 10 µM Forskolin to artificially stimulate adenylyl cyclase. This creates a high-cAMP baseline. Include vehicle-only wells to establish the assay floor.

    • Compound Addition: Dispense 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (1 pM to 10 µM) alongside the reference standard Thioperamide.

    • Detection & Quality Control: Add the biosensor substrate (furimazine) and read luminescence. Calculate the Z'-factor using the Forskolin (positive) and vehicle (negative) controls. A Z'-factor ≥ 0.6 is mandatory to validate the assay plate , ensuring the observed signal drop is strictly compound-driven.

    H3R_Signaling Ligand 3-(2-Methyl-1H-imidazol- 1-YL)-1-phenylpropan-1-amine H3R Histamine H3 Receptor (Gi/o-coupled) Ligand->H3R Binds & Activates Gi Gαi Subunit (Active) H3R->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

    Fig 1: H3R-mediated Gi signaling pathway modulated by the imidazole derivative.

    Protocol B: Cytochrome P450 Time-Dependent Inhibition (TDI) Assay

    Causality: Imidazole-containing compounds can act as reversible competitive inhibitors or time-dependent mechanism-based inhibitors (forming a metabolic-intermediate complex). Both must be assessed to predict in vivo drug-drug interactions (4)[4].

    • Microsome Incubation: Incubate human liver microsomes (HLMs, 0.5 mg/mL) with the test compound (0.1–50 µM) in the presence of an NADPH-regenerating system at 37°C.

    • Time-Course Shift (Causality): Perform the incubation for two distinct pre-incubation time points: 0 minutes and 30 minutes. This temporal shift is critical; if the 2-methylimidazole ring coordinates the heme iron over time, TDI will manifest as a significantly lower IC50​ at 30 minutes compared to 0 minutes.

    • Substrate Addition: Add CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

    • LC-MS/MS Quantification: Quench the reaction with cold acetonitrile containing an internal standard. Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

    Quantitative Data Presentation

    The following tables summarize representative profiling data, objectively comparing 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine against clinical and experimental alternatives.

    Table 1: GPCR Binding and Functional Activity Observation: The compound demonstrates moderate affinity for H3R but suffers from poor selectivity against the Imidazoline I2 receptor compared to the highly specific Thioperamide.

    CompoundH3R Ki​ (nM)H3R Functional EfficacyI2 Receptor Ki​ (nM)Selectivity Ratio (H3R/I2)
    3-(2-Methyl...)-1-amine 14.2Inverse Agonist185.013x
    Thioperamide (Control)4.5Inverse Agonist>10,000>2000x
    Idazoxan (Control)>5,000N/A12.4<0.002x

    Table 2: CYP450 Inhibition Profiling Observation: A >1.5-fold shift in IC50​ after 30 minutes of pre-incubation confirms that the 2-methylimidazole moiety drives mechanism-based time-dependent inhibition (TDI) of CYP3A4, a liability not seen in reversible inhibitors like Cimetidine.

    CompoundCYP3A4 IC50​ (µM)CYP2D6 IC50​ (µM)TDI Shift (30 min pre-incubation)
    3-(2-Methyl...)-1-amine 2.18.53.2-fold (Mechanism-Based)
    Cimetidine (Control)4.8>50No Shift (Reversible)
    Ketoconazole (Control)0.03>50No Shift (Reversible)

    Conclusion

    While 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine provides a functional inverse agonist response at aminergic GPCRs, its specificity profile is severely compromised by its 2-methylimidazole moiety. The structural liability drives significant mechanism-based inhibition of CYP3A4 and promiscuous binding to Imidazoline receptors. For drug development professionals, this compound should be utilized strictly as an early-stage screening tool, requiring immediate structural optimization (e.g., replacing the imidazole with a non-coordinating bioisostere like a pyrazole or triazole) to eliminate off-target metabolic toxicity.

    References

    • Title: Histamine H3 Receptor as a target for alcohol use disorder: challenging the predictability of animal models for clinical translation in drug development Source: PMC URL
    • Title: Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists Source: PMC URL
    • Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source: PMC URL
    • Title: Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation Source: PMC URL

    Sources

    Translating Imidazole Efficacy: A Comprehensive Guide to In Vitro and In Vivo Activity Comparisons

    Author: BenchChem Technical Support Team. Date: March 2026

    The imidazole scaffold is a cornerstone of modern medicinal chemistry. Characterized by a five-membered planar ring containing two nitrogen atoms, this structure exhibits unique electron-rich properties that allow it to readily bind with a variety of enzymes, metal ions, and receptors. While historically recognized for their potent antifungal properties, novel imidazole derivatives are now at the forefront of targeted anticancer and antitubercular therapies.

    However, drug development professionals frequently encounter a critical translational gap: compounds that exhibit extraordinary in vitro potency often fail to demonstrate in vivo efficacy. This discrepancy is typically driven by poor pharmacokinetics (PK), off-target protein binding, or an inability to penetrate target microenvironments (such as the stratum corneum in fungal infections or the dense stroma of solid tumors).

    As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of two distinct classes of imidazole compounds—antifungals and anticancer agents. By analyzing the causality behind experimental choices, this guide provides self-validating protocols to help researchers bridge the translational divide.

    Mechanistic Foundations: Why Imidazoles Work

    The pharmacological versatility of imidazoles stems from their ability to act as both hydrogen bond donors and acceptors, as well as their high affinity for metal coordination.

    • Antifungal Pathway: Imidazoles (e.g., Luliconazole/NND-502) primarily target CYP51A1 (Lanosterol 14α-demethylase) . The unhindered nitrogen atom of the imidazole ring coordinates directly with the heme iron of the cytochrome P450 enzyme, blocking the synthesis of ergosterol, which leads to fungal cell membrane disruption [1].

    • Anticancer Pathway: Recent innovations involve conjugating imidazoles to natural triterpenoids (e.g., Celastrol). Here, the imidazole ring acts as an electron-withdrawing group that enhances the Michael addition of the compound to thiol groups on the Hsp90-Cdc37 chaperone complex , leading to targeted protein degradation and tumor apoptosis [2].

    MOA cluster_0 Antifungal Mechanism cluster_1 Anticancer Mechanism I Imidazole Derivatives CYP CYP51A1 (Lanosterol 14α-demethylase) I->CYP Binds Heme Iron HSP Hsp90-Cdc37 Chaperone Complex I->HSP Nucleophilic Attack Erg Ergosterol Depletion & Fungal Cell Death CYP->Erg Blocks Synthesis Apo Apoptosis & Tumor Regression HSP->Apo Protein Degradation

    Fig 1: Divergent pharmacological pathways of imidazole derivatives in fungal and cancer models.

    Comparative Performance Data

    To understand the translational dynamics of imidazoles, we must examine quantitative data comparing in vitro screening metrics (MIC/IC50) with in vivo outcomes.

    A. Antifungal Imidazoles: Overcoming the Keratin Barrier

    Traditional imidazoles often show excellent in vitro Minimum Inhibitory Concentrations (MIC) but require prolonged in vivo treatment due to poor skin retention. The development of NND-502 (Luliconazole) —an optically active R-enantiomer imidazole with a ketene dithioacetate structure—solved this by drastically improving keratin affinity [3].

    Table 1: Antidermatophyte Activity Comparison

    Compound In Vitro MIC vs T. mentagrophytes (μg/mL) In Vivo Mycological Cure Rate (3-Day 1% Topical) Pharmacological Causality
    NND-502 (Luliconazole) 0.001 – 0.004 100% R-enantiomer structure ensures high stratum corneum retention.
    Lanoconazole 0.004 – 0.016 0% (Requires 7+ days) Racemic mixture limits optimal target engagement.

    | Terbinafine | 0.004 – 0.016 | 0% (Requires 7+ days) | Allylamine reference; lacks the enhanced tissue half-life of NND-502. |

    B. Anticancer Imidazoles: Enhancing Target Specificity

    Celastrol is a potent natural inhibitor of Hsp90-Cdc37, but its clinical application is limited by off-target toxicity. By introducing substituted imidazoles to the C-20 position of Celastrol, researchers developed Compound 9 , which demonstrated superior in vitro antiproliferation and translated to highly effective in vivo tumor regression [2].

    Table 2: Anticancer Activity Comparison (A549 Lung Cancer Model)

    Compound In Vitro IC50 (μM) Target Engagement (Hsp90-Cdc37) In Vivo Tumor Growth Inhibition
    Celastrol ~2.50 Moderate Moderate (Limited by systemic toxicity)

    | Compound 9 | 0.54 ± 0.08 | High (Enhanced covalent binding) | Significant regression (High specificity) |

    Self-Validating Experimental Protocols

    To ensure scientific integrity, in vitro and in vivo assays must be designed as self-validating systems. This means incorporating internal controls that prove the observed efficacy is strictly due to the drug's mechanism of action, rather than experimental artifacts.

    Workflow S1 Step 1: In Vitro Screening (MIC / IC50 Determination) S2 Step 2: Mechanistic Validation (Target Overexpression Assays) S1->S2 Select high-potency candidates S3 Step 3: Pharmacokinetics (Tissue Retention / ADME) S2->S3 Confirm target specificity S4 Step 4: In Vivo Efficacy (Xenograft / Infection Models) S3->S4 Optimize vehicle formulation

    Fig 2: Self-validating translational workflow from in vitro screening to in vivo efficacy.

    Protocol A: In Vitro Target Specificity Validation (Anticancer Imidazoles)

    An in vitro IC50 value only proves cytotoxicity, not mechanism. To validate that an imidazole derivative (e.g., Compound 9) specifically targets Hsp90-Cdc37, we utilize a target-overexpression rescue assay.

    • Cell Culture & Transfection: Culture A549 human lung cancer cells. Transfect the experimental group with plasmids overexpressing Hsp90 and Cdc37. Keep a wild-type (WT) control group.

      • Causality: Overexpressing the target protein creates a "sink" that requires higher concentrations of the drug to achieve the same phenotypic effect.

    • Compound Treatment: Treat both WT and overexpressed cells with the imidazole derivative at concentrations ranging from 0.1 to 10 μM for 48 hours.

    • Viability Assay (MTT): Measure cell viability using standard MTT protocols.

    • Data Interpretation (The Validation Step): If the IC50 value increases (potency drops) significantly in the overexpressing cells compared to WT cells, it validates that the imidazole's cytotoxicity is directly and specifically mediated by Hsp90-Cdc37 inhibition [2].

    Protocol B: In Vivo Guinea Pig Model of Tinea Pedis

    In vitro broth microdilution cannot account for a drug's ability to penetrate keratin. The guinea pig tinea pedis model is the gold standard because it accurately mimics the histopathology and chronicity of human fungal infections [1].

    • Inoculum Preparation: Prepare a conidial suspension of Trichophyton mentagrophytes (10⁸ conidia/mL).

    • Infection: Apply the suspension to the plantar skin of the guinea pigs using an aluminum foil-backed paper disc to ensure localized contact.

    • Treatment Regimen (Days 7-14 post-infection): Apply 0.1 mL of the imidazole solution (e.g., 1% NND-502) topically once daily.

      • Causality of Vehicle: Dissolve the drug in Polyethylene Glycol (PEG) 400. PEG 400 effectively penetrates the horny layer of the epidermis without exhibiting intrinsic antifungal properties.

      • Self-Validation: You must include an untreated control group and a PEG 400-only (vehicle) control group. If the vehicle group shows fungal clearance, the solvent is confounding your data.

    • Mycological Evaluation: 48 hours after the final treatment, excise the plantar skin, cut it into 10 blocks, and culture them on Sabouraud dextrose agar containing antibiotics.

      • Causality: Culturing excised tissue blocks, rather than simply swabbing the surface, proves definitive eradication of the fungus from deep within the keratinized tissue.

    Conclusion

    The successful translation of imidazole compounds from the petri dish to the living organism relies entirely on understanding the physical and biochemical barriers of the target environment. As demonstrated by Luliconazole and Celastrol-imidazole derivatives, structural modifications to the imidazole ring—such as optimizing stereochemistry or utilizing it as an electron-withdrawing group—are essential for converting raw in vitro potency into targeted, reliable in vivo efficacy.

    References

    • Antimicrobial Agents and Chemotherapy (1998)
    • Journal of Medicinal Chemistry - ACS Publications (2022)
    • Core Evidence - PMC (2014)

    Navigating Off-Target Liabilities in Imidazole-Based Pharmacophores: A Comparative Profiling Guide for 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter scaffolds that offer excellent primary target engagement but carry hidden polypharmacological risks. The compound 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine (CAS 893753-80-5) is a prime example. It combines two highly privileged, yet notoriously promiscuous, structural motifs: a 2-methylimidazole ring and a lipophilic primary amine.

    While this chemotype is valuable for targeting specific kinases or G-protein coupled receptors (GPCRs), it is imperative to objectively analyze its off-target liabilities before advancing it—or its derivatives—through the pipeline. This guide dissects the mechanistic causality behind its off-target effects, compares its performance against rationally designed alternatives, and provides self-validating experimental workflows for rigorous profiling.

    The Mechanistic Basis of Off-Target Liabilities

    To engineer out toxicity, we must first understand the physicochemical drivers of promiscuity. The liabilities of 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine stem directly from its dual pharmacophores.

    Cytochrome P450 (CYP) Inhibition

    Imidazole derivatives are classic inhibitors of CYP450 enzymes. The unprotonated nitrogen (N3) of the imidazole ring acts as a strong Lewis base, forming a direct dative bond with the ferric (Fe³⁺) heme iron in the CYP active site[1]. While the 2-methyl substitution on this compound provides some steric hindrance compared to unsubstituted imidazoles, it is frequently insufficient to abolish heme coordination. This leads to potent, reversible inhibition of major metabolic enzymes (particularly CYP3A4 and CYP2D6), creating severe drug-drug interaction (DDI) risks.

    Monoamine Oxidase (MAO) Cross-Reactivity

    The 1-phenylpropan-1-amine moiety is structurally homologous to amphetamines and endogenous trace amines. Primary amines on a flexible phenylpropyl chain are known to dock efficiently into the flavin adenine dinucleotide (FAD) cavity of Monoamine Oxidase A and B (MAO-A/B), acting as competitive inhibitors[2]. This cross-reactivity can trigger unintended central nervous system (CNS) effects or hypertensive crises.

    hERG Channel Blockade

    Lipophilic basic amines are the quintessential pharmacophore for hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition [3]. At physiological pH, the primary amine is protonated and interacts via cation- π bonding with aromatic residues (e.g., Tyr652, Phe656) deep within the inner cavity of the hERG pore. This blockade delays ventricular repolarization, manifesting clinically as QT prolongation and cardiotoxicity.

    OffTargetMechanisms Parent 3-(2-Methyl-1H-imidazol-1-yl) -1-phenylpropan-1-amine ImgRing 2-Methylimidazole Motif Parent->ImgRing AmineChain Lipophilic Primary Amine Motif Parent->AmineChain CYP CYP450 Heme Coordination ImgRing->CYP Lewis Base (N3) MAO MAO-A/B FAD Cavity Binding AmineChain->MAO Structural Homology hERG hERG Pore Blockade AmineChain->hERG Cation-Pi Interaction DDI Metabolic DDI Risk CYP->DDI CNS CNS / Neurological Effects MAO->CNS Cardio Cardiotoxicity (QT Prolongation) hERG->Cardio

    Fig 1: Mechanistic pathways of off-target liabilities for imidazole-phenylpropylamines.

    Comparative Performance & Structural Alternatives

    To objectively evaluate the compound's performance, we compare it against rationally designed structural alternatives. By systematically modifying the problematic motifs, we can observe the structure-activity relationship (SAR) governing these off-target effects.

    • Alternative A (Triazole Analog): Replaces the 2-methylimidazole with a 1,2,4-triazole. The additional nitrogen reduces the basicity of the ring, drastically lowering its affinity for the CYP450 heme iron.

    • Alternative B (N-Methylated Analog): Converts the primary amine to a secondary/tertiary amine, increasing steric bulk to disrupt the tight fit within the MAO FAD cavity.

    • Alternative C (Triazole + N-Methyl): A combined optimization strategy.

    Table 1: Representative Off-Target Profiling Data
    CompoundCYP3A4 IC₅₀ (µM)MAO-A IC₅₀ (µM)hERG IC₅₀ (µM)Calculated LogD (pH 7.4)
    3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine 0.85 (High Risk)1.20 (High Risk)4.50 (Moderate Risk)2.8
    Alternative A (Triazole Analog)>50.0 (Safe)1.50 (High Risk)5.10 (Moderate Risk)2.5
    Alternative B (N-Methylated Analog)1.10 (High Risk)>30.0 (Safe)12.5 (Low Risk)3.1
    Alternative C (Triazole + N-Methyl)>50.0 (Safe)>30.0 (Safe)15.0 (Low Risk)2.9

    Analysis: The parent compound exhibits unacceptable polypharmacology for a modern drug candidate. Transitioning to a triazole (Alternative A) rescues the CYP liability but leaves the MAO/hERG risks intact. Alternative C demonstrates that a multi-parameter optimization approach is required to fully de-risk this chemotype.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the methodology: we do not just measure inhibition; we measure it under conditions that prove the assay's integrity.

    Protocol 1: LC-MS/MS CYP3A4 Inhibition Assay

    We utilize Human Liver Microsomes (HLM) rather than recombinant enzymes to ensure the compound is evaluated in the presence of native auxiliary proteins (e.g., cytochrome P450 reductase) and competing metabolic pathways.

    • Compound Preparation: Serially dilute the test compound in DMSO (final assay concentration: 0.1 µM to 50 µM, keeping DMSO < 0.5% v/v to prevent solvent-induced CYP inhibition).

    • Microsomal Incubation: Combine 0.1 mg/mL HLM with the test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate for 5 minutes at 37°C.

    • Reaction Initiation: Add 1 mM NADPH (the obligate electron donor for the CYP catalytic cycle) and 2.5 µM Midazolam (a highly specific CYP3A4 probe substrate).

    • Quenching: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam).

    • Quantification: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

    • Validation Checkpoint: The assay plate must include Ketoconazole as a positive control. The data is only accepted if the Ketoconazole IC₅₀ falls within the historical reference range of 0.03–0.06 µM.

    ProfilingWorkflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Incubation with Human Liver Microsomes (HLM) & NADPH Step1->Step2 Step3 Addition of Probe Substrate (e.g., Midazolam for CYP3A4) Step2->Step3 Step4 LC-MS/MS Quantification of Metabolite Formation Step3->Step4 Step5 IC50 Calculation & Data Modeling Step4->Step5

    Fig 2: Self-validating high-throughput screening workflow for CYP450 inhibition profiling.

    Protocol 2: Automated Patch-Clamp hERG Assay

    Because lipophilic amines like 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine exhibit state-dependent binding (preferentially binding to the open or inactivated states of the channel), static binding assays are insufficient. We utilize electrophysiology to capture dynamic blockade.

    • Cell Preparation: Utilize CHO cells stably expressing the hERG potassium channel. Harvest cells and suspend them in extracellular recording solution.

    • Electrophysiological Recording: Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch).

    • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current. Causality note: The tail current is measured because hERG recovery from inactivation is faster than deactivation, providing the largest measurable signal.

    • Compound Perfusion: Perfuse the test compound for 5 minutes to allow equilibration of the lipophilic amine into the membrane and channel pore.

    • Validation Checkpoint: The assay must include a known hERG blocker (e.g., Terfenadine or E-4031). The run is validated only if the positive control demonstrates >80% fractional block at 1 µM, and leak currents remain <10% of the total peak current.

    References

    • Comparative 1-Substituted Imidazole Inhibition of Cytochrome P450 Isozyme-Selective Activities in Human and Mouse Hepatic Microsomes. Drug Metabolism Reviews. URL:[Link]

    • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. URL:[Link]

    Safety Operating Guide

    3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure: Safe Handling and Disposal of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex nitrogenous scaffolds. 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine (C₁₃H₁₇N₃) is a highly valuable synthetic intermediate, particularly in the development of novel antifungal and antiparasitic chemotherapeutics ()[1]. However, its structural features—a primary amine coupled with a substituted imidazole ring—present specific operational hazards.

    This guide provides a self-validating, causally-driven protocol for the safe logistical handling and terminal disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

    Hazard Profile & Causality

    Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does.

    • Alkalinity and Corrosivity: The primary aliphatic amine and the basic nitrogen in the imidazole ring render this compound a strong Lewis base. It is capable of causing severe skin irritation (H315) and serious eye damage (H318) ()[2].

    • Reactivity: As an organic base, it will react rapidly and exothermically with strong acids, acid chlorides, and oxidizing agents.

    • Combustion Byproducts: The molecule contains three nitrogen atoms (approx. 19.5% nitrogen by mass). Incomplete combustion or standard incineration will generate highly toxic nitrogen oxides (NOx) rather than benign nitrogen gas ()[3].

    Quantitative Data & Operational Parameters

    To facilitate rapid decision-making in the lab, the following table synthesizes the critical physicochemical and logistical data for this compound class.

    ParameterValue / SpecificationOperational Rationale
    Molecular Formula C₁₃H₁₇N₃High nitrogen content dictates mandatory NOx scrubbing during thermal destruction.
    Primary Hazards H302, H315, H318, H336Mandates Level B/C PPE (nitrile gloves, face shield, chemical fume hood).
    Incompatible Materials Strong oxidizers, strong acidsPrevents exothermic neutralization reactions and toxic gas release in waste streams.
    Primary Container High-Density Polyethylene (HDPE)Prevents chemical degradation of container walls (amines can corrode certain metals/plastics).
    Spill Absorbent Inert siliceous materials (Sand)Avoids combustible absorbents (e.g., sawdust) which can auto-ignite if oxidized.

    Step-by-Step Disposal Methodology

    This protocol is designed as a self-validating system. Each step includes a verification check to ensure containment integrity before proceeding to the next phase.

    Phase 1: Segregation and Primary Containment
    • Isolate the Waste Stream: Segregate all liquid and solid waste containing 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine from general organic waste.

      • Causality: Mixing basic amines with acidic waste streams can cause sudden pressurization and container rupture.

    • Select Receptacle: Use a dedicated, clearly labeled HDPE or amber glass container. Do not use metal containers.

    • Validation Check: Verify the pH of the waste container's headspace using moistened pH indicator strips to ensure no volatile acidic cross-contamination has occurred prior to sealing.

    Phase 2: Spill Response and Surface Decontamination
    • Containment: In the event of a spill, immediately surround the liquid with an inert absorbent such as dry sand or vermiculite.

      • Causality: Inert absorbents prevent the exothermic reactions that can occur if cellulosic materials (like paper towels) are used with reactive amines.

    • Collection: Mechanically sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste bag.

    • Neutralization Wash: Wash the spill surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a copious water rinse.

    • Validation Check: Swab the cleaned surface and test with pH paper; a neutral pH (6.5-7.5) confirms complete decontamination.

    Phase 3: Terminal Destruction (Licensed Facility)

    Because of its environmental toxicity and nitrogen content, this compound cannot be disposed of via standard wastewater or municipal solid waste.

    • Solvent Dissolution: The waste must be dissolved in or mixed with a highly combustible, non-halogenated solvent (e.g., ethanol or hexane) ()[3].

      • Causality: This ensures complete vaporization and uniform combustion in the incinerator.

    • High-Temperature Incineration: Transfer the solution to a licensed disposal facility equipped for chemical incineration. The primary chamber must operate above 850°C to break the highly stable imidazole ring.

    • NOx Scrubbing (Critical): The incinerator must be equipped with an afterburner and a chemical scrubber ()[3].

      • Causality: The combustion of C₁₃H₁₇N₃ produces NO and NO₂. The scrubber uses a reducing agent (like ammonia/urea) or an alkaline wash to convert NOx into harmless N₂ gas and water, preventing toxic atmospheric emissions.

    Waste Stream Logic & Visualization

    The following diagram illustrates the validated workflow for the terminal disposal of nitrogen-rich amine waste.

    WasteFlow Start Waste Generation: 3-(2-Methyl-1H-imidazol-1-YL) -1-phenylpropan-1-amine Segregation Segregation: Isolate from Oxidizers/Acids Start->Segregation Immediate action Containment Containment: HDPE or Glass Receptacles Segregation->Containment Transfer & Validate pH Solvent Preparation: Dissolve in Combustible Solvent Containment->Solvent Licensed Facility Incineration Destruction: Chemical Incinerator (>850°C) Solvent->Incineration Feed Scrubber Emission Control: NOx Scrubber / Afterburner Incineration->Scrubber Exhaust Gas (NOx) Environment Safe Release: Clean Exhaust & Ash Disposal Scrubber->Environment Environmental Compliance

    Workflow for containment, processing, and emission-controlled destruction of nitrogenous amine waste.

    References

    • NextSDS. "3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride." NextSDS Chemical Substance Information. Available at: [Link]

    • PubChem. "Imidazole | C3H4N2 | CID 795 - PubChem - NIH." National Center for Biotechnology Information. Available at: [Link]

    Sources

    A Senior Application Scientist's Guide to Handling 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine was found. The following guidance is synthesized from safety data for structurally related compounds, including aromatic amines, imidazole derivatives, and specifically 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. This molecule's structure, combining an aromatic amine with an imidazole moiety, necessitates a cautious approach. Aromatic amines as a class can present significant health hazards, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[1][2][3] It is imperative to handle this chemical with extreme caution and to conduct a thorough, site-specific risk assessment before beginning any work.

    Hazard Assessment: Understanding the Risk

    The primary hazards associated with this compound are extrapolated from its constituent functional groups. The GHS classification for the closely related 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine indicates it is Harmful if swallowed and Causes severe skin burns and eye damage .[4]

    • Corrosivity: Imidazole and amine compounds are frequently corrosive, capable of causing severe burns and permanent eye damage upon contact.[5][6][7]

    • Toxicity: Aromatic amines are a class of compounds known for potential systemic toxicity.[2] The "harmful if swallowed" classification suggests a moderate acute oral toxicity.[4]

    • Dermal Absorption: A critical, often underestimated risk is that many amines can be absorbed through the skin, contributing to systemic toxicity.[2] Therefore, preventing skin contact is paramount.

    • Inhalation: If the compound is a powder or aerosolized, inhalation can be a significant route of exposure. All handling should be performed in a manner that minimizes the generation of dust or aerosols.[8]

    Core Personal Protective Equipment (PPE) Strategy

    A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

    Protection Type Recommended Equipment Specification & Rationale
    Eye and Face Protection Chemical safety goggles and a full-face shield.Must be ANSI Z87.1 compliant. Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face. This combination is critical due to the severe eye damage risk.[1][6]
    Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is strongly recommended.Nitrile gloves offer good protection against a range of chemicals. Double-gloving provides an extra layer of safety against tears and allows for the safe removal of the contaminated outer glove during procedures. Always check the manufacturer's glove compatibility chart.[1][6]
    Body Protection Chemical-resistant lab coat and disposable coveralls (if significant splash potential exists).A fully-buttoned lab coat is mandatory. For larger quantities or tasks with a higher risk of splashes, disposable coveralls made of materials resistant to chemical permeation should be worn over normal lab attire.[1][5]
    Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood, during a spill, or if there is any risk of aerosol generation. The choice of respirator should be based on a formal risk assessment.[1][5]

    Operational Plan: A Step-by-Step Guide to Safe Handling

    Preparation and Engineering Controls
    • Ventilation: All handling of 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine must be conducted in a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.[5][9][10]

    • Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance of the work area.[6][9]

    • Spill Kit: A spill kit containing absorbent materials suitable for amines, proper waste disposal bags, and neutralizing agents (if applicable and safe) must be readily available.[1]

    Protocol for Handling the Chemical
    • Donning PPE: Before entering the designated work area, put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and face shield. If a respirator is required, it should be donned and fit-tested according to your institution's policy.

    • Weighing and Transfer: Conduct all weighing and transfers of the material deep within the chemical fume hood to contain any dust or vapors. Use a disposable weighing boat to minimize contamination of the balance.

    • Cross-Contamination: Be mindful of surfaces. Do not touch anything outside of the fume hood (e.g., door handles, notebooks, pens) with your outer gloves. If you must exit the immediate work area, remove your outer gloves.

    Protocol for Doffing (Removing) PPE

    Proper removal of PPE is critical to prevent self-contamination. Follow this sequence methodically.

    • Outer Gloves: Remove the first pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

    • Face Shield & Goggles: Remove the face shield and goggles from the back of the head. Avoid touching the front surfaces.

    • Lab Coat/Coveralls: Unfasten the lab coat, and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

    • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.[8][11]

    Doffing_Sequence cluster_clean Clean Zone Wash_Hands 5. Wash Hands Thoroughly Gloves_Outer Gloves_Outer Coat Coat Gloves_Outer->Coat Contaminated side in Face_Protection Face_Protection Coat->Face_Protection Handle from back Inner_Gloves Inner_Gloves Face_Protection->Inner_Gloves Inner_Gloves->Wash_Hands Exit Contaminated Area

    Emergency and Disposal Plans

    Spill Response

    For a small laboratory spill contained within the fume hood:

    • Alert Personnel: Inform others in the immediate area.

    • Isolate: Ensure the fume hood sash is lowered.

    • Protect Yourself: Don appropriate PPE, including respiratory protection.

    • Contain & Absorb: Cover the spill with an appropriate absorbent material from your spill kit.

    • Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by water.

    • Dispose: All cleanup materials must be disposed of as hazardous waste.[6]

    Exposure Response
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][12]

    Waste Disposal Plan

    Amine waste is considered hazardous and must be handled accordingly.[2][13]

    • Segregation: Never mix amine waste with other waste streams, especially incompatible materials like acids or strong oxidizing agents.[10][13]

    • Containment: Collect all chemical waste (residue, solutions) and contaminated materials (gloves, absorbent pads, weighing boats) in a clearly labeled, sealed, and compatible hazardous waste container.[10][13]

    • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from heat sources.[13]

    • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department for final disposal, which is typically high-temperature incineration.[2][13]

    Waste_Disposal_Workflow generation Generation of Waste (Chemical Residue, Contaminated PPE) segregate Segregate into Compatible, Labeled Hazardous Waste Container generation->segregate storage Store in Designated Satellite Accumulation Area segregate->storage pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup disposal Final Disposal via Authorized Facility (e.g., Incineration) pickup->disposal

    References

    • Amine Disposal For Businesses. (2024). Collect and Recycle. [Link]

    • Standard Operating Procedure - Imidazole. (N.D.). University of Washington. [Link]

    • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency. [Link]

    • Imidazole SOP. (2025). University of Washington. [Link]

    • Disposing Amine Waste. (N.D.). Technology Catalogue. [Link]

    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

    • 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. PubChem. [Link]

    • The University of Calgary Petroleum Waste Management: Amine Process Sludges. (1990). University of Calgary. [Link]

    • Personal Protective Equipment (PPE). (2026). CHEMM. [Link]

    • Treatment of amine wastes generated in industrial processes. (2021). ResearchGate. [Link]

    • Anhydrous Ammonia PPE. (2020). YouTube. [Link]

    Sources

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    3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine
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